molecular formula C17H21NO3 B134716 (-)-Etodolac CAS No. 87226-41-3

(-)-Etodolac

Cat. No.: B134716
CAS No.: 87226-41-3
M. Wt: 287.35 g/mol
InChI Key: NNYBQONXHNTVIJ-QGZVFWFLSA-N
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Description

(R)-Etodolac is the non-cyclooxygenase (COX)-inhibiting enantiomer of the racemic NSAID Etodolac. Unlike its S-enantiomer counterpart, which is responsible for anti-inflammatory activity through preferential COX-2 inhibition, (R)-Etodolac offers a unique and distinct research profile. It serves as a critical pharmacological tool for investigating COX-independent biological pathways . The primary research value of (R)-Etodolac lies in its ability to selectively bind to the retinoid X receptor-alpha (RXRα), a nuclear hormone receptor involved in cell proliferation, differentiation, and apoptosis . This binding induces ubiquitination and proteasomal degradation of RXRα, leading to selective apoptosis in malignant cells without affecting normal prostatic epithelium, as demonstrated in models of prostate cancer . This mechanism provides a valuable model for studying cancer development and metastasis. Pharmacokinetic studies in humans show that after administration of the racemic drug, the (R)-enantiomer achieves significantly higher plasma concentrations (with an AUC R/S ratio of approximately 11:1) and is metabolized much more slowly than the (S)-enantiomer, making the isolated (R)-form highly relevant for sustained experimental models . (R)-Etodolac is supplied as a high-purity solid for research purposes only. It is strictly for use in laboratory studies and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound to explore novel, COX-independent pathways in oncology and cell biology.

Properties

IUPAC Name

2-[(1R)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYBQONXHNTVIJ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(=CC=C1)C3=C(N2)[C@@](OCC3)(CC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233938
Record name (-)-Etodolac
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Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

87226-41-3
Record name (-)-Etodolac
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Etodolac
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Etodolac
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Record name ETODOLAC, (R)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(-)-Etodolac: A Comprehensive Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Etodolac, the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) etodolac, has emerged as a promising anti-cancer agent with a mechanism of action distinct from its cyclooxygenase (COX)-inhibiting S-(+)-enantiomer. This technical guide provides an in-depth exploration of the core, COX-independent mechanisms of this compound, focusing on its role in modulating critical signaling pathways implicated in cancer progression. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Etodolac is traditionally prescribed as a racemic mixture for the management of pain and inflammation, with its therapeutic effects primarily attributed to the COX-2 inhibitory activity of the S-(+)-enantiomer. However, a growing body of evidence indicates that the R-(-)-enantiomer, which is largely devoid of COX inhibitory activity, possesses potent anti-neoplastic properties. These effects are mediated through COX-independent pathways, presenting a novel avenue for cancer therapy with a potentially favorable safety profile. This guide will dissect the two primary COX-independent mechanisms of this compound: the inhibition of the Wnt/β-catenin signaling pathway and the induction of Retinoid X Receptor alpha (RXRα) degradation.

COX-Independent Mechanisms of Action

Inhibition of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to be a more potent inhibitor of Wnt signaling than its S-(+)-enantiomer.[1][2][3]

This compound exerts its inhibitory effect by decreasing the levels of total and activated β-catenin.[4][5] This reduction in β-catenin leads to a subsequent decrease in the expression of its downstream target genes, such as cyclin D1 and c-Myc, which are critical for cell cycle progression and proliferation.[4][5] The decrease in β-catenin levels is achieved, in part, through the activation of Glycogen Synthase Kinase 3β (GSK3β), a key component of the β-catenin destruction complex.[4][5]

Wnt_Pathway cluster_outside cluster_membrane Cell Membrane Etodolac This compound GSK3b GSK3b Etodolac->GSK3b Activates Frizzled Frizzled Receptor DestructionComplex DestructionComplex Frizzled->DestructionComplex Inhibits LRP LRP5/6 GSK3b->DestructionComplex BetaCatenin BetaCatenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF_LEF BetaCatenin->TCF_LEF Translocates and binds Axin Axin Axin->DestructionComplex APC APC APC->DestructionComplex CK1 CK1 CK1->DestructionComplex TargetGenes TargetGenes TCF_LEF->TargetGenes Activates transcription

Induction of Retinoid X Receptor Alpha (RXRα) Degradation

The Retinoid X Receptor alpha (RXRα) is a nuclear receptor that plays a pivotal role in regulating gene expression related to cell growth, differentiation, and apoptosis. This compound has been identified as a ligand for RXRα. This binding event triggers the ubiquitination and subsequent proteasomal degradation of RXRα, leading to the induction of apoptosis in cancer cells. This effect appears to be selective for tumor cells, with minimal impact on normal cells.

RXRa_Pathway cluster_outside Etodolac This compound RXRa RXRa Etodolac->RXRa Binds to Ubiquitin Ubiquitin RXRa->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degradation Apoptosis Apoptosis Proteasome->Apoptosis Induces

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound and its racemic form have been quantified in various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values and the effects on key protein expression.

Table 1: IC50 Values of Etodolac and its Enantiomers in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
R-(-)-EtodolacVariousTOPflash Wnt activity102.5[1]
S-(+)-EtodolacVariousTOPflash Wnt activity218.3[1]
Racemic EtodolacVariousTOPflash Wnt activity191.7[1]
EtodolacHT-29/Inv3MTT Assay (72h)500[6]
EtodolacLovoMTT Assay (72h)1750[6]
EtodolacSW620MTT Assay (72h)1880[6]
EtodolacHT-29MTT Assay (72h)1880[6]
Etodolac Derivative (SGK 206)PC-3MTT Assay (24h)40[7]
Etodolac Derivative (SGK 242)PC-3MTT Assay (24h)25[7]
Etodolac Derivative (SGK 206)HT-29MTT Assay (24h)70[7][8]
Etodolac Derivative (SGK 242)HT-29MTT Assay (24h)26[7][8]
Etodolac Derivative (5d)SKOV3MTT Assay (24h)7.22[9]
Etodolac Derivative (5h)SKOV3MTT Assay (24h)5.10[9]
Etodolac Derivative (5k)PC3MTT Assay (24h)8.18[9]
Etodolac Derivative (5s)PC3MTT Assay (24h)3.10[9]
Etodolac Derivative (5v)PC3MTT Assay (24h)4.00[9]
EtodolacMCF-7MTT Assay (48h)>1000[10]
EtodolacMDA-MB-231MTT Assay (48h)~750[10]

Table 2: Effect of R-(-)-Etodolac on Key Protein Expression in Hepatoma Cells

ProteinEffect of R-(-)-Etodolac (Physiological Doses)Downstream ConsequenceReference
Total β-cateninDecreaseInhibition of Tcf reporter activity, decreased proliferation[4][5]
Active β-cateninDecreaseInhibition of Tcf reporter activity, decreased proliferation[4][5]
Cyclin D1DecreaseCell cycle arrest, decreased proliferation[4][5]
Glutamine SynthetaseDecreaseAltered cellular metabolism[4][5]

Detailed Experimental Protocols

The following are standardized protocols for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation (MTT Assay)

MTT_Assay

Objective: To determine the effect of this compound on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and a vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Incubate for 2-4 hours at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protein Expression Analysis (Western Blot)

Western_Blot

Objective: To analyze the expression levels of specific proteins (e.g., β-catenin, RXRα, Cyclin D1) following treatment with this compound.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to target proteins

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add ECL substrate.

  • Capture the chemiluminescent signal using an imaging system and quantify band intensities.

Cell Cycle Analysis (Flow Cytometry)

Cell_Cycle_Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Harvest cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Detection (Caspase Activity Assay)

Caspase_Assay

Objective: To measure the activity of executioner caspases (e.g., caspase-3/7) as an indicator of apoptosis induction by this compound.

Materials:

  • Treated and untreated cell lysates

  • Caspase assay buffer

  • Caspase substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric assays)

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Prepare cell lysates from treated and untreated cells.

  • In a 96-well plate, add an equal amount of protein from each lysate.

  • Add the caspase substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Calculate the fold-increase in caspase activity relative to the untreated control.

Conclusion

This compound demonstrates significant anti-cancer activity through COX-independent mechanisms, primarily by targeting the Wnt/β-catenin and RXRα signaling pathways. Its ability to induce apoptosis and inhibit proliferation in various cancer cell lines, coupled with its distinct mode of action from traditional NSAIDs, positions it as a compelling candidate for further investigation in oncology. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals to explore the full therapeutic potential of this compound in cancer treatment. Further studies are warranted to fully elucidate the intricate molecular interactions and to translate these promising preclinical findings into clinical applications.

References

An In-depth Technical Guide to the Synthesis of (-)-Etodolac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule where the pharmacological activity primarily resides in the (S)-(-)-enantiomer. This technical guide provides a comprehensive overview of the synthetic pathways for producing (-)-Etodolac. It details the preparation of the key intermediate, 7-ethyltryptophol, its subsequent conversion to racemic etodolac, and the various methods for chiral resolution to isolate the desired (-)-enantiomer. This document includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to support research and development in this area.

Introduction

Etodolac, chemically known as (RS)-2-(1,8-diethyl-1,3,4,9-tetrahydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is a member of the pyranocarboxylic acid class of NSAIDs.[1] It functions by inhibiting the cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2.[1] The anti-inflammatory and analgesic properties of etodolac are primarily attributed to the (S)-enantiomer, while the (R)-enantiomer is largely inactive against COX enzymes.[2][3] Therefore, the stereoselective synthesis or efficient resolution of the racemic mixture is crucial for the production of the therapeutically active agent. This guide focuses on the common and effective methods for the synthesis of this compound.

Synthesis of the Key Intermediate: 7-Ethyltryptophol

The most prevalent route to etodolac begins with the synthesis of the key intermediate, 7-ethyltryptophol. The Fischer indole (B1671886) synthesis is the most widely employed method for this purpose.[4][5][6]

Fischer Indole Synthesis of 7-Ethyltryptophol

This method involves the reaction of 2-ethylphenylhydrazine with a suitable four-carbon synthon, such as 2,3-dihydrofuran (B140613).[4][5]

Experimental Protocol:

An improved and scalable method for the synthesis of 7-ethyltryptophol has been reported with the following procedure:[4]

  • A solution of 2-ethylphenylhydrazine hydrochloride is prepared in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water.[1][4]

  • To this solution, 2,3-dihydrofuran is added dropwise.[1][4]

  • The reaction mixture is heated.[1]

  • Sulfuric acid is used as a catalyst.[4][7]

  • The reaction yields 7-ethyltryptophol.[4]

Quantitative Data:

Starting MaterialsSolventCatalystYieldReference
2-Ethylphenylhydrazine hydrochloride, 2,3-DihydrofuranN,N-Dimethylacetamide (DMAc) - H₂O (1:1)H₂SO₄69-75%[4][5]

Synthesis of Racemic Etodolac

Once 7-ethyltryptophol is obtained, it is converted to racemic etodolac. This is typically achieved through a reaction with a keto-ester followed by hydrolysis.[8][9]

Reaction of 7-Ethyltryptophol with Methyl 3-Oxopentanoate (B1256331)

Experimental Protocol:

A common procedure for the synthesis of etodolac from 7-ethyltryptophol is as follows:[9][10]

  • 7-Ethyltryptophol is dissolved in an apolar solvent such as toluene.[9][10]

  • Methyl 3-oxopentanoate is added to the solution.[9][10]

  • The solution is cooled to approximately 0°C.[9][10]

  • A concentrated mineral acid, such as gaseous hydrochloric acid dissolved in isobutyl alcohol or concentrated sulfuric acid, is added dropwise while maintaining the temperature.[9][10]

  • The reaction yields methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate.[9][10]

  • The intermediate ester is then hydrolyzed using conventional methods, such as with aqueous potassium hydroxide (B78521) in methanol, to yield etodolac.[9]

Quantitative Data:

StepStarting MaterialsKey ReagentsSolventYieldReference
Esterification7-Ethyltryptophol, Methyl 3-oxopentanoateGaseous HCl in isobutanolTolueneNot specified[9]
HydrolysisEtodolac methyl esterAqueous KOHMethanol95.0%[11]

Chiral Resolution of (±)-Etodolac

Since the therapeutic activity resides in the (-)-enantiomer, the resolution of the racemic mixture is a critical step. Several methods have been developed for this purpose.

Classical Resolution via Diastereomeric Salt Formation

This method involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Experimental Protocol:

A preparative resolution of etodolac enantiomers has been achieved using the following method:[2][12]

  • Racemic etodolac is treated with a chiral resolving agent, such as (-)-brucine or (-)-cinchonidine, to form diastereomeric salts.[12]

  • The diastereomeric salts are separated by repeated recrystallization.[12]

  • The pure diastereomeric salt is then fractionated by liquid-liquid extraction to yield the pure enantiomer.[12]

  • Another method utilizes N-methylglucamine (meglumine) as a resolving agent in ethanol.[13]

Quantitative Data:

Resolving AgentOverall YieldEnantiomeric PurityReference
(-)-Brucine / (-)-Cinchonidine>20%>99.9%[2][12]
N-methylglucamineNot specified>97% enantiomeric excess[13]
Chromatographic Resolution

Direct separation of enantiomers can also be achieved using chiral chromatography.

Experimental Protocol:

Thin-layer chromatography (TLC) has been used for the direct enantioresolution of (±)-etodolac.[14]

  • A TLC plate with an achiral stationary phase (silica gel) is used.[14]

  • A chiral inducing reagent (CIR), such as L-tryptophan, L-phenylalanine, L-histidine, or L-arginine, is applied to the plate before the racemate.[14]

  • The plate is developed using a mobile phase, for example, a mixture of MeCN-CH₂Cl₂-MeOH.[14]

  • This method allows for the separation of the enantiomers.[14]

High-performance liquid chromatography (HPLC) with a chiral stationary phase, such as Chiralcel OD-H, is also a common method for determining enantiomeric purity.[2][12]

Synthesis Pathway Diagram

The following diagram illustrates the core synthetic pathway to this compound.

Synthesis_Pathway A 2-Ethylphenylhydrazine C 7-Ethyltryptophol A->C Fischer Indole Synthesis (H₂SO₄, DMAc/H₂O) B 2,3-Dihydrofuran B->C E Racemic Etodolac Ester C->E Acid Catalyst D Methyl 3-oxopentanoate D->E F Racemic (±)-Etodolac E->F Hydrolysis H Diastereomeric Salts F->H Salt Formation G Chiral Resolving Agent (e.g., (-)-Brucine) G->H I (+)-Etodolac H->I Separation & Acidification J This compound H->J Separation & Acidification

Caption: Synthesis pathway of this compound from 2-ethylphenylhydrazine.

Conclusion

The synthesis of this compound is a well-established process that hinges on the efficient construction of the key intermediate, 7-ethyltryptophol, followed by the formation of the racemic drug and subsequent chiral resolution. The methods outlined in this guide, from the scalable Fischer indole synthesis to various effective resolution techniques, provide a solid foundation for researchers and drug development professionals. The choice of a specific route will depend on factors such as scale, cost, and desired enantiomeric purity. Further research may focus on developing more direct asymmetric syntheses to circumvent the need for resolution, potentially leading to more efficient and economical production of this important anti-inflammatory agent.

References

A Technical Deep Dive into the Stereoisomerism and Activity of (-)-Etodolac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule administered clinically as a racemic mixture of its two enantiomers: (+)-(S)-etodolac and (-)-(R)-etodolac. This technical guide provides a comprehensive analysis of the stereoisomerism of etodolac, focusing on the distinct pharmacological profiles of each enantiomer. The anti-inflammatory and analgesic properties of etodolac are primarily attributed to the (+)-(S)-enantiomer through its selective inhibition of cyclooxygenase-2 (COX-2). In contrast, the (-)-(R)-enantiomer is largely inactive against COX enzymes but is believed to contribute to the favorable gastrointestinal safety profile of the racemic mixture. This document details the disparate pharmacological activities, presents quantitative data on enzyme inhibition, outlines key experimental protocols for enantiomer resolution and activity assessment, and provides visual representations of the relevant biological pathways and experimental workflows.

Stereoisomerism and Pharmacological Dichotomy

Etodolac possesses a single chiral center, giving rise to two enantiomers. The therapeutic effects of racemic etodolac are not a simple sum of the activities of its components; rather, each enantiomer plays a distinct and crucial role.

  • (+)-(S)-Etodolac: This enantiomer is the pharmacologically active component responsible for the anti-inflammatory and analgesic effects. Its primary mechanism of action is the selective inhibition of the COX-2 enzyme, which is induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins (B1171923).[1]

  • (-)-(R)-Etodolac: This enantiomer is considered largely inactive as a COX inhibitor.[2] However, evidence suggests that it may contribute to the gastrointestinal safety of racemic etodolac by sparing the production of cytoprotective prostaglandins in the gastric mucosa, which are primarily synthesized via the COX-1 pathway.[3][4][5]

Quantitative Analysis of Cyclooxygenase Inhibition

The selective inhibition of COX-2 over COX-1 is a key characteristic of etodolac's therapeutic profile. While much of the publicly available data pertains to the racemic mixture, it is widely accepted that the S-enantiomer drives this activity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 RatioReference
Racemic Etodolac> 10053> 1.9[6][7]
Racemic Etodolac--2.0 - 2.4[8]
Racemic Etodolac--6 - 60 fold more selective for COX-2[9]
Celecoxib826.812[6][7]
Ibuprofen12800.15[6][7]
Naproxen--More selective for COX-1[9]

Note: IC50 values can vary between different assay systems. The data presented here is for comparative purposes.

Signaling Pathway of (+)-(S)-Etodolac Action

The anti-inflammatory effect of (+)-(S)-etodolac is mediated through the inhibition of the COX-2 pathway, which is a central component of the inflammatory cascade.

G Signaling Pathway of (+)-(S)-Etodolac Action Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain S-Etodolac S-Etodolac S-Etodolac->COX-2

Caption: Inhibition of the COX-2 pathway by (+)-(S)-Etodolac.

Experimental Protocols

Chiral Resolution of Etodolac Enantiomers

Method 1: Classical Resolution with a Chiral Amine

This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by crystallization.

  • Salt Formation: Dissolve racemic etodolac and a chiral amine (e.g., a glucamine derivative) in a suitable solvent such as ethanol.[10]

  • Heating and Seeding: Heat the solution to dissolve the components completely. Cool the solution and seed with crystals of the desired diastereomeric salt (e.g., (R)-etodolac meglumine (B1676163) salt).[10]

  • Crystallization: Allow the solution to crystallize over several hours. The less soluble diastereomeric salt will precipitate out.[10]

  • Filtration: Filter the mixture to isolate the crystalline diastereomeric salt.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid to protonate the etodolac and liberate the free enantiomer.

  • Extraction and Purification: Extract the enantiomerically enriched etodolac with an organic solvent and purify further if necessary.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC allows for the analytical and preparative separation of enantiomers.

  • Column: Utilize a chiral stationary phase, such as a cellulose-based column (e.g., Chiralcel OD-H) or an alpha-1-acid glycoprotein (B1211001) column.

  • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA). A common ratio is 90:10:0.1 (v/v/v) of hexane:isopropanol:TFA.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength of approximately 225 nm.

  • Injection and Elution: Inject the racemic etodolac solution onto the column. The two enantiomers will interact differently with the chiral stationary phase and will elute at different retention times, allowing for their separation and quantification.

In Vivo Anti-Inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of NSAIDs.[11][12][13][14][15]

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.[11]

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a reference drug group (e.g., indomethacin), and test groups receiving different doses of the etodolac enantiomers or the racemate. Administer the compounds orally or intraperitoneally 30-60 minutes before the carrageenan injection.[12]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.[11][12]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[12]

  • Calculation of Edema and Inhibition: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compounds is calculated relative to the control group.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the separation and evaluation of etodolac enantiomers.

G Workflow for Etodolac Enantiomer Separation and Evaluation Racemic Etodolac Racemic Etodolac Chiral Resolution Chiral Resolution Racemic Etodolac->Chiral Resolution S-Etodolac S-Etodolac Chiral Resolution->S-Etodolac R-Etodolac R-Etodolac Chiral Resolution->R-Etodolac In Vitro Assays In Vitro Assays S-Etodolac->In Vitro Assays In Vivo Assays In Vivo Assays S-Etodolac->In Vivo Assays R-Etodolac->In Vitro Assays R-Etodolac->In Vivo Assays COX-1/COX-2 Inhibition COX-1/COX-2 Inhibition In Vitro Assays->COX-1/COX-2 Inhibition Anti-inflammatory Activity Anti-inflammatory Activity In Vivo Assays->Anti-inflammatory Activity GI Safety Assessment GI Safety Assessment In Vivo Assays->GI Safety Assessment

Caption: A generalized workflow for separating and evaluating etodolac enantiomers.

Conclusion

The stereochemical composition of etodolac is of paramount importance to its pharmacological profile. The anti-inflammatory and analgesic efficacy of racemic etodolac is almost exclusively due to the (+)-(S)-enantiomer's selective inhibition of COX-2. The (-)-(R)-enantiomer, while inactive as a COX inhibitor, likely contributes to the improved gastrointestinal tolerability of the drug. This understanding of the distinct roles of each enantiomer is critical for the rational design and development of chiral NSAIDs with improved therapeutic indices. The experimental protocols and analytical workflows detailed in this guide provide a framework for researchers to further investigate the nuanced pharmacology of etodolac and other chiral anti-inflammatory agents.

References

(-)-Etodolac chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of (-)-Etodolac

Introduction

Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class.[1] It is utilized for its anti-inflammatory, analgesic, and antipyretic properties in the management of conditions such as osteoarthritis and rheumatoid arthritis.[2][3] A key feature of etodolac is its chirality; it possesses a single stereogenic center and exists as a pair of enantiomers. The drug is commercially available as a racemic mixture of its (+)-S and (-)-R enantiomers.[4][5] The pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (+)-S enantiomer.[2][5][6]

This technical guide focuses specifically on the chemical properties and structure of This compound , which is the (R)-enantiomer.[7] While largely inactive as a COX inhibitor, understanding its distinct properties is crucial for researchers and professionals involved in chiral separations, stereoselective synthesis, and comprehensive drug analysis.

Chemical Structure and Stereochemistry

This compound is chemically designated as (1R)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid.[8] Its structure is characterized by a tricyclic pyrano[3,4-b]indole core. The single chiral center is located at the C1 position of the pyran ring, which is a quaternary carbon substituted with an ethyl group, an acetic acid moiety, and is part of the fused ring system.

  • IUPAC Name: 2-[(1R)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid[8]

  • Stereochemistry: The levorotatory (-) designation corresponds to the (R) absolute configuration at the C1 stereocenter.[7] Conversely, the pharmacologically active, dextrorotatory (+) enantiomer has the (S) configuration.[5][9] There is no evidence of in-vivo conversion from the (R) to the (S) form.[2][5]

Physicochemical Properties

The physicochemical properties of etodolac have been well-documented. The data presented below pertains to the racemic mixture unless specified for the (-)-enantiomer, as properties like molecular weight and formula are identical, and melting points are very similar.

Table 1: Core Chemical and Physical Properties of Etodolac

PropertyValueReferences
IUPAC Name 2-[(1R)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid[8]
Synonyms (-)-Etodolic acid, (R)-Etodolac[8]
CAS Number 87226-41-3[8]
Chemical Formula C₁₇H₂₁NO₃[2][8]
Molecular Weight 287.35 g/mol [8]
Appearance White crystalline solid/powder[1][10][11]
Melting Point 145-148 °C[1][2][11]
Boiling Point 507.9 ± 45.0 °C (Predicted)[1][11]
pKa 4.65[1][2][4]
LogP 2.8 (XLogP3); 2.5 (Experimental)[2][8]

Table 2: Solubility of Etodolac

SolventSolubilityReferences
Water Practically insoluble (16-40 mg/L)[1][2][12]
Ethanol Freely soluble; ~20 mg/mL; Soluble to 100 mM[1][10]
Acetone Freely soluble[1]
Dimethyl Sulfoxide (DMSO) Soluble; ~30 mg/mL; Soluble to 100 mM[4][10]
Chloroform Soluble[4][5]
PBS (pH 7.2) ~0.25 mg/mL[10]

Mechanism of Action Context

The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation.[13] Etodolac is known to be a preferential inhibitor of COX-2 over COX-1.[13][14][15] This selectivity is attributed to the (+)-S-enantiomer.[2] In contrast, (-)-R-Etodolac is considered inactive against COX enzymes. [11][16] Some research suggests the (R)-enantiomer may inhibit beta-catenin levels in certain cancer cells, indicating a separate, non-NSAID-related activity.[11][16]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA₂ cox1 COX-1 arachidonic_acid->cox1 cox2 COX-2 arachidonic_acid->cox2 pgs1 Physiological Prostaglandins cox1->pgs1 Housekeeping Functions pgs2 Inflammatory Prostaglandins cox2->pgs2 Inflammation, Pain, Fever s_etodolac (+)-S-Etodolac s_etodolac->cox2 Inhibition Synthesis_Workflow cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution start_materials 2-Ethylphenyl hydrazine HCl + 2,3-Dihydrofuran intermediate 7-Ethyl Tryptophol start_materials->intermediate Fischer Indole Synthesis racemate Racemic (±)-Etodolac intermediate->racemate + Methyl 3-oxopentanoate + Hydrolysis salts Diastereomeric Salts racemate->salts Salt Formation resolver Chiral Resolving Agent (e.g., (-)-α-methylbenzylamine) separation Fractional Crystallization salts->separation r_etodolac (-)-(R)-Etodolac separation->r_etodolac s_etodolac (+)-(S)-Etodolac separation->s_etodolac HPLC_Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Injection SamplePrep->Injection Separation Chiral HPLC Column (e.g., CHIRAL-AGP) Injection->Separation Detection UV Detector (225 nm) Separation->Detection Chromatogram Chromatogram (Separated Peaks) Detection->Chromatogram Analysis Data Analysis (Quantify Enantiomers) Chromatogram->Analysis

References

(-)-Etodolac: A Technical Guide to its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Etodolac, the biologically active S-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) Etodolac (B1671708), exerts its therapeutic effects primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This selective action underlies its anti-inflammatory, analgesic, and antipyretic properties, while potentially offering a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. Beyond its well-established role in prostaglandin (B15479496) synthesis inhibition, evidence suggests that this compound may also modulate other inflammatory pathways, including the kallikrein-kinin system. This technical guide provides a comprehensive overview of the biological activity of this compound, its molecular targets, quantitative inhibitory data, and detailed experimental methodologies for key assays.

Core Biological Activity and Primary Targets

This compound is a member of the pyranocarboxylic acid class of NSAIDs.[1] It is administered as a racemic mixture of the S-(-)- and R-(+)-enantiomers. The pharmacological activity, however, is almost exclusively attributed to the S-enantiomer, this compound.[2][3] The R-enantiomer is largely inactive against cyclooxygenase enzymes but has been reported to possess gastroprotective properties, which may contribute to the overall gastrointestinal tolerability of the racemic mixture.[2][4]

The principal mechanism of action of this compound is the inhibition of prostaglandin synthesis.[1] This is achieved by blocking the activity of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins (B1171923) and thromboxanes.[5][6] Prostaglandins are key mediators of inflammation, pain, and fever.[1][5]

There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as gastric cytoprotection, platelet aggregation, and renal blood flow.[6][7]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and in pathological conditions, leading to the production of pro-inflammatory prostaglandins.[6][7]

This compound exhibits a preferential inhibition of COX-2 over COX-1, which is believed to account for its therapeutic efficacy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs that inhibit both isoforms to a similar extent.[7][8]

Quantitative Analysis of Biological Activity

The inhibitory potency of this compound against its primary targets has been quantified in various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes by Etodolac Enantiomers

CompoundTargetAssay SystemIC50Reference
S-(-)-EtodolacOvine COX-2In vitro enzyme assay53 µM
S-(-)-EtodolacOvine COX-1In vitro enzyme assay>100 µM
Racemic EtodolacCOX-2Human whole blood assay2.4 (COX-1/COX-2 IC50 ratio)[9]

Table 2: Inhibition of Prostaglandin and Bradykinin (B550075) Synthesis by Etodolac

CompoundTarget/ProcessCell/SystemIC50Reference
Racemic EtodolacProstaglandin E2 (PGE2) BiosynthesisRabbit articular chondrocytes (IL-1β stimulated)5.35 x 10⁻⁸ M[10]
Racemic EtodolacSpontaneous PGE2 BiosynthesisRabbit gastric epithelial cells (RGEs)2.27 x 10⁻⁵ M[10]
Racemic EtodolacSpontaneous PGE2 BiosynthesisMadin-Darby canine kidney cells (MDCKs)4.54 x 10⁻⁷ M[10]
Racemic EtodolacBradykinin-forming enzyme activityIn vitro enzyme assay1.5 x 10⁻⁴ mol/l[11]

Signaling Pathways and Mechanisms of Action

The primary signaling pathway affected by this compound is the prostaglandin synthesis pathway. By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby mitigating inflammation, pain, and fever.

Prostaglandin_Synthesis_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Etodolac This compound Etodolac->COX2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Inhibition of the Prostaglandin Synthesis Pathway by this compound.

Beyond COX-2 inhibition, this compound has been shown to inhibit the formation of bradykinin, a potent inflammatory mediator.[11] This suggests a broader anti-inflammatory profile that may involve the kallikrein-kinin system.

Bradykinin_Formation_Pathway HMWK High-Molecular-Weight Kininogen (HMWK) Plasma_Kallikrein Plasma Kallikrein (Bradykinin-forming enzyme) HMWK->Plasma_Kallikrein Bradykinin Bradykinin Plasma_Kallikrein->Bradykinin Etodolac This compound Etodolac->Plasma_Kallikrein Inflammation Inflammation, Pain, Vasodilation Bradykinin->Inflammation

Caption: Inhibition of the Bradykinin Formation Pathway by this compound.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Reagents: - COX-1/COX-2 enzyme - Arachidonic acid (substrate) - this compound (test inhibitor) - Reaction buffer Incubation Incubate COX enzyme with This compound at various concentrations Reagents->Incubation Add_Substrate Initiate reaction by adding arachidonic acid Incubation->Add_Substrate Reaction Allow enzymatic reaction to proceed Add_Substrate->Reaction Termination Stop the reaction Reaction->Termination Detection Measure prostaglandin production (e.g., PGE2 via ELISA or LC-MS/MS) Termination->Detection Analysis Calculate percent inhibition and determine IC50 value Detection->Analysis

Caption: General Workflow for an In Vitro COX Inhibition Assay.

Detailed Methodology:

  • Enzyme and Substrate Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are prepared in a suitable buffer (e.g., Tris-HCl). Arachidonic acid is prepared as a stock solution in ethanol (B145695) and diluted in the reaction buffer.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Assay Reaction: The reaction is typically performed in a 96-well plate format. The COX enzyme is pre-incubated with varying concentrations of this compound or vehicle control for a specified time at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a defined incubation period, the reaction is terminated by the addition of a stop solution (e.g., a strong acid).

  • Quantification of Prostaglandin Production: The amount of prostaglandin (e.g., PGE2) produced is quantified using a validated method such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]

  • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Prostaglandin E2 (PGE2) Synthesis Assay

This protocol describes a method to assess the inhibitory effect of this compound on PGE2 production in a cellular context.

Detailed Methodology:

  • Cell Culture: A suitable cell line, such as murine macrophages (e.g., RAW 264.7) or human monocytes, is cultured in appropriate media and conditions.[5]

  • Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

  • Stimulation of PGE2 Production: To induce COX-2 expression and subsequent PGE2 synthesis, cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) for a specified duration.[5]

  • Supernatant Collection: After the stimulation period, the cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of PGE2 synthesis is calculated for each concentration of this compound, and the IC50 value is determined.

In Vivo Carrageenan-Induced Rat Paw Edema Assay

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

Detailed Methodology:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: The test group of rats receives an oral or intraperitoneal administration of this compound at a specific dose. The control group receives the vehicle.

  • Induction of Inflammation: After a predetermined time following compound administration (e.g., 30-60 minutes), a sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.[14][15]

  • Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[14]

  • Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by this compound is calculated by comparing the increase in paw volume in the treated group to that of the control group.

Conclusion

This compound is a well-characterized NSAID with a clear mechanism of action centered on the selective inhibition of COX-2. This selectivity for the inducible inflammatory enzyme over its constitutive counterpart provides a sound basis for its therapeutic efficacy in treating inflammatory conditions with a potentially improved gastrointestinal safety profile. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into its effects on the kallikrein-kinin system and other potential targets may reveal additional facets of its pharmacological profile and open new avenues for its therapeutic application.

References

The Enantiomer with a Difference: A Technical Guide to the Pharmacological Effects of (-)-Etodolac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodolac (B1671708), a well-established non-steroidal anti-inflammatory drug (NSAID), is clinically administered as a racemic mixture of its two enantiomers: (+)-(S)-Etodolac and (-)-(R)-Etodolac. For many years, the pharmacological activity of etodolac was solely attributed to the (+)-(S)-enantiomer, a potent inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2.[1][2] The (-)-(R)-enantiomer was largely considered inactive due to its negligible affinity for COX enzymes.[3][4] However, emerging research has unveiled a distinct and significant pharmacological profile for (-)-R-Etodolac, independent of COX inhibition. This technical guide provides an in-depth exploration of the pharmacological effects of (-)-Etodolac, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Pharmacological Effects of this compound: Beyond COX Inhibition

The primary pharmacological activity of (-)-R-Etodolac lies in its ability to modulate the Wnt/β-catenin signaling pathway.[1][5][6] This pathway is crucial in embryonic development, tissue homeostasis, and its aberrant activation is implicated in various diseases, including cancer.

Inhibition of the Wnt/β-Catenin Signaling Pathway

(-)-R-Etodolac has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway.[6] This inhibition is achieved through a multi-faceted mechanism:

  • Reduction of β-catenin levels: (-)-R-Etodolac decreases the total and activated levels of β-catenin, the central mediator of the canonical Wnt pathway. This reduction occurs at both the transcriptional and post-translational levels. The compound has been shown to decrease the gene expression of β-catenin and promote its degradation through the activation of Glycogen Synthase Kinase 3β (GSK3β).[1][5]

  • Enhanced β-catenin membrane localization: In addition to promoting its degradation, (-)-R-Etodolac increases the association of β-catenin with E-cadherin at the cell membrane, further reducing its availability to act as a nuclear transcription co-activator.[1]

  • Downregulation of Wnt target genes: By reducing the levels of nuclear β-catenin, (-)-R-Etodolac leads to the downregulation of downstream Wnt target genes that are critical for cell proliferation and survival, such as cyclin D1 and glutamine synthetase.[1][5]

These actions result in the inhibition of proliferation and survival of cancer cells, particularly in hepatocellular carcinoma cell lines like HepG2 and Hep3B.[1][5]

Gastroprotective Properties

In contrast to the COX-inhibiting (+)-S-enantiomer, which can be associated with gastrointestinal side effects, (-)-R-Etodolac has been reported to exhibit gastroprotective properties. It has been shown to protect against gastric damage in animal models, suggesting a safer gastrointestinal profile.[7]

Quantitative Data

The following tables summarize the key quantitative data regarding the pharmacological effects of (-)-R-Etodolac.

ParameterValueCell Line/ModelReference
Wnt Signaling Inhibition
IC50 (TOPflash assay)102.5 µMHEK293T cells[8]
Effects on Hepatoma Cells
Reduction in β-cateninDose-dependentHepG2, Hep3B[1][5]
Inhibition of DNA synthesisDose-dependentHepG2, Hep3B[1]
Induction of apoptosisDose-dependentHepG2, Hep3B[1]

Table 1: In Vitro Efficacy of (-)-R-Etodolac

ParameterS-(+)-EtodolacR-(-)-EtodolacReference
tmax (h) 3.3 ± 2.64 ± 4[2]
Cmax (mg/L) 29 ± 697 ± 14[2]
AUC0-t (h.mg.L-1) 706 ± 1002940 ± 400[2]
CLs (L.kg-1.h-1) 0.030 ± 0.0060.0065 ± 0.0010[2]
V/F (L.kg-1) 0.25 ± 0.220.03 ± 0.05[2]
t1/2 (h) 18 ± 419.4 ± 2.2[2]

Table 2: Pharmacokinetic Parameters of Etodolac Enantiomers in Rats Following a 20 mg/kg Oral Dose [2]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the pharmacological effects of (-)-R-Etodolac.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells (e.g., HepG2, Hep3B) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of (-)-R-Etodolac or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[9][10]

Western Blot Analysis for β-catenin and GSK3β

Western blotting is used to detect and quantify the levels of specific proteins in a sample.

  • Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against β-catenin, phospho-GSK3β (Ser9), total GSK3β, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify the protein levels relative to the loading control.[6][11][12]

Co-Immunoprecipitation of β-catenin and E-cadherin

Co-immunoprecipitation (Co-IP) is used to identify protein-protein interactions.

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for E-cadherin or a control IgG overnight at 4°C.

  • Complex Capture: Add protein A/G-agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the protein complexes from the beads and analyze the presence of β-catenin by Western blotting.[13][14][15][16]

Wnt Signaling Reporter Assay (TOPflash Assay)

The TOPflash assay is a luciferase-based reporter assay used to measure the transcriptional activity of the β-catenin/TCF complex.

  • Transfection: Co-transfect cells (e.g., HEK293T) with the TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization).

  • Treatment: Treat the transfected cells with (-)-R-Etodolac or vehicle control.

  • Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the TCF/LEF transcriptional activity.[17][18][19]

Enantioselective Synthesis of this compound

While etodolac is commercially available as a racemate, the enantiomers can be separated or synthesized stereoselectively. One common method for obtaining the individual enantiomers is through the resolution of the racemic mixture. This can be achieved by forming diastereomeric esters with a chiral auxiliary, such as (-)-borneol, followed by chromatographic separation of the diastereomers and subsequent hydrolysis to yield the pure enantiomers.[4]

More advanced methods for the enantioselective synthesis of the tetrahydropyrano[3,4-b]indole core of etodolac have also been developed, often employing chiral catalysts or auxiliaries to control the stereochemistry of the key bond-forming reactions.[20]

Visualizations

Wnt/β-Catenin Signaling Pathway and the Effect of (-)-R-Etodolac

Wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_etodolac Effect of (-)-R-Etodolac destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation ubiquitination Ubiquitination beta_catenin_off->ubiquitination proteasome Proteasome ubiquitination->proteasome Degradation TCF_LEF_off TCF/LEF target_genes_off Target Gene Expression OFF TCF_LEF_off->target_genes_off Wnt Wnt Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh destruction_complex_inactivated Inactive Destruction Complex Dsh->destruction_complex_inactivated Inhibition beta_catenin_on β-catenin (stabilized) beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Translocation nucleus Nucleus TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Binding target_genes_on Target Gene Expression ON (e.g., Cyclin D1) TCF_LEF_on->target_genes_on R_Etodolac (-)-R-Etodolac GSK3b_active GSK3β (activated) R_Etodolac->GSK3b_active Activation beta_catenin_gene β-catenin Gene Expression R_Etodolac->beta_catenin_gene Inhibition E_cadherin E-cadherin R_Etodolac->E_cadherin Promotes association GSK3b_active->beta_catenin_on Phosphorylation & Degradation beta_catenin_mem Membrane-associated β-catenin E_cadherin->beta_catenin_mem

Caption: Wnt/β-catenin pathway and the inhibitory points of (-)-R-Etodolac.

Experimental Workflow for Assessing (-)-R-Etodolac Activity

experimental_workflow cluster_assays In Vitro Assays start Start: Hypothesis (-)-R-Etodolac has COX-independent activity cell_culture Cell Culture (e.g., HepG2, Hep3B, HEK293T) start->cell_culture treatment Treatment with (-)-R-Etodolac (Dose-response and time-course) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay western_blot Western Blot Analysis (β-catenin, GSK3β, etc.) treatment->western_blot co_ip Co-Immunoprecipitation (β-catenin & E-cadherin) treatment->co_ip reporter_assay Wnt Reporter Assay (TOPflash) treatment->reporter_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot->data_analysis co_ip->data_analysis reporter_assay->data_analysis conclusion Conclusion: (-)-R-Etodolac inhibits Wnt/β-catenin signaling, leading to anti-proliferative effects data_analysis->conclusion

Caption: Workflow for investigating the pharmacological effects of (-)-R-Etodolac.

Conclusion

The characterization of (-)-R-Etodolac as a Wnt/β-catenin signaling inhibitor marks a significant shift in the understanding of this chiral NSAID. Moving beyond its historical classification as an "inactive" enantiomer, research has now established a distinct pharmacological profile with potential therapeutic implications, particularly in oncology. The ability of (-)-R-Etodolac to inhibit cancer cell proliferation through a COX-independent mechanism, coupled with its favorable gastrointestinal safety profile, presents a compelling case for its further investigation and development as a novel therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on (-)-R-Etodolac, offering a valuable resource for researchers and drug development professionals in this exciting field.

References

The Enantioselective Landscape of Etodolac: A Technical Guide to the Discovery and Development of (-)-Etodolac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID), is a member of the pyranocarboxylic acid class of compounds. It is widely prescribed for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1] Etodolac is administered as a racemic mixture of its two enantiomers: S-(+)-Etodolac and R-(-)-Etodolac. The pharmacological activity of these enantiomers is distinct, with the S-(+)-enantiomer being primarily responsible for the anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[2] This technical guide provides an in-depth exploration of the discovery and development of the R-(-)-enantiomer of etodolac, a compound that lacks significant COX inhibitory activity but has demonstrated potential in other therapeutic areas.

Pharmacological Profile

The pharmacological activities of the etodolac enantiomers are stereospecific. While S-(+)-Etodolac is a potent inhibitor of COX enzymes, with a preferential selectivity for COX-2, R-(-)-Etodolac is largely inactive against these enzymes.[2][3] However, research has revealed that R-(-)-Etodolac possesses a unique pharmacological profile, notably its ability to inhibit the Wnt/β-catenin signaling pathway.[4][5]

Cyclooxygenase (COX) Inhibition

The anti-inflammatory, analgesic, and antipyretic properties of racemic etodolac are attributed to the S-(+)-enantiomer's inhibition of prostaglandin (B15479496) synthesis.[6] Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever.[3] Their synthesis is catalyzed by the COX enzymes, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated during inflammation.[7] Racemic etodolac has been shown to be a selective inhibitor of COX-2.[8][9]

Table 1: In Vitro Cyclooxygenase (COX) Inhibition of Racemic Etodolac

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 RatioReference
Racemic Etodolac> 10053> 1.9[8][9]
Racemic Etodolac~500.041~1220

Note: IC50 values can vary depending on the assay conditions. The data presented is from studies using human peripheral monocytes and CHO cells.

Wnt/β-catenin Signaling Inhibition

Recent studies have identified a novel mechanism of action for R-(-)-Etodolac, independent of COX inhibition. It has been shown to down-regulate β-catenin levels in hepatoma cells, thereby inhibiting the Wnt/β-catenin signaling pathway.[5] This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. R-(-)-Etodolac has been found to be a more potent inhibitor of Wnt signaling than its S-(+)-enantiomer.[10]

Table 2: In Vitro Wnt Signaling Inhibition by Etodolac Enantiomers

CompoundWnt Signaling IC50 (µM)Cell LineReference
R-(-)-Etodolac102.5Cultivated limbal stem epithelial cells[11]
S-(+)-Etodolac218.3Cultivated limbal stem epithelial cells[11]

Pharmacokinetics

The pharmacokinetic profiles of the etodolac enantiomers are also stereoselective. Following oral administration of the racemate, the plasma concentrations of the inactive R-(-)-enantiomer are significantly higher than those of the active S-(+)-enantiomer.[12]

Table 3: Pharmacokinetic Parameters of Etodolac Enantiomers in Rats Following a Single Oral Dose (20 mg/kg)

ParameterS-(+)-EtodolacR-(-)-EtodolacReference
Cmax (mg/L)29 ± 697 ± 14[9]
tmax (h)3.3 ± 2.64 ± 4[9]
AUC0-t (h·mg/L)706 ± 1002940 ± 400[9]
t1/2 (h)18 ± 419.4 ± 2.2[9]
CL/F (L/kg·h)0.030 ± 0.0060.0065 ± 0.0010[9]
Vd/F (L/kg)0.25 ± 0.220.03 ± 0.05[9]

Experimental Protocols

Chiral Resolution of Racemic Etodolac by Preferential Crystallization

Objective: To separate the R-(-) and S-(+) enantiomers of etodolac from a racemic mixture.

Materials:

  • Racemic etodolac

  • Chiral resolving agent (e.g., (-)-brucine or (-)-cinchonidine)[4][13]

  • Solvent (e.g., ethanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Rotary evaporator

  • Crystallization vessel

  • Filtration apparatus

Procedure:

  • Dissolve racemic etodolac and a molar equivalent of the chiral resolving agent in a suitable solvent at an elevated temperature to achieve complete dissolution.

  • Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the crystallized diastereomeric salt can be determined by chiral HPLC.

  • To recover the enantiomerically pure etodolac, dissolve the diastereomeric salt in water and acidify with HCl to precipitate the etodolac enantiomer.

  • Alternatively, the aqueous solution can be basified with NaOH and the resolving agent extracted with an organic solvent. The aqueous layer is then acidified to precipitate the etodolac enantiomer.

  • Collect the precipitated etodolac enantiomer by filtration, wash with water, and dry under vacuum.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., S-(+)-Etodolac)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a microplate, add the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 10 minutes at 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a specific time (e.g., 2 minutes at 37°C).

  • Stop the reaction by adding a stopping reagent (e.g., a solution of stannous chloride).

  • Measure the amount of PGE2 produced in each well using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway and Inhibition by S-(+)-Etodolac

G cluster_cox Cyclooxygenase Enzymes Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Activated by stimuli PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 via COX-1 or COX-2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates SEtodolac S-(+)-Etodolac SEtodolac->COX2 Inhibits (Preferentially)

Caption: Inhibition of the Prostaglandin Synthesis Pathway by S-(+)-Etodolac.

Wnt/β-catenin Signaling Pathway and Inhibition by R-(-)-Etodolac

G cluster_nucleus In the Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled (Dsh) Frizzled->Dishevelled Activates LRP LRP5/6 Co-receptor DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome Degraded TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds to Nucleus Nucleus BetaCatenin->Nucleus Accumulates and translocates TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates REtodolac R-(-)-Etodolac REtodolac->BetaCatenin Decreases levels via reduced gene expression and GSK3β activation

Caption: Inhibition of the Wnt/β-catenin Signaling Pathway by R-(-)-Etodolac.

Experimental Workflow for Chiral Resolution and Analysis

G Start Racemic Etodolac Dissolution Dissolution with Chiral Resolving Agent in Solvent Start->Dissolution Crystallization Preferential Crystallization of Diastereomeric Salt Dissolution->Crystallization Filtration Filtration Crystallization->Filtration DiastereomericSalt Diastereomeric Salt Crystals Filtration->DiastereomericSalt MotherLiquor Mother Liquor (contains other diastereomer) Filtration->MotherLiquor Liberation Liberation of Enantiomer (Acidification/Basification) DiastereomericSalt->Liberation PureEnantiomer Pure (-)-Etodolac Liberation->PureEnantiomer Analysis Enantiomeric Purity Analysis (Chiral HPLC) PureEnantiomer->Analysis

Caption: Workflow for the Chiral Resolution of Etodolac.

Conclusion

The discovery and development of this compound highlight the importance of studying the individual enantiomers of racemic drugs. While the S-(+)-enantiomer is responsible for the well-established anti-inflammatory effects of etodolac through COX inhibition, the R-(-)-enantiomer presents a unique pharmacological profile with potential therapeutic applications in diseases characterized by aberrant Wnt/β-catenin signaling, such as certain cancers. Further research into the mechanisms and clinical efficacy of R-(-)-Etodolac is warranted to fully elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for researchers and drug development professionals in the field.

References

A Comprehensive Technical Review of (-)-Etodolac: In Vitro and In Vivo Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Etodolac, the inactive R-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) etodolac (B1671708), has traditionally been considered pharmacologically inert regarding cyclooxygenase (COX) inhibition. However, emerging research indicates that this compound possesses distinct biological activities independent of COX inhibition, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated repository of scientific information on this compound.

Introduction

Etodolac is a member of the pyranocarboxylic acid class of NSAIDs, recognized for its anti-inflammatory, analgesic, and antipyretic properties. It is administered as a racemic mixture of its S-(+)- and R-(-)-enantiomers. The S-(+)-enantiomer is primarily responsible for the therapeutic effects of etodolac through its preferential inhibition of the COX-2 enzyme over COX-1.[1] In contrast, the R-(-)-enantiomer, or this compound, exhibits weak to no activity against COX enzymes.[2] Despite this, studies have revealed that this compound is not biologically inert and demonstrates significant effects, particularly in cancer cell lines, through mechanisms that are independent of prostaglandin (B15479496) synthesis inhibition. This guide will delineate the known in vitro and in vivo pharmacological effects of this compound, with a focus on its differential activities compared to its S-(+)-counterpart and racemic mixture.

In Vitro Effects

The in vitro effects of this compound have been investigated in various assays, primarily focusing on its cyclooxygenase inhibitory activity and its impact on cancer cell viability.

Cyclooxygenase (COX) Inhibition

While the S-(+)-enantiomer is the active COX inhibitor, understanding the minimal activity of this compound is crucial for contextualizing its other biological effects.

Table 1: In Vitro Cyclooxygenase Inhibition by Etodolac Enantiomers

CompoundEnzyme SourceIC50 (µM) vs. COX-1IC50 (µM) vs. COX-2COX-1/COX-2 Selectivity RatioReference
This compound (R-enantiomer) Human Peripheral Monocytes> 10053> 1.9[3]
(+)-Etodolac (S-enantiomer) Not ReportedNot ReportedNot ReportedNot Reported
Racemic Etodolac Human Peripheral Monocytes> 10053> 1.9[3]
Racemic Etodolac Human Whole Blood AssayNot specifiedNot specified2.4[4]

Experimental Protocol: Cyclooxygenase Inhibition Assay (Human Peripheral Monocytes) [3]

  • Cell Isolation: Monocytes are separated from the peripheral blood of healthy volunteers.

  • COX-1 Assay (Unstimulated Monocytes): Monocytes that are not stimulated with lipopolysaccharide (LPS) are used as they exclusively express COX-1. The cells are incubated with various concentrations of this compound. The production of prostaglandins, indicative of COX-1 activity, is then measured.

  • COX-2 Assay (LPS-Stimulated Monocytes): Monocytes are stimulated with LPS to induce the expression of COX-2. These stimulated cells are then incubated with different concentrations of this compound, and the subsequent prostaglandin production is quantified to determine COX-2 inhibition.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated for both COX-1 and COX-2.

Anti-proliferative and Cytotoxic Effects on Cancer Cells

This compound has demonstrated significant anti-cancer properties in various cancer cell lines, an effect that is independent of its COX-inhibitory activity.

Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
PC-3Prostate Cancer> 100024, 48, 72[5]
LNCaPProstate CancerMarkedly increased cytotoxicity at 1000 nMNot Specified[6]
C4-2Prostate CancerMarkedly increased cytotoxicity at 1000 nMNot Specified[6]
HT-29Colorectal Carcinoma188072[7]
SW620Colorectal Carcinoma188072[7]
LoVoColorectal Carcinoma175072[7]
HT-29/Inv3Colorectal Carcinoma (invasive)50072[7]
MCF-7Breast CancerNo approximation available48[8]
MDA-MB-231Breast Cancer69048[8]

Experimental Protocol: MTT Cell Viability Assay [5][7][8]

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium and maintained under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional few hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into an insoluble purple formazan (B1609692).

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that causes a 50% reduction in cell viability, is then determined from the dose-response curve.

In Vivo Effects

The in vivo effects of this compound have been primarily studied in animal models of inflammation, pain, and cancer.

Anti-inflammatory and Analgesic Effects

While the S-(+)-enantiomer is the main driver of the anti-inflammatory and analgesic effects of racemic etodolac, some studies have investigated the effects of the racemate in various animal models.

Table 3: In Vivo Anti-inflammatory and Analgesic Effects of Racemic Etodolac

Animal ModelSpeciesDosageRoute of AdministrationObserved EffectsReference
Collagen-Induced ArthritisRat3 mg/kg/dayOralSignificantly attenuated synovial inflammation, fibrosis, and hyperplasia.[9]
Partial Sciatic Nerve LigationMouseNot specifiedDaily administration for two weeksPartially or wholly reversed the decrease in paw-withdrawal threshold (mechanical allodynia).[10]

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats [9]

  • Induction of Arthritis: Male Wistar rats are immunized with an emulsion of bovine type II collagen and Freund's complete adjuvant, administered via intradermal injections at the base of the tail. A booster injection is typically given after a set period.

  • Treatment: Following the onset of arthritis, rats are treated with this compound or a vehicle control, administered orally on a daily basis.

  • Assessment of Arthritis: The severity of arthritis is assessed regularly using a scoring system based on the degree of erythema and swelling in the paws. Paw volume can also be measured using a plethysmometer.

  • Histopathological Analysis: At the end of the study, the animals are euthanized, and their joints are collected for histological examination to assess synovial inflammation, cartilage and bone erosion, and pannus formation.

Experimental Protocol: Partial Sciatic Nerve Ligation (PSNL) in Mice [10][11][12]

  • Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed, and a tight ligation is placed around approximately one-third to one-half of the nerve's diameter using a fine suture.

  • Treatment: Following the surgery, mice are treated with this compound or a vehicle control, typically administered daily.

  • Assessment of Neuropathic Pain: Mechanical allodynia (pain response to a normally non-painful stimulus) is assessed using von Frey filaments of varying stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined. Thermal hyperalgesia (exaggerated response to a painful thermal stimulus) can also be assessed.

  • Data Analysis: The paw withdrawal thresholds are compared between the treated and control groups to evaluate the analgesic effect of the treatment.

Antitumor Effects

In vivo studies have corroborated the anti-cancer potential of this compound observed in vitro.

Table 4: In Vivo Antitumor Effects of Racemic Etodolac

Animal ModelCancer TypeSpeciesDosageRoute of AdministrationObserved EffectsReference
Human Prostate Cancer XenograftProstate CancerMouseNot specifiedNot specifiedSignificant cytotoxicity compared to phosphate-buffered saline-treated mice.[6]

Experimental Protocol: Human Cancer Xenograft Model [6]

  • Cell Implantation: Human cancer cells (e.g., prostate cancer cells) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then randomized into treatment and control groups. The treatment group receives this compound, while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Signaling Pathways

Cyclooxygenase (COX) Pathway

The primary mechanism of action for the S-(+)-enantiomer of etodolac is the inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While this compound is a weak inhibitor of this pathway, understanding the pathway is essential context.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Etodolac This compound Etodolac->COX2 Weak Inhibition

Caption: The Cyclooxygenase (COX) pathway and the inhibitory target of Etodolac.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

In the context of its anti-cancer effects, this compound has been shown to modulate the MAP kinase signaling pathway. This pathway is crucial for regulating cell growth, proliferation, differentiation, and apoptosis. Studies have indicated that etodolac can down-regulate the phosphorylation of key components of this pathway, such as p38, JNK, and AKT, in hepatocellular carcinoma cell lines.[13] The modulation of this pathway likely contributes to the observed growth inhibition and cell cycle arrest in cancer cells.[13] The MAPK pathway is a potential target for anti-inflammatory therapies.[14][15]

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) MAPKKK MAPKKK (e.g., Raf) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Cellular_Responses Cellular Responses (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Responses regulate Etodolac This compound Etodolac->MAPK Down-regulates phosphorylation

Caption: Overview of the MAPK signaling pathway and the modulatory effect of this compound.

Conclusion

This compound, while largely inactive as a cyclooxygenase inhibitor, demonstrates distinct and significant biological activities, particularly in the context of cancer. Its ability to induce cytotoxicity and cell cycle arrest in various cancer cell lines, coupled with in vivo evidence of its antitumor effects, highlights its potential as a therapeutic agent beyond its traditional classification. The modulation of the MAP kinase signaling pathway appears to be a key mechanism underlying these anti-cancer properties. Further research is warranted to fully elucidate the molecular targets and signaling pathways of this compound to harness its therapeutic potential for various diseases, including cancer. This technical guide provides a foundational summary of the current knowledge, offering a valuable resource for guiding future research and development efforts.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of (-)-Etodolac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class.[1] It is commercially available as a racemic mixture of its two enantiomers: (+)-S-Etodolac and (-)-R-Etodolac. The anti-inflammatory properties of racemic etodolac are primarily attributed to the (+)-S-enantiomer, which is a potent inhibitor of the cyclooxygenase (COX) enzymes, with preferential selectivity for COX-2.[2][3][4] In contrast, the (-)-R-enantiomer, also known as (-)-Etodolac, is largely inactive against COX enzymes.[3][5][6] This distinction has spurred significant research into the unique, COX-independent mechanisms of this compound and its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanisms of action, therapeutic potential, and the experimental evidence supporting these findings.

Mechanism of Action: A Focus on COX-Independent Pathways

The therapeutic potential of this compound stems from its engagement with signaling pathways that are crucial in cell proliferation, survival, and apoptosis, independent of prostaglandin (B15479496) synthesis inhibition.

Inhibition of the Wnt/β-Catenin Signaling Pathway

A key mechanism of action for (-)-R-Etodolac is the downregulation of the Wnt/β-catenin pathway, which is often aberrantly activated in various cancers.[3][7] Studies have shown that (-)-R-Etodolac, at physiologically achievable doses, decreases the levels of both total and activated β-catenin in hepatoma cells.[7] This reduction is achieved through a dual action:

  • Decreased Gene Expression: It suppresses the transcription of the β-catenin gene.[7]

  • Post-Translational Degradation: It promotes the degradation of the β-catenin protein by activating Glycogen Synthase Kinase 3 Beta (GSK3β).[7]

The resulting decrease in nuclear β-catenin leads to reduced activity of the T-cell factor/lymphoid enhancer factor (Tcf/Lef) family of transcription factors. This, in turn, downregulates the expression of downstream target genes critical for cell proliferation and survival, such as cyclin D1 and glutamine synthetase.[7] Notably, (-)-R-Etodolac has been demonstrated to be a more potent inhibitor of Wnt signaling than its S-enantiomer.[3]

Modulation of the Retinoid X Receptor (RXR) Pathway

(-)-R-Etodolac has been identified as a ligand for the Retinoid X Receptor alpha (RXRα), a nuclear receptor that plays a pivotal role in regulating gene expression related to cell growth, differentiation, and apoptosis.[5] By binding to RXRα, (-)-R-Etodolac acts as an antagonist, inhibiting its transcriptional activity.[5]

This interaction triggers a cascade of events leading to tumor-selective apoptosis. (-)-R-Etodolac induces the ubiquitination and subsequent degradation of the RXRα protein via the proteasome pathway.[5] This loss of RXRα protein is observed in adenocarcinoma cells but not in normal epithelial tissue, highlighting a potential therapeutic window for cancer treatment.[5] The pro-apoptotic effect of (-)-R-Etodolac is dependent on the cellular levels of RXRα, confirming it as a direct target.[5]

Induction of Apoptosis via Caspase Activation

Studies on racemic etodolac have shown its ability to induce apoptosis in various cancer cell lines, including malignant rhabdoid tumors, through the activation of caspases-8, -9, and -3.[8] This suggests that etodolac can trigger both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways, culminating in the executioner caspase-3 activation.

Potential Therapeutic Applications

The unique COX-independent mechanisms of this compound position it as a promising candidate for several therapeutic areas, most notably in oncology.

Oncology

The anti-proliferative and pro-apoptotic effects of this compound have been investigated in a range of cancers:

  • Hepatocellular Carcinoma (HCC): (-)-R-Etodolac has been shown to decrease the survival and proliferation of hepatoma cell lines (Hep3B and HepG2) by downregulating β-catenin.[7] This suggests its potential as a targeted therapy for HCC, where the Wnt/β-catenin pathway is frequently mutated.

  • Prostate Cancer: In the transgenic adenocarcinoma of the mouse prostate (TRAMP) model, (-)-R-Etodolac inhibited tumor development and metastasis by inducing tumor-selective apoptosis.[5] Racemic etodolac has also demonstrated cytotoxicity against prostate cancer cell lines LNCaP and C4-2.[9]

  • Colorectal Cancer (CRC): While much of the research has been on racemic etodolac, the findings are promising. A clinical study combining racemic etodolac with propranolol (B1214883) (a beta-blocker) significantly reduced the risk of metastases in colon cancer patients post-surgery.[10] In vitro, etodolac shows a dose-dependent inhibition of CRC cell growth.[11]

  • Chronic Lymphocytic Leukemia (CLL) and Multiple Myeloma (MM): Preclinical studies have indicated that (-)-R-Etodolac possesses anti-tumorigenic and cytotoxic effects in these hematological malignancies.[3]

  • Breast Cancer: A "window-of-opportunity" clinical study using racemic etodolac in patients with resectable breast cancer showed a significant decrease in the protein levels of cyclin D1, a key cell cycle regulator.[12]

Neuroprotection and Neuropathic Pain

Emerging evidence suggests a potential role for etodolac beyond cancer and inflammation.

  • Alzheimer's Disease: A preclinical study using a transgenic mouse model (5XFAD) found that the combination of racemic etodolac and α-tocopherol (Vitamin E) conferred significant neuroprotective benefits. The combination enhanced blood-brain barrier function, reduced the total amyloid-β (Aβ) load, decreased neuroinflammation and oxidative stress, and promoted neuroprotective processing of the amyloid precursor protein (APP).[13]

  • Neuropathic Pain: In a rat model of chronic constriction injury, racemic etodolac was effective in alleviating heat-evoked hyperalgesia, indicating its potential utility in the treatment of neuropathic pain.[14]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of racemic etodolac and its derivatives against various cancer cell lines. It is important to note that the concentrations required for the anti-cancer effects of the parent racemic etodolac are generally high (in the millimolar range), while synthetic derivatives show significantly higher potency (micromolar range).

Table 1: IC50 Values of Racemic Etodolac in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (mM)Reference
HT-29/Inv3Colorectal0.5[11]
HT-29Colorectal1.88[11]
LovoColorectal1.75[11]
SW620Colorectal1.88[11]
PC-3Prostate> 0.5[15]
MCF-7Breast~1.0[16]
MDA-MB-231Breast~0.5[16]

Table 2: IC50 Values of Etodolac Derivatives in Cancer Cell Lines

DerivativeCell LineCancer TypeIC50 Value (µM)Reference
SGK 206 (Hydrazone)PC-3Prostate40[15]
SGK 242 (Triazole)PC-3Prostate25[15]
SGK 206 (Hydrazone)HT-29Colorectal70[15]
SGK 242 (Triazole)HT-29Colorectal26[17]
Thioether Derivative (5h)SKOV3Ovarian5.10[18]
Thioether Derivative (5s)PC-3Prostate3.10[18]
Thioether Derivative (5v)PC-3Prostate4.00[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the cited findings. Below are summaries of key experimental protocols.

In Vitro Cell-Based Assays
  • Cell Viability (MTT Assay):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with varying concentrations of this compound or control vehicle for specified time periods (e.g., 24, 48, 72 hours).

    • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are dissolved using a solubilizing agent (e.g., SDS or DMSO).

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.[15][18]

  • Apoptosis (Mitochondrial Membrane Potential Assay):

    • Cells are seeded in black, clear-bottom 96-well plates.

    • After treatment with this compound, cells are stained with JC-1, a lipophilic cationic dye.

    • In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells, the membrane potential collapses, and JC-1 remains in its monomeric form, which fluoresces green.

    • Fluorescence is measured using a plate reader, and the ratio of red to green fluorescence is used to quantify apoptosis.[15]

  • Western Blot Analysis:

    • Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against target proteins (e.g., β-catenin, RXRα, Cyclin D1, cleaved Caspase-3) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.[7][12]

In Vivo Animal Models
  • Prostate Cancer Xenograft/Transgenic Model:

    • Model: Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) mice, which spontaneously develop prostate cancer, are used.[5]

    • Treatment: Mice are administered (-)-R-Etodolac in their diet or via oral gavage.

    • Monitoring: Tumor growth and development are monitored over time. The incidence of metastasis to lymph nodes and other organs is assessed at the end of the study.

    • Analysis: Prostate tissues are harvested for histological analysis (H&E staining) and immunohistochemistry (IHC) to detect markers of apoptosis (e.g., TUNEL assay) and protein expression (e.g., RXRα).[5]

Visualizations

Signaling Pathways of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt FZD Frizzled Receptor Wnt->FZD Binds Dest_Complex Destruction Complex (APC, Axin, GSK3β) FZD->Dest_Complex Inhibits Etodolac This compound Etodolac->Dest_Complex Activates GSK3β RXR RXRα Etodolac->RXR Binds & Antagonizes Proliferation Proliferation Etodolac->Proliferation Inhibits Apoptosis Apoptosis Etodolac->Apoptosis Induces Beta_Catenin β-Catenin Dest_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates & Activates Ub Ubiquitin RXR->Ub Ubiquitination Target_Genes_RXR RXR Target Genes RXR->Target_Genes_RXR Transcription Ub->Proteasome Degradation Target_Genes_Wnt Target Genes (e.g., Cyclin D1) TCF_LEF->Target_Genes_Wnt Transcription Target_Genes_Wnt->Proliferation Promotes

Caption: COX-independent signaling pathways of this compound.

Experimental Workflow for Evaluating Anti-Cancer Efficacy

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cell_lines Select Cancer Cell Lines viability Cell Viability Assay (e.g., MTT) cell_lines->viability Dose-response & IC50 determination apoptosis Apoptosis Assay (e.g., JC-1, Caspase) cell_lines->apoptosis Induction of cell death data_analysis Data Analysis & Interpretation viability->data_analysis mechanism Mechanism Study (Western Blot, qPCR) apoptosis->mechanism Pathway analysis mechanism->data_analysis animal_model Establish Animal Model (e.g., Xenograft, Transgenic) treatment Administer this compound vs. Vehicle Control animal_model->treatment monitoring Monitor Tumor Growth & Metastasis treatment->monitoring analysis Ex Vivo Analysis (Histology, IHC) monitoring->analysis analysis->data_analysis conclusion Conclusion on Therapeutic Potential data_analysis->conclusion

Caption: Experimental workflow for this compound anti-cancer studies.

Conclusion and Future Directions

This compound represents a compelling example of a chiral drug whose "inactive" enantiomer possesses distinct and therapeutically valuable pharmacological properties. Its ability to modulate fundamental cancer-related pathways, such as Wnt/β-catenin and RXR signaling, independent of COX inhibition, opens new avenues for drug development. The primary advantage of using the purified (-)-R-enantiomer would be the potential to achieve anti-cancer efficacy while avoiding the gastrointestinal and cardiovascular side effects associated with the COX-inhibiting (+)-S-enantiomer.[3]

Future research should focus on several key areas:

  • Clinical Trials: Rigorous clinical trials using purified (-)-R-Etodolac are necessary to validate the promising preclinical findings in human cancer patients.

  • Combination Therapies: Investigating this compound in combination with standard chemotherapeutics or other targeted agents could reveal synergistic effects and overcome drug resistance.

  • Biomarker Development: Identifying predictive biomarkers (e.g., β-catenin mutation status, RXRα expression levels) will be crucial for selecting patient populations most likely to respond to this compound therapy.

  • Neuroprotection: Further exploration of its effects in neurodegenerative diseases is warranted, building upon the initial positive results in Alzheimer's models.

References

(-)-Etodolac and Prostaglandin Synthesis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (-)-Etodolac's mechanism of action, focusing on its role as a selective inhibitor of prostaglandin (B15479496) synthesis. The document outlines the compound's preferential targeting of the cyclooxygenase-2 (COX-2) enzyme, the distinct roles of its enantiomers, and presents relevant quantitative data. Detailed experimental protocols for assessing its inhibitory activity are also provided to facilitate further research and development.

Introduction: The Role of Prostaglandins (B1171923) and Cyclooxygenase Enzymes

Prostaglandins are lipid compounds that play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and fever.[1] The synthesis of prostaglandins is primarily mediated by the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is involved in maintaining normal physiological functions, such as protecting the stomach lining.[2][3] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[1][2][3]

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes, thereby reducing prostaglandin production.[2][3] However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can lead to gastrointestinal side effects due to the inhibition of protective prostaglandins in the stomach.[1] This has led to the development of selective COX-2 inhibitors, which aim to reduce inflammation and pain with a lower risk of gastrointestinal complications.[4]

This compound: A Selective COX-2 Inhibitor

Etodolac (B1671708) is an NSAID that demonstrates a preferential selectivity for inhibiting the COX-2 isoenzyme.[1][2][4] This selectivity is a key factor in its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[4][5] Etodolac is administered as a racemic mixture, consisting of two enantiomers: (-)-S-Etodolac and (+)-R-Etodolac.[6][7]

The Distinct Roles of (-)-S-Etodolac and (+)-R-Etodolac

Research has shown that the two enantiomers of etodolac have distinct pharmacological activities. The anti-inflammatory and COX-2 inhibitory effects of etodolac are primarily attributed to the (-)-S-enantiomer .[6][7][8] In contrast, the (+)-R-enantiomer exhibits minimal COX inhibitory activity but may contribute to the overall gastrointestinal safety of racemic etodolac.[6][7] Some studies suggest that the R-enantiomer may even have gastroprotective effects.[6][7]

Quantitative Data: Inhibition of COX-1 and COX-2

The inhibitory potency of this compound and its racemic form against COX-1 and COX-2 has been quantified in various experimental systems. The 50% inhibitory concentration (IC50) is a common measure of a drug's potency.

CompoundExperimental SystemCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
EtodolacHuman Peripheral Monocytes>10053>1.9[9][10]
EtodolacHuman Recombinant Enzymes--10
EtodolacHuman Whole Blood Assay--2.4[11]

Note: IC50 values can vary depending on the specific experimental conditions, such as the source of the enzymes (e.g., human, ovine) and the assay methodology.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the prostaglandin synthesis pathway and a general workflow for assessing the inhibitory effects of compounds like this compound.

G cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) PGH2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) PGH2_2->Prostaglandins_Inflammatory Etodolac This compound Etodolac->COX2

Prostaglandin synthesis pathway and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow for COX Inhibition Assay start Start prepare_reagents Prepare Reagents (COX enzymes, substrate, This compound) start->prepare_reagents incubate Incubate Enzyme with This compound prepare_reagents->incubate add_substrate Add Arachidonic Acid (Substrate) incubate->add_substrate measure_product Measure Prostaglandin (e.g., PGE2) Production add_substrate->measure_product analyze Data Analysis (Calculate IC50) measure_product->analyze end End analyze->end

A generalized experimental workflow for assessing COX inhibition.

Experimental Protocols

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This protocol outlines a method for determining the IC50 values of this compound for COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (human or ovine)

  • This compound

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • DMSO (for dissolving the inhibitor)

  • 2.0 M HCl (to terminate the reaction)

  • Prostaglandin E2 (PGE2) standard

  • PGE2 ELISA kit

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of the enzymes, cofactors, and arachidonic acid in the reaction buffer.

  • Enzyme Incubation:

    • In separate tubes, mix the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme.

    • Add various concentrations of the this compound solution (or DMSO for the control) to the enzyme mixtures.

    • Pre-incubate the enzyme-inhibitor mixture at 37°C for a specified time (e.g., 10 minutes).

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a specific concentration of arachidonic acid to each tube.

  • Termination of Reaction:

    • After a set incubation period (e.g., 2 minutes), terminate the reaction by adding 2.0 M HCl.

  • Measurement of Prostaglandin Production:

    • Quantify the amount of PGE2 produced in each sample using a competitive ELISA kit (see Protocol 5.3).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Human Whole Blood Assay for COX-1 and COX-2 Activity

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition.

Materials:

  • Freshly drawn human whole blood (with or without anticoagulant depending on the target)

  • This compound

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • PGE2 and Thromboxane (B8750289) B2 (TXB2) ELISA kits

Procedure for COX-2 Activity:

  • Blood Collection and Treatment:

    • Collect heparinized whole blood from healthy volunteers.

    • Incubate blood samples with various concentrations of this compound.

    • Add LPS to induce COX-2 expression and incubate for a specified period (e.g., 24 hours) at 37°C.

  • Plasma Separation:

    • Centrifuge the blood samples to separate the plasma.

  • PGE2 Measurement:

    • Measure the concentration of PGE2 in the plasma samples using an ELISA kit.

  • Data Analysis:

    • Calculate the IC50 value for COX-2 inhibition.

Procedure for COX-1 Activity:

  • Blood Collection and Clotting:

    • Collect whole blood without anticoagulant.

    • Incubate the blood with various concentrations of this compound and allow it to clot for a specific time (e.g., 1 hour) at 37°C.

  • Serum Separation:

    • Centrifuge the clotted blood to separate the serum.

  • TXB2 Measurement:

    • Measure the concentration of TXB2 (a stable metabolite of thromboxane A2, a product of COX-1 in platelets) in the serum using an ELISA kit.

  • Data Analysis:

    • Calculate the IC50 value for COX-1 inhibition.

Prostaglandin E2 (PGE2) Measurement by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a common method for quantifying PGE2 levels in biological samples.

Principle: This is a competitive immunoassay where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody coated on a microplate. The amount of bound enzyme-labeled PGE2 is inversely proportional to the concentration of PGE2 in the sample.

Procedure (General Outline):

  • Preparation of Standards and Samples:

    • Prepare a standard curve using known concentrations of PGE2.

    • Dilute the experimental samples as needed.

  • Assay Procedure:

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add the enzyme-labeled PGE2 to each well.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that reacts with the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the PGE2 standards.

    • Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound is a selective COX-2 inhibitor, with its S-enantiomer being the primary contributor to its anti-inflammatory effects. This selectivity for the inducible COX-2 enzyme over the constitutive COX-1 enzyme provides a mechanistic basis for its efficacy in treating inflammation and pain with a reduced risk of gastrointestinal adverse events. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel COX inhibitors.

References

An In-depth Technical Guide to the Cellular and Molecular Interactions of (-)-Etodolac

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class, widely utilized for its analgesic, anti-inflammatory, and antipyretic properties in treating conditions like osteoarthritis and rheumatoid arthritis.[1][2][3][4] It is administered as a racemic mixture of (+)-S and (-)-R enantiomers.[1][5][6] The (+)-S enantiomer is primarily responsible for the well-documented anti-inflammatory effects mediated through cyclooxygenase (COX) inhibition, while the (-)-R enantiomer is largely inactive against COX enzymes but may possess other biological activities.[1][7] This guide provides a detailed examination of the cellular and molecular interactions of Etodolac, with a focus on its established COX-dependent mechanisms and emerging COX-independent activities.

Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

The principal mechanism underlying the therapeutic effects of Etodolac is the inhibition of prostaglandin (B15479496) synthesis.[1][7] This is achieved by blocking the activity of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandin precursors.[1][8] There are two main isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions, including gastric cytoprotection and platelet aggregation.[8][9][10]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is a primary mediator of pain and inflammatory processes.[8][9][10]

Etodolac exhibits preferential selectivity for COX-2 over COX-1.[3][7][8] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs, which inhibit both isoforms.[3][8][9] Studies have shown that Etodolac is 5 to 50 times more selective for COX-2 than COX-1, with some reports indicating a 10-fold selectivity in human whole blood assays.[1][9][11]

Quantitative Data: Enzyme Inhibition
Target EnzymeSpecies/SystemInhibition Metric (IC50)Selectivity Ratio (COX-1/COX-2)Reference
Cyclooxygenase-2 (COX-2)Recombinant Human-~10[9][11]
Cyclooxygenase-1 (COX-1)Recombinant Human--[9][11]
Bradykinin-forming enzyme-1.5 x 10⁻⁴ mol/LN/A[12]
PGE2 Biosynthesis (IL-1β stimulated)Rabbit Articular Chondrocytes5.35 x 10⁻⁸ MN/A[13]
PGE2 Biosynthesis (spontaneous)Rabbit Gastric Epithelial Cells2.27 x 10⁻⁵ MN/A[13]
PGE2 Biosynthesis (spontaneous)Madin-Darby Canine Kidney Cells4.54 x 10⁻⁷ MN/A[13]

Signaling Pathway: COX Inhibition

COX_Inhibition ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection, Platelet Function Prostaglandins_Physiological->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation Etodolac (-)-Etodolac Etodolac->COX1 Weak Inhibition Etodolac->COX2  Preferential  Inhibition

Caption: Preferential inhibition of COX-2 by this compound, reducing inflammatory prostaglandins.

COX-Independent Molecular Interactions

Beyond its primary role as a COX inhibitor, this compound engages in several other molecular interactions that contribute to its pharmacological profile, particularly in the context of cancer biology.

Inhibition of Bradykinin (B550075) Formation

Studies have indicated that Etodolac can inhibit the activity of bradykinin-forming enzymes in a concentration-dependent manner.[12] This action is distinct from other NSAIDs like indomethacin (B1671933) and diclofenac.[12] Bradykinin is a potent inflammatory mediator, and its inhibition represents an additional anti-inflammatory mechanism for Etodolac.[12]

Bradykinin_Inhibition Kininogen Kininogen BradykininEnzyme Bradykinin-forming Enzyme Kininogen->BradykininEnzyme Bradykinin Bradykinin BradykininEnzyme->Bradykinin Inflammation Inflammation & Pain Bradykinin->Inflammation Etodolac This compound Etodolac->BradykininEnzyme Inhibits

Caption: this compound directly inhibits the enzyme responsible for bradykinin formation.

Anti-Cancer Activity

This compound has demonstrated anti-tumor effects in various cancer cell lines, including prostate, breast, and head and neck cancers.[14][15][16] These effects appear to be mediated through multiple COX-independent pathways.

Quantitative Data: Anti-Proliferative Effects

Cell LineCancer TypeMetricConcentrationReference
LNCaP, C4-2Prostate CancerSignificant Cytotoxicity1000 nM (1 µM)[14]
PC-3Prostate CancerProminent Effect> 500 µM[17]
MDA-MB-231, MCF-7Breast CancerSignificant Viability Decrease0.5 - 1 mM[16]
UM-SCC-23 (5-FU resistant)Head and Neck CancerSynergistic Cytotoxicity with 5-FU0.5 µg/mL[15]

Signaling Pathways in Cancer Cells:

  • Apoptosis Induction: In prostate cancer cells, Etodolac treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the cell adhesion molecule E-cadherin, suggesting a modulation of pathways related to cell survival and metastasis.[14]

  • Inhibition of Thymidylate Synthase (TS): In 5-FU-resistant head and neck cancer cells, Etodolac was found to down-regulate the expression of thymidylate synthase (TS), a key enzyme in DNA synthesis and a target for the chemotherapy drug 5-FU.[15] This action sensitizes resistant cells to 5-FU treatment.[15]

  • Regulation of PPARγ/RXRα Pathway: Etodolac can inhibit the retinoid X receptor (RXRα).[18] This leads to negative regulation of PPARγ function, which in turn downregulates cyclin D1, a key protein in cell cycle progression, ultimately inhibiting tumor growth.[18]

Anticancer_Pathways cluster_apoptosis Apoptosis Induction cluster_TS Sensitization to 5-FU cluster_PPAR Cell Cycle Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Etodolac1 This compound Etodolac1->Bcl2 Inhibits TS Thymidylate Synthase (TS) DNASynthesis DNA Synthesis & Repair TS->DNASynthesis Etodolac2 This compound Etodolac2->TS Downregulates RXR RXRα PPAR PPARγ RXR->PPAR Activates CyclinD1 Cyclin D1 PPAR->CyclinD1 Upregulates TumorGrowth Tumor Growth CyclinD1->TumorGrowth Etodolac3 This compound Etodolac3->RXR Inhibits

Caption: Diverse COX-independent anti-cancer mechanisms of this compound.

Experimental Protocols

Cyclooxygenase Inhibition Assay (In Vitro)

This protocol is a generalized method based on the principles of in vitro enzyme inhibition assays.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

  • Recombinant human PGHS-1 (COX-1) and PGHS-2 (COX-2) enzymes.

  • Arachidonic acid (substrate).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme cofactor.

  • Test compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection.

  • 96-well microplates.

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Dilution: Prepare a serial dilution of this compound in the reaction buffer. Include a vehicle control (solvent only).

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme cofactor, and the diluted this compound or vehicle control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the respective wells and incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 20 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

  • Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of this compound. Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Protocol_COX_Assay Start Start Prep Prepare Reagents (Enzyme, Buffer, Etodolac Dilutions) Start->Prep Setup Add Buffer, Heme, & Etodolac to Plate Prep->Setup AddEnzyme Add COX-1 or COX-2 Pre-incubate Setup->AddEnzyme AddSubstrate Add Arachidonic Acid (Initiate Reaction) AddEnzyme->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Stop Stop Reaction Incubate->Stop Measure Measure PGE2 (EIA) Stop->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for an in vitro COX enzyme inhibition assay.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., PC-3, MDA-MB-231).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated and vehicle controls.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT Reagent: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilize Crystals: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value if applicable.

The molecular interactions of this compound are multifaceted. While its primary therapeutic action is derived from the potent and preferential inhibition of the COX-2 enzyme, a growing body of evidence reveals significant COX-independent activities. These include the inhibition of bradykinin formation and the modulation of key pathways in cancer cells related to apoptosis, DNA synthesis, and cell cycle control. This dual capability underscores its potential beyond a simple anti-inflammatory agent and provides a strong rationale for further investigation into its role in oncology and other therapeutic areas. A comprehensive understanding of these diverse molecular targets is critical for drug development professionals seeking to optimize its clinical application and explore novel therapeutic strategies.

References

(-)-Etodolac Degradation Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Etodolac is the active (S)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. It selectively inhibits cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. The stability and degradation profile of a drug substance is a critical aspect of pharmaceutical development, ensuring its safety, efficacy, and quality. This technical guide provides a comprehensive overview of the degradation pathways of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. Additionally, it delves into the in vivo metabolic pathways of Etodolac. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the study of Etodolac and related compounds.

Chemical Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. These studies also aid in the development of stability-indicating analytical methods.

Acid Hydrolysis

Etodolac is highly susceptible to degradation under acidic conditions. Studies have shown that it degrades completely in the presence of strong acids.[1][2] The primary degradation pathway involves the hydrolysis of the pyran ring, leading to the formation of several indole (B1671886) derivatives.

Identified Degradation Products under Acidic Conditions:

Degradation ProductMolecular Weight (m/z)
7-ethyl-2-(1-methylenepropyl)-1H-indole-3-ethanol243
7-ethyl-2-(1-methyl-1-propenyl)-1H-indole-3-ethanol243
1,8-diethyl-1-methyl-1,3,4,9-tetrahydropyrano-[3,4-b] indole (decarboxylated product)243
7-ethyltryptophol189
Unidentified Product190
Unidentified Product244

A fragment ion with m/z 172 is common to the degradation products with m/z 190 and 244.[1]

Experimental Protocol for Acid-Induced Degradation:

A solution of Etodolac is treated with 5 M hydrochloric acid and heated in a water bath at 60°C for 8 hours.[1] Alternatively, refluxing in 5N HCl at 70°C for 48 hours results in 18% degradation.[3] The resulting solution is then neutralized and analyzed by a suitable stability-indicating method, such as HPLC-MS/MS, to identify and quantify the degradation products.

Proposed Acid Degradation Pathway:

G Etodolac This compound (m/z 287) Intermediate Pyran Ring Opening Etodolac->Intermediate Acid Hydrolysis DP1a 7-ethyl-2-(1-methylenepropyl)- 1H-indole-3-ethanol (m/z 243) Intermediate->DP1a DP1b 7-ethyl-2-(1-methyl-1-propenyl)- 1H-indole-3-ethanol (m/z 243) Intermediate->DP1b DP2 Decarboxylated Product (m/z 243) Intermediate->DP2 DP3 7-ethyltryptophol (m/z 189) Intermediate->DP3

Caption: Proposed degradation pathway of this compound under acidic conditions.

Alkaline Hydrolysis

Etodolac shows greater stability under alkaline conditions compared to acidic conditions. However, some degradation is observed under strong basic conditions and elevated temperatures.

Quantitative Data for Alkaline Degradation:

ConditionDegradation (%)
5 M NaOH at 80°C for 8 hours5%[1]
5N NaOH at 70°C for 50 hoursNo degradation[3]

Experimental Protocol for Base-Induced Degradation:

A solution of Etodolac is treated with 5 M sodium hydroxide (B78521) and heated in a water bath at 80°C for 8 hours.[1] The resulting solution is then neutralized and analyzed by a suitable analytical method.

Oxidative Degradation

Etodolac is susceptible to oxidative degradation. The primary degradation product identified is an N-oxide derivative.

Quantitative Data for Oxidative Degradation:

ConditionDegradation (%)
30% H₂O₂ at 80°C for 8 hours68%[1][2]
3% H₂O₂ at room temperature for 12 hours15.3%[3]

Identified Degradation Product under Oxidative Conditions:

Degradation ProductMolecular Weight (m/z)
N-oxide of Etodolac304

A fragment ion with m/z 188 and 130 is present in the oxidation degradation product.[1]

Experimental Protocol for Oxidative Degradation:

A solution of Etodolac is treated with 30% hydrogen peroxide and heated in a water bath at 80°C for 8 hours.[1] The resulting solution is then analyzed to determine the extent of degradation and identify the degradation products.

Proposed Oxidative Degradation Pathway:

G Etodolac This compound (m/z 287) DP_Oxidation N-oxide of Etodolac (m/z 304) Etodolac->DP_Oxidation Oxidation (H₂O₂)

Caption: Proposed degradation of this compound under oxidative stress.

Thermal Degradation

Etodolac is relatively stable to thermal stress in the solid state.

Quantitative Data for Thermal Degradation:

ConditionDegradation (%)
80°C for 48 hours (solid state)1%[1]

Experimental Protocol for Thermal Degradation:

Solid this compound is placed in a petri dish and kept in a temperature-controlled oven at 80°C for 48 hours.[1] A solution is then prepared from the stressed sample and analyzed.

Photodegradation

Exposure to UV radiation can lead to the degradation of Etodolac, with evidence suggesting a catalytic oxidation mechanism.

Quantitative Data for Photodegradation:

ConditionDegradation (%)
1.2 million lux hours (UV radiation)6%[1]
Not specified25%[2]

Identified Degradation Product under Photolytic Conditions:

Degradation ProductMolecular Weight (m/z)
Unidentified Product (same as oxidative degradation product)304

Experimental Protocol for Photodegradation:

A 500 ppm solution of Etodolac is exposed to UV radiation for 1.2 million lux hours.[1] The resulting solution is then analyzed for degradation products.

In Vivo Metabolic Pathways

The term "signaling pathways" in the context of drug degradation often refers to the metabolic pathways the drug undergoes in a biological system. For this compound, the primary site of metabolism is the liver. The main metabolic transformations are hydroxylation and glucuronidation.

Phase I Metabolism: Hydroxylation

Hydroxylation of Etodolac is a Phase I metabolic reaction primarily catalyzed by the cytochrome P450 enzyme, CYP2C9. This process introduces a hydroxyl group onto the aromatic ring of the Etodolac molecule.

Phase II Metabolism: Glucuronidation

Glucuronidation is a Phase II metabolic reaction where a glucuronic acid moiety is attached to the drug molecule, increasing its water solubility and facilitating its excretion. The glucuronidation of Etodolac is mainly carried out by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9).

In Vivo Metabolism of this compound:

G Etodolac This compound Hydroxylated_Metabolite Hydroxylated Metabolite Etodolac->Hydroxylated_Metabolite CYP2C9 (Phase I) Glucuronide_Conjugate Glucuronide Conjugate Etodolac->Glucuronide_Conjugate UGT1A9 (Phase II) Excretion Excretion Hydroxylated_Metabolite->Excretion Glucuronide_Conjugate->Excretion

Caption: In vivo metabolic pathways of this compound.

Summary of Quantitative Degradation Data

Stress ConditionReagents and ConditionsDegradation (%)Identified Degradation Products (m/z)Reference
Acid Hydrolysis 5 M HCl, 60°C, 8 hours100%190, 243, 244, 189[1][4]
5N HCl, 70°C, 48 hours18%Not specified[3]
Alkaline Hydrolysis 5 M NaOH, 80°C, 8 hours5%Not specified[1]
5N NaOH, 70°C, 50 hoursNo degradationNot applicable[3]
Oxidative Degradation 30% H₂O₂, 80°C, 8 hours68%304[1][2]
3% H₂O₂, RT, 12 hours15.3%Not specified[3]
Thermal Degradation 80°C, 48 hours (solid)1%Not specified[1]
Photodegradation 1.2 million lux hours (UV)6%304[1]
Not specified25%Not specified[2]

Detailed Experimental Protocols

General Analytical Procedure (HPLC-MS/MS)

A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS) is a powerful tool for the separation, identification, and quantification of this compound and its degradation products.

  • Chromatographic Column: A reversed-phase column, such as a Phenomenex C18 or Shim-pack XR ODS, is typically used.[2]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used for the detection and structural elucidation of the degradation products. Product ion scans are performed to obtain fragmentation patterns.[1]

Forced Degradation Study Workflow

G cluster_stress Stress Conditions Acid Acid Hydrolysis Neutralization Neutralization / Dilution Acid->Neutralization Base Alkaline Hydrolysis Base->Neutralization Oxidation Oxidation Oxidation->Neutralization Thermal Thermal Thermal->Neutralization Photo Photolysis Photo->Neutralization Analysis HPLC-MS/MS Analysis Neutralization->Analysis Identification Identification of Degradation Products Analysis->Identification Quantification Quantification of Degradation Analysis->Quantification Pathway Elucidation of Degradation Pathways Identification->Pathway Quantification->Pathway

Caption: General workflow for forced degradation studies of this compound.

Conclusion

This technical guide has provided a detailed overview of the degradation pathways of this compound under various stress conditions, as well as its in vivo metabolic fate. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in the pharmaceutical industry. Understanding the degradation profile of this compound is crucial for the development of stable formulations and robust analytical methods, ultimately ensuring the quality, safety, and efficacy of this important anti-inflammatory drug. Further research focusing on the definitive structural elucidation of all degradation products and a more detailed kinetic analysis of the degradation processes would be beneficial.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of (-)-Etodolac

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) administered as a racemic mixture. However, the pharmacological activity is primarily attributed to the (S)-enantiomer, also known as (-)-etodolac. Therefore, the stereospecific analysis of etodolac enantiomers is crucial in pharmacokinetic, metabolic, and quality control studies. This document provides detailed high-performance liquid chromatography (HPLC) methods for the analysis of this compound, including both chiral separation from its (R)-enantiomer and achiral analysis for total drug content in pharmaceutical formulations.

Chiral HPLC Method for this compound Analysis

This method allows for the separation and quantification of the individual enantiomers of etodolac.

Chromatographic Conditions:

ParameterSpecification
HPLC System Any standard HPLC system with a UV or PDA detector
Column Kromasil Cellucoat chiral column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Hexane: Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Detection Wavelength 274 nm[2]
Column Temperature Ambient

Experimental Protocol:

1. Reagents and Standards Preparation:

  • Reagents: HPLC grade hexane, isopropanol, and trifluoroacetic acid.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of racemic etodolac reference standard in 10 mL of the mobile phase to prepare the stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-50 µg/mL).

2. Sample Preparation (from Tablets):

  • Weigh and finely powder not fewer than ten etodolac tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of etodolac and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) for the peak areas of both enantiomers should be not more than 2.0%.

  • The resolution between the (R)- and (S)-etodolac peaks should be greater than 1.5.

4. Analysis Procedure:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the peaks of (R)- and (S)-etodolac based on their retention times. The S-form is responsible for the anti-inflammatory activity[1].

  • Calculate the concentration of this compound in the sample by comparing its peak area with that of the corresponding standard.

Achiral RP-HPLC Method for Total Etodolac Analysis

This method is suitable for determining the total concentration of etodolac in pharmaceutical dosage forms without separating the enantiomers.

Chromatographic Conditions:

ParameterSpecification
HPLC System Any standard HPLC system with a UV or PDA detector
Column C18 column (e.g., Kromasil C18, 150 mm x 4.6 mm, 5µm)
Mobile Phase Methanol: Water: Acetic acid (70:30:0.1% v/v/v)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL[3]
Detection Wavelength 227 nm[4]
Column Temperature Ambient

Experimental Protocol:

1. Reagents and Standards Preparation:

  • Reagents: HPLC grade methanol, acetic acid, and purified water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of etodolac reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a calibration curve by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 2-14 µg/mL[5].

2. Sample Preparation (from Tablets):

  • Weigh and powder ten tablets.

  • Transfer a quantity of the powder equivalent to 25 mg of etodolac into a 25 mL volumetric flask.

  • Add about 15 mL of the mobile phase and sonicate for 15 minutes.

  • Make up the volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon filter.

  • Further, dilute 1 mL of the filtrate to 10 mL with the mobile phase.

3. Method Validation Parameters Summary:

ParameterResult
Linearity Range 2-14 µg/mL[5]
Correlation Coefficient (r²) > 0.999[5]
Precision (%RSD) < 2.0%[6]
Accuracy (Recovery) 98.2% - 101.2%[5]
Limit of Detection (LOD) 0.34 µg/mL[6]
Limit of Quantitation (LOQ) 1.05 µg/mL[6]

4. Analysis Procedure:

  • Inject the blank (mobile phase), standard solutions, and sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for etodolac.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of etodolac in the sample solution from the calibration curve.

Workflow and Diagrams

General HPLC Analysis Workflow:

The general workflow for the HPLC analysis of this compound, from sample preparation to final data analysis, is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Standard_Prep Standard Preparation Injection Inject Samples & Standards Standard_Prep->Injection Sample_Prep Sample Preparation (e.g., from Tablets) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Flow Rate, etc.) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV/PDA Detection Chromatography->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis Report Final Report Data_Analysis->Report

Caption: General workflow for HPLC analysis of this compound.

References

Chiral Separation of Etodolac Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1] It is a chiral compound and is marketed as a racemic mixture of its two enantiomers: (S)-(+)-Etodolac and (R)-(-)-Etodolac. The pharmacological activity of these enantiomers is significantly different. The anti-inflammatory and analgesic effects of Etodolac are primarily attributed to the (S)-enantiomer, which is a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[2][3] In contrast, the (R)-enantiomer is largely inactive as an anti-inflammatory agent but has been shown to exhibit gastroprotective effects, potentially contributing to the overall favorable gastrointestinal safety profile of the racemic drug.[2]

Given the distinct pharmacological profiles of the enantiomers, the ability to separate and quantify them is crucial for pharmaceutical development, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the chiral separation of Etodolac enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Pharmacological Significance of Enantioseparation

The differential activity of Etodolac enantiomers underscores the importance of stereospecific analytical methods. The (S)-enantiomer's therapeutic action is mediated through the inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. The (R)-enantiomer's lack of significant COX-2 inhibition, coupled with its potential to protect the gastric mucosa, makes the enantiomeric composition of Etodolac a critical parameter for its efficacy and safety.

Etodolac_Pathway cluster_s (S)-Etodolac Pathway cluster_r (R)-Etodolac Pathway s_etodolac (S)-Etodolac cox2 COX-2 Enzyme s_etodolac->cox2 Inhibits prostaglandins_s Prostaglandins (Inflammatory) cox2->prostaglandins_s Synthesizes inflammation Pain & Inflammation prostaglandins_s->inflammation Mediates r_etodolac (R)-Etodolac gastric_mucosa Gastric Mucosa r_etodolac->gastric_mucosa Acts on gastroprotection Gastroprotective Effect gastric_mucosa->gastroprotection Leads to

Pharmacological pathways of Etodolac enantiomers.

Quantitative Data Summary

The following tables summarize the key quantitative data from various chiral separation methods for Etodolac enantiomers.

Table 1: High-Performance Liquid Chromatography (HPLC)

ParameterMethod 1 (Reversed-Phase)Method 2 (Normal-Phase)
Chiral Stationary Phase CHIRAL-AGP (100 x 4.0 mm, 5 µm)Kromasil Cellucoat (250 x 4.6 mm, 5 µm)
Mobile Phase 0.1 M Sodium Dihydrogen Phosphate (B84403) (pH 4.0) : Isopropanol (B130326) (85:15 v/v)Hexane : Isopropanol : TFA (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/minNot Specified
Detection Wavelength 225 nm274 nm
Column Temperature 25 °CNot Specified
Resolution (Rs) 3.0Good resolution reported
Limit of Detection (LOD) 300 ng/mL (for R-isomer)Not Specified
Limit of Quantification (LOQ) 900 ng/mL (for R-isomer)Not Specified

Table 2: Supercritical Fluid Chromatography (SFC) - Adapted Method

ParameterAdapted Method for Etodolac
Chiral Stationary Phase CHIRALPAK IA, IC, or ID (Immobilized Polysaccharide-based)
Mobile Phase Supercritical CO2 with Methanol (B129727) or Ethanol as modifier
Additive 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 2.0 - 4.0 mL/min
Back Pressure 150 bar
Detection Wavelength 225 nm
Column Temperature 35 - 40 °C
Expected Outcome Baseline separation of enantiomers

Table 3: Capillary Electrophoresis (CE)

ParameterMethod 1Method 2
Chiral Selector (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD)(2-hydroxy)propyl-β-cyclodextrin (HP-β-CD)
Selector Concentration 20 mM15 mM
Background Electrolyte 100 mM Phosphate Buffer (pH 7.0)0.1 M Phosphate Buffer (pH 6.0)
Separation Voltage Not SpecifiedNot Specified
Capillary Temperature Not Specified15 °C
Detection Wavelength 225 nm (reference at 360 nm)225 nm (reference at 360 nm)
Resolution (Rs) ~2.5~4.0

Experimental Protocols

Experimental Workflow

The general workflow for the chiral separation of Etodolac enantiomers involves sample preparation, chromatographic or electrophoretic separation, detection, and data analysis.

Chiral_Separation_Workflow start Start sample_prep Sample Preparation (Dissolution, Dilution, Extraction) start->sample_prep separation Chiral Separation sample_prep->separation hplc HPLC separation->hplc Liquid Phase sfc SFC separation->sfc Supercritical Fluid ce CE separation->ce Electrophoretic detection Detection (UV/DAD, MS) hplc->detection sfc->detection ce->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis end End data_analysis->end

General workflow for chiral separation.

Protocol 1: Chiral Separation by Reversed-Phase HPLC[4]

Objective: To separate (S)- and (R)-Etodolac enantiomers using a protein-based chiral stationary phase in reversed-phase mode.

Materials:

  • (±)-Etodolac reference standard

  • CHIRAL-AGP column (100 x 4.0 mm, 5 µm)

  • Sodium dihydrogen phosphate dihydrate

  • Isopropanol (HPLC grade)

  • Orthophosphoric acid (for pH adjustment)

  • HPLC grade water

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.1 M sodium dihydrogen phosphate dihydrate solution in HPLC grade water.

    • Adjust the pH of the buffer to 4.0 using orthophosphoric acid.

    • Mix the buffer with isopropanol in a ratio of 85:15 (v/v).

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic Etodolac in a suitable solvent (e.g., methanol or mobile phase).

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Column: CHIRAL-AGP (100 x 4.0 mm, 5 µm)

    • Mobile Phase: 0.1 M Sodium Dihydrogen Phosphate (pH 4.0) : Isopropanol (85:15 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 225 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standard solution and record the chromatogram.

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Calculate the resolution between the two peaks.

Protocol 2: Chiral Separation by Normal-Phase HPLC[1]

Objective: To separate (S)- and (R)-Etodolac enantiomers using a cellulose-based chiral stationary phase in normal-phase mode.

Materials:

  • (±)-Etodolac reference standard

  • Kromasil Cellucoat chiral column (250 x 4.6 mm, 5 µm)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with Diode Array Detector (DAD)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Hexane, Isopropanol, and TFA in a ratio of 90:10:0.1 (v/v/v).

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic Etodolac in isopropanol.

    • Dilute the stock solution with the mobile phase to a suitable working concentration.

  • Chromatographic Conditions:

    • Column: Kromasil Cellucoat (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane : Isopropanol : TFA (90:10:0.1 v/v/v)

    • Flow Rate: (A typical starting point would be 1.0 mL/min, optimize as needed)

    • Column Temperature: Ambient

    • Detection: DAD at 274 nm

    • Injection Volume: 10-20 µL

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram.

    • Identify the peaks for (R)-Etodolac and (S)-Etodolac.

Protocol 3: Chiral Separation by Supercritical Fluid Chromatography (SFC) - Adapted from Profen Separation[5][6]

Objective: To develop a rapid method for the separation of Etodolac enantiomers using SFC with an immobilized polysaccharide-based chiral stationary phase. Note: This is an adapted protocol based on methods for structurally similar NSAIDs.

Materials:

  • (±)-Etodolac reference standard

  • CHIRALPAK IA, IC, or ID column (e.g., 150 x 4.6 mm, 5 µm)

  • Supercritical Fluid Chromatography (SFC) system

  • Instrument grade CO2

  • Methanol or Ethanol (SFC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • The primary mobile phase component is supercritical CO2.

    • The modifier is Methanol or Ethanol containing 0.1% TFA.

  • Standard Solution Preparation:

    • Dissolve racemic Etodolac in the modifier (Methanol or Ethanol) to prepare a stock solution.

    • Dilute as necessary to a working concentration.

  • Chromatographic Conditions:

    • Column: CHIRALPAK IA, IC, or ID

    • Mobile Phase: Supercritical CO2 with a gradient or isocratic elution of the modifier (e.g., 5-40% modifier).

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 225 nm

    • Injection Volume: 5 µL

  • Analysis:

    • Screen different modifiers (Methanol, Ethanol) and their concentrations to optimize the separation.

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample and run the analysis.

    • The addition of an acidic additive like TFA is often crucial for good peak shape and resolution of acidic compounds like Etodolac.

Protocol 4: Chiral Separation by Capillary Electrophoresis (CE)[2]

Objective: To separate Etodolac enantiomers using a cyclodextrin-based chiral selector in a capillary electrophoresis system.

Materials:

  • (±)-Etodolac reference standard

  • (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD)

  • Sodium phosphate

  • Hydrochloric acid or Sodium hydroxide (B78521) (for pH adjustment)

  • Capillary Electrophoresis (CE) system with a UV detector

  • Fused-silica capillary

Procedure:

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 100 mM sodium phosphate buffer.

    • Dissolve the appropriate amount of HP-β-CD to achieve a final concentration of 20 mM.

    • Adjust the pH of the solution to 7.0.

    • Filter the BGE through a 0.22 µm filter.

  • Sample Preparation:

    • Dissolve racemic Etodolac in the BGE or a suitable low-conductivity buffer to a final concentration appropriate for UV detection.

  • CE Conditions:

    • Capillary: Fused-silica (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm)

    • BGE: 100 mM Phosphate Buffer (pH 7.0) with 20 mM HP-β-CD

    • Temperature: 25 °C (or as optimized)

    • Voltage: 15-25 kV

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

    • Detection: UV at 225 nm

  • Analysis:

    • Condition the new capillary by flushing with 1 M NaOH, water, and then the BGE.

    • Before each run, flush the capillary with the BGE.

    • Inject the sample and apply the separation voltage.

    • Record the electropherogram and determine the migration times and resolution of the enantiomers.

Conclusion

The choice of method for the chiral separation of Etodolac enantiomers will depend on the specific requirements of the analysis, such as speed, resolution, and the nature of the sample matrix. HPLC offers robust and high-resolution separations, with both reversed-phase and normal-phase options available. SFC provides a high-speed, environmentally friendly alternative, particularly suitable for high-throughput screening and preparative applications. CE is a powerful technique that offers high efficiency and requires minimal sample and solvent consumption. The detailed protocols and data provided in this document serve as a comprehensive guide for researchers and scientists in the successful enantioseparation of Etodolac.

References

Application Notes and Protocols for (-)-Etodolac in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Etodolac, the (R)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) Etodolac (B1671708), has garnered significant interest for its potent anti-cancer activities, which are often independent of its cyclooxygenase-2 (COX-2) inhibitory effects.[1] Unlike its (S)-enantiomer, which is primarily responsible for the anti-inflammatory actions through COX-2 inhibition, this compound exhibits tumor-selective apoptosis in various cancer cell lines.[1][2] These application notes provide a comprehensive overview of the experimental use of this compound in a cell culture setting, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key cellular assays.

Mechanism of Action

The anti-cancer effects of this compound are multifaceted and can be cell-type dependent. A primary COX-independent mechanism involves the direct binding to and subsequent degradation of the Retinoid X Receptor alpha (RXRα).[2][3] This interaction leads to the inhibition of RXRα transcriptional activity and promotes its degradation through a ubiquitin and proteasome-dependent pathway.[2] The loss of RXRα, a key nuclear receptor involved in cell proliferation and survival, triggers apoptosis in cancer cells.[2] This targeted degradation of RXRα appears to be selective for tumor cells, sparing normal cells.[2]

Furthermore, studies have suggested that this compound can modulate the activity of other signaling pathways implicated in cancer progression, including the peroxisome proliferator-activated receptor γ (PPARγ) and β-catenin pathways.[2] The induction of apoptosis by this compound is also mediated through the activation of caspases, key executioners of programmed cell death.

Data Presentation

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of Etodolac and its derivatives in various cancer cell lines. It is important to note that many studies have used the racemic mixture of Etodolac, and data specifically for the (-)-enantiomer is more limited.

Table 1: IC50 Values of Etodolac in Various Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)Incubation Time (hours)Reference
HT-29/Inv3Colorectal CarcinomaEtodolac50072[4]
LovoColorectal CarcinomaEtodolac175072[4]
SW620Colorectal CarcinomaEtodolac188072[4]
HT-29Colorectal CarcinomaEtodolac188072[4]
PC-3Prostate CancerEtodolac>50024, 48, 72[5]
MCF-7Breast CancerEtodolac>100048[6]
MDA-MB-231Breast CancerEtodolac~75048[6]
F9Embryonal CarcinomaR-Etodolac200Not Specified[7]

Table 2: IC50 Values of Etodolac Derivatives in Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)Incubation Time (hours)Reference
PC-3Prostate CancerSGK 2064024[5]
PC-3Prostate CancerSGK 2422524[5]
HT-29Colorectal CarcinomaSGK 2067024[5]
HT-29Colorectal CarcinomaSGK 2422624[5]
HCT 116Colorectal CarcinomaCompound 322.99 - 51.66Not Specified[4]
BxPC-3Pancreatic CarcinomaCompound 38.63 - 41.20Not Specified[4]
HT-29Colorectal CarcinomaCompound 324.78 - 81.60Not Specified[4]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[8] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • Prepare a 100 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 100 mM stock solution of Etodolac (MW: 287.35 g/mol ), dissolve 28.74 mg of Etodolac in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

    • Multi-well spectrophotometer (plate reader)

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]

    • Incubate the plate at room temperature in the dark for at least 2 hours with gentle shaking to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the drug concentration.[12]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V and distinguishing between early apoptotic, late apoptotic, and necrotic cells using the DNA-binding dye Propidium Iodide (PI).[13]

  • Materials:

    • Cells of interest treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Cold PBS

    • Flow cytometer

  • Procedure:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with desired concentrations of this compound for the specified time. Include both negative (vehicle-treated) and positive (e.g., treated with a known apoptosis inducer) controls.

    • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

    • Wash the cells once with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.[13]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[14]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

    • Add 400 µL of 1X Binding Buffer to each tube.[14]

    • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Western Blotting for RXRα Degradation

Western blotting is used to detect the levels of specific proteins in a cell lysate, in this case, to assess the degradation of RXRα following treatment with this compound.[15][16]

  • Materials:

    • Cells of interest treated with this compound

    • RIPA buffer or other suitable lysis buffer with protease inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibody against RXRα

    • Primary antibody against a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound as described previously.

    • Lyse the cells in RIPA buffer and collect the total protein lysate.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary antibody against RXRα (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe with a primary antibody against a loading control to ensure equal protein loading.

    • Quantify the band intensities to determine the relative decrease in RXRα protein levels.[18][19]

Mandatory Visualizations

Signaling Pathway of this compound Induced Apoptosis

G cluster_cell Cancer Cell Etodolac This compound RXR RXRα Etodolac->RXR Binds to Ub Ubiquitin RXR->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation RXRα Degradation Proteasome->Degradation Caspases Caspase Activation Degradation->Caspases Leads to Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed COX-independent signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Assessing this compound Cytotoxicity

G cluster_assays Cell-Based Assays start Start cell_culture Seed Cancer Cells (e.g., 96-well plate) start->cell_culture treatment Treat with this compound (Dose-response) cell_culture->treatment incubation Incubate (24, 48, 72 hours) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) incubation->apoptosis western Western Blot (RXRα expression) incubation->western data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) mtt->data_analysis apoptosis->data_analysis western->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating the effects of this compound.

References

Application Notes and Protocols for the Spectrophotometric Determination of Etodolac

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. It exists as a racemic mixture of two enantiomers: (+)-(S)-Etodolac and (-)-(R)-Etodolac. The pharmacological activity of etodolac is primarily attributed to the (+)-(S)-enantiomer. While spectrophotometric methods are simple, cost-effective, and widely used for the quantitative analysis of etodolac in bulk and pharmaceutical dosage forms, it is important to note that standard UV-Visible spectrophotometry does not differentiate between the enantiomers. Therefore, the methods described below are for the determination of total etodolac (racemic mixture). Enantioselective analysis of etodolac typically requires chiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[1][2][3][4]

These application notes provide detailed protocols for three common spectrophotometric methods for the determination of racemic etodolac: Direct UV Spectrophotometry, Difference Spectrophotometry, and a Visible Spectrophotometric method based on an oxidation-reduction reaction.

Method 1: Direct UV Spectrophotometry

This method is based on the measurement of the absorbance of etodolac in a suitable solvent at its wavelength of maximum absorbance (λmax).

Quantitative Data Summary

ParameterValueReference
Wavelength (λmax)278 nm[5]
SolventMethanol (B129727)[5]
Linearity Range0.88 - 40 µg/mL[5]
Limit of Detection (LOD)0.29 µg/mL[5]

Experimental Protocol

1. Instrumentation:

  • UV-Visible Spectrophotometer (double beam)

  • 1 cm quartz cuvettes

  • Analytical balance

  • Volumetric flasks

  • Pipettes

2. Reagents and Solutions:

  • Methanol (AR grade)

  • Etodolac reference standard

  • Sample containing Etodolac (e.g., tablets)

3. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of Etodolac reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve in approximately 70 mL of methanol.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with methanol.

4. Preparation of Working Standard Solutions:

  • From the standard stock solution, prepare a series of dilutions in methanol to obtain concentrations within the linear range (e.g., 2, 5, 10, 15, 20 µg/mL).

5. Preparation of Sample Solution:

  • Weigh and powder 20 etodolac tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of etodolac.

  • Transfer to a 100 mL volumetric flask.

  • Add about 70 mL of methanol and sonicate for 15-20 minutes to dissolve the drug.

  • Make up the volume to 100 mL with methanol.

  • Filter the solution through a suitable filter paper (e.g., Whatman No. 41).

  • Dilute the filtrate with methanol to obtain a final concentration within the calibration range.

6. Measurement:

  • Set the spectrophotometer to scan from 400 nm to 200 nm.

  • Use methanol as the blank.

  • Record the UV spectrum of a working standard solution to determine the λmax.

  • Measure the absorbance of all standard and sample solutions at the determined λmax (around 278 nm).

7. Calibration Curve and Calculation:

  • Plot a graph of absorbance versus concentration for the working standard solutions.

  • Determine the concentration of etodolac in the sample solution from the calibration curve.

  • Calculate the amount of etodolac in the tablet.

Experimental Workflow

G cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing A Weigh Etodolac Standard B Dissolve in Methanol A->B C Standard Stock Solution B->C D Serial Dilutions C->D E Working Standards D->E K Measure Absorbance (Standards & Sample) E->K F Weigh Tablet Powder G Dissolve in Methanol & Sonicate F->G H Filter G->H I Sample Solution H->I I->K J Set λmax (278 nm) J->K L Plot Calibration Curve K->L M Calculate Concentration L->M N Determine Etodolac Content M->N

Caption: Workflow for Direct UV Spectrophotometric Determination of Etodolac.

Method 2: Difference Spectrophotometry

This technique enhances selectivity by measuring the difference in absorbance of a substance in two different chemical forms (e.g., acidic and basic solutions).

Quantitative Data Summary

ParameterValueReference
Wavelength (λ)225 nm[6]
Solvents0.01 N HCl and 0.01 N NaOH[6]
Linearity Range2 - 20 µg/mL[6]
Correlation Coefficient (r²)0.995[6]

Experimental Protocol

1. Instrumentation:

  • UV-Visible Spectrophotometer (double beam)

  • Matched pair of 1 cm quartz cuvettes

  • Analytical balance

  • Volumetric flasks

  • Pipettes

2. Reagents and Solutions:

  • 0.01 N Hydrochloric acid (HCl)

  • 0.01 N Sodium hydroxide (B78521) (NaOH)

  • Etodolac reference standard

  • Sample containing Etodolac

3. Preparation of Standard Stock Solutions (100 µg/mL):

  • Prepare two separate stock solutions of etodolac.

  • Accurately weigh 10 mg of etodolac reference standard and transfer to a 100 mL volumetric flask. Dissolve and make up to volume with 0.01 N HCl.

  • Accurately weigh another 10 mg of etodolac and transfer to a separate 100 mL volumetric flask. Dissolve and make up to volume with 0.01 N NaOH.[6]

4. Preparation of Working Standard Solutions:

  • From each stock solution, prepare a series of dilutions to obtain identical concentrations in the linear range (e.g., 2, 4, 6, 8, 10, 12 µg/mL) using the respective solvents (0.01 N HCl and 0.01 N NaOH).[6]

5. Preparation of Sample Solutions:

  • Prepare two separate sample solutions from the tablet powder, one in 0.01 N HCl and the other in 0.01 N NaOH, following a similar procedure as in Method 1, to get a final concentration within the calibration range.

6. Measurement:

  • Set the spectrophotometer to the desired wavelength (225 nm).[6]

  • Place the cuvette containing the acidic solution (standard or sample in 0.01 N HCl) in the reference beam.

  • Place the cuvette containing the corresponding basic solution (same concentration in 0.01 N NaOH) in the sample beam.

  • Record the difference in absorbance.

7. Calibration Curve and Calculation:

  • Plot a graph of the difference in absorbance versus the concentration of the standard solutions.

  • Determine the concentration of etodolac in the sample from the calibration curve.

Logical Relationship Diagram

G cluster_prep Solution Preparation cluster_measurement Measurement at 225 nm cluster_analysis Data Analysis A Prepare Etodolac in 0.01 N HCl C Place Acidic Solution in Reference Beam A->C B Prepare Etodolac in 0.01 N NaOH D Place Basic Solution in Sample Beam B->D E Record Absorbance Difference C->E D->E F Plot ΔAbs vs. Concentration E->F G Determine Sample Concentration F->G

Caption: Principle of Difference Spectrophotometry for Etodolac Analysis.

Method 3: Visible Spectrophotometry by Oxidation-Reduction Reaction

This colorimetric method involves the oxidation of etodolac by Fe³⁺ and the subsequent formation of a colored complex.

Quantitative Data Summary

ParameterMethod AMethod BMethod CReference
ReagentsFe³⁺ / o-phenanthrolineFe³⁺ / bipyridylFe³⁺ / Ferricyanide[7]
Wavelength (λmax)510 nm520 nm726 nm[7]
Linearity Range (µg/mL)0.5 - 81.0 - 102 - 18[7]
Molar Absorptivity (L mol⁻¹ cm⁻¹)1.812 x 10⁴1.876 x 10⁴1.039 x 10⁴[7]
Detection Limit (µg/mL)0.0650.1040.228[7]
Quantification Limit (µg/mL)0.2170.3470.76[7]

Experimental Protocol (Method A: Fe³⁺ / o-phenanthroline)

1. Instrumentation:

  • Visible Spectrophotometer

  • 1 cm glass or quartz cuvettes

  • Water bath

  • Analytical balance

  • Volumetric flasks

  • Pipettes

2. Reagents and Solutions:

  • Etodolac standard solution (prepared in methanol as in Method 1).

  • Ferric chloride (FeCl₃) solution (0.2%).

  • o-phenanthroline solution (0.1%).

  • Acetate (B1210297) buffer solution (pH 4.5).

3. Procedure:

  • Pipette aliquots of the standard or sample solution into a series of 10 mL volumetric flasks to cover the concentration range of 0.5-8 µg/mL.

  • Add 1.5 mL of acetate buffer (pH 4.5) to each flask.

  • Add 1.0 mL of 0.2% FeCl₃ solution.

  • Add 1.0 mL of 0.1% o-phenanthroline solution.

  • Heat the flasks in a water bath at 60-70°C for 15 minutes.

  • Cool the flasks to room temperature.

  • Make up the volume to 10 mL with distilled water.

  • Measure the absorbance at 510 nm against a reagent blank prepared in the same manner without the etodolac solution.[7][8]

4. Calibration Curve and Calculation:

  • Plot absorbance versus concentration for the standards.

  • Determine the concentration of etodolac in the sample from the calibration curve.

Signaling Pathway (Reaction Scheme)

G Etodolac Etodolac Fe2 Fe²⁺ Etodolac->Fe2 reduces Fe3 Fe³⁺ (colorless) Complex [Fe(o-phen)₃]²⁺ (Red-Orange Complex) λmax = 510 nm Fe2->Complex o_phen o-phenanthroline (colorless) o_phen->Complex chelates

Caption: Reaction scheme for the colorimetric determination of Etodolac.

References

Application Notes and Protocols for In Vitro Assay Development of (-)-Etodolac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the pyranocarboxylic acid class. It is the S-enantiomer of the racemic etodolac (B1671708) and is known to be the active form responsible for its therapeutic effects.[1] Like other NSAIDs, this compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins (B1171923) that mediate pain, inflammation, and fever.[1][2][3] Notably, etodolac exhibits a preferential selectivity for inhibiting COX-2 over COX-1.[2][3][4] This selectivity may contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2][5] Beyond its anti-inflammatory properties, etodolac has also been investigated for its potential anti-cancer effects.[6][7][8]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound, offering detailed protocols for key assays to characterize its biological activity.

Mechanism of Action: COX-2 Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme.[2][4] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[4] By selectively inhibiting COX-2, this compound reduces the synthesis of these inflammatory mediators, thereby alleviating pain and inflammation.[2] The R-enantiomer of etodolac is inactive against COX enzymes but has been shown to inhibit beta-catenin levels in hepatoma cells, suggesting other potential biological activities.[3]

Signaling Pathway of this compound Action

etodolac_pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins Prostaglandins COX-2->Prostaglandins catalysis Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain promotes This compound This compound This compound->COX-2 inhibits

Caption: this compound inhibits COX-2, blocking prostaglandin (B15479496) synthesis.

Quantitative Data Summary

The following table summarizes key quantitative data for etodolac from various in vitro studies. Note that some studies use racemic etodolac, and the activity of the (-)-enantiomer is expected to be the primary contributor to the observed effects.

Assay TypeCell Line/EnzymeParameterValueReference
COX Inhibition Purified Ovine COX-1IC50>1000 µM[4]
Purified Ovine COX-2IC5060 µM[4]
Cell Viability PC-3 (Prostate Cancer)IC50 (72h)>1000 µM[8]
HT-29 (Colon Cancer)IC50 (72h)~1880 µM[7]
HT-29/Inv3 (Invasive Colon Cancer)IC50 (72h)~500 µM[7]
MCF-7 (Breast Cancer)% Viability (1mM, 48h)~60%[7]
MDA-MB-231 (Breast Cancer)% Viability (1mM, 48h)~40%[7]
Bradykinin Formation Enzyme AssayIC50150 µM[9]

Experimental Protocols

Herein, we provide detailed protocols for a selection of in vitro assays relevant to the characterization of this compound.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to directly inhibit the activity of purified COX-2 enzyme.

Principle: The peroxidase activity of COX-2 is measured using a fluorometric probe, where the oxidation of the probe by the enzyme in the presence of arachidonic acid results in a fluorescent product. The inhibition of this reaction by this compound is quantified.

Materials:

  • Purified human or ovine COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Heme

  • This compound

  • Positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare serial dilutions of this compound and the positive control in DMSO, then dilute in COX Assay Buffer. The final DMSO concentration should be below 1%.

  • Prepare a reaction mixture containing COX Assay Buffer, Heme, and the fluorometric probe.

  • To each well of a 96-well plate, add the reaction mixture.

  • Add the diluted this compound, positive control, or vehicle (DMSO in assay buffer) to the respective wells.

  • Add the purified COX-2 enzyme solution to all wells except for the no-enzyme control.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid solution to all wells.

  • Immediately measure the fluorescence in a kinetic mode for 10-15 minutes at 37°C using a microplate reader.

Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: COX-2 Inhibition Assay

cox_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - this compound dilutions - Positive Control - Reaction Mix (Buffer, Heme, Probe) Plate_Setup Plate Setup: - Add Reaction Mix - Add this compound/Controls - Add COX-2 Enzyme Reagents->Plate_Setup Incubation Incubate at 37°C for 15 min Plate_Setup->Incubation Reaction_Start Initiate Reaction: Add Arachidonic Acid Incubation->Reaction_Start Measurement Measure Fluorescence (Kinetic) Reaction_Start->Measurement Data_Processing Calculate Reaction Rates Determine % Inhibition Measurement->Data_Processing IC50_Calc Calculate IC50 Value Data_Processing->IC50_Calc

Caption: Workflow for the in vitro COX-2 inhibition assay.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[10][11] The amount of formazan produced is proportional to the number of viable cells.[11]

Materials:

  • Cancer cell line of interest (e.g., PC-3, HT-29)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow attachment.[10]

  • Treat the cells with various concentrations of this compound and include untreated control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[10]

  • After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.[10]

  • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.[10]

  • Carefully remove the culture medium without disturbing the formazan crystals.[10]

  • Add the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[10]

Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Experimental Workflow: MTT Assay

mtt_workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (1-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data

Caption: Step-by-step workflow of the MTT cell viability assay.

Caspase-3 Activity Assay (Colorimetric)

This assay is used to measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to determine if this compound induces apoptosis.

Principle: The assay is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after its cleavage from the labeled substrate Ac-DEVD-pNA by caspase-3.[12][13] The amount of pNA released is proportional to the caspase-3 activity.[12]

Materials:

  • Cells treated with this compound

  • Cell lysis buffer

  • Reaction buffer

  • Caspase-3 substrate (Ac-DEVD-pNA)

  • 96-well clear microplate

  • Microplate reader

Protocol:

  • Induce apoptosis in cells by treating with this compound for a specified time. Include an untreated control group.

  • Harvest and wash the cells.

  • Lyse the cells using the provided lysis buffer and incubate on ice.[14]

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.[14]

  • Determine the protein concentration of the cell lysate.

  • In a 96-well plate, add the cell lysate, reaction buffer, and caspase-3 substrate to each well.[14]

  • Incubate the plate at 37°C for 1-2 hours.[12]

  • Measure the absorbance at 400-405 nm using a microplate reader.[12]

Data Analysis: Compare the absorbance of the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Logical Relationship: Apoptosis Induction and Detection

apoptosis_logic (-)-Etodolac_Treatment This compound Treatment Apoptosis_Induction Induction of Apoptosis (-)-Etodolac_Treatment->Apoptosis_Induction Caspase3_Activation Caspase-3 Activation Apoptosis_Induction->Caspase3_Activation Substrate_Cleavage Cleavage of Ac-DEVD-pNA Caspase3_Activation->Substrate_Cleavage pNA_Release Release of pNA Substrate_Cleavage->pNA_Release Colorimetric_Detection Colorimetric Detection (405nm) pNA_Release->Colorimetric_Detection

Caption: Logical flow of apoptosis detection via caspase-3 activity.

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to assess the effect of this compound on cell migration, a key process in cancer metastasis and tissue repair.

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.[15]

Materials:

  • Adherent cell line

  • Complete cell culture medium

  • This compound

  • Sterile pipette tip (e.g., p200) or a specialized wound healing insert

  • Microscope with a camera

Protocol:

  • Seed cells in a multi-well plate and grow them to form a confluent monolayer.[16]

  • Create a scratch in the monolayer using a sterile pipette tip.[16]

  • Wash the cells with PBS to remove detached cells and debris.[16]

  • Add fresh medium containing different concentrations of this compound or vehicle control.

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.[17]

Data Analysis: The area of the wound at each time point is measured using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between the treated and control groups to determine the effect of this compound on cell migration.

Experimental Workflow: Wound Healing Assay

wound_healing_workflow Cell_Seeding Seed Cells to Confluency Create_Wound Create Scratch/Wound Cell_Seeding->Create_Wound Wash Wash to Remove Debris Create_Wound->Wash Treatment Add Medium with this compound Wash->Treatment Imaging Image Wound at Time 0 and Intervals Treatment->Imaging Analysis Measure Wound Area and Closure Rate Imaging->Analysis

Caption: Workflow for the in vitro wound healing (scratch) assay.

References

Application Notes and Protocols for (-)-Etodolac Efficacy Testing in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Etodolac, the pharmacologically active S-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) etodolac, exerts its therapeutic effects primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[1][2] This selective action reduces the synthesis of prostaglandins, key mediators of inflammation and pain, while potentially offering a better gastrointestinal safety profile compared to non-selective NSAIDs.[2][3] These application notes provide detailed protocols for established animal models to assess the anti-inflammatory and analgesic efficacy of this compound.

Mechanism of Action: this compound

This compound selectively inhibits the COX-2 enzyme, which is predominantly induced at sites of inflammation. This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Etodolac This compound Etodolac->COX2 Inhibits

Caption: Mechanism of action of this compound.

Animal Models for Efficacy Testing

Three widely used and well-validated animal models for evaluating the efficacy of NSAIDs like this compound are:

  • Carrageenan-Induced Paw Edema in Rats: An acute inflammatory model.

  • Adjuvant-Induced Arthritis in Rats: A chronic inflammatory model resembling rheumatoid arthritis.

  • Acetic Acid-Induced Writhing in Mice: An analgesic model for visceral pain.

Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating acute anti-inflammatory activity.

Experimental Workflow

Carrageenan_Paw_Edema_Workflow Start Start: Acclimatize Rats Grouping Group Animals (n=6-8 per group) Start->Grouping Dosing Administer this compound or Vehicle (Oral Gavage) Grouping->Dosing Induction Induce Edema: Inject Carrageenan (1% w/v) into sub-plantar region of hind paw Dosing->Induction 1 hour pre-treatment Measurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours post-carrageenan Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End End of Experiment Analysis->End Adjuvant_Arthritis_Workflow Start Start: Acclimatize Rats Induction Induce Arthritis: Inject Complete Freund's Adjuvant (CFA) into sub-plantar region of hind paw (Day 0) Start->Induction Grouping Group Animals (Day 14) Induction->Grouping Dosing Administer this compound or Vehicle (Oral Gavage, Daily from Day 14 to Day 28) Grouping->Dosing Measurement Measure Paw Volume & Arthritis Score (Every 2-3 days) Dosing->Measurement Analysis Analyze Paw Volume, Arthritis Score, and Histopathology Measurement->Analysis End End of Experiment (Day 28) Analysis->End Acetic_Acid_Writhing_Workflow Start Start: Acclimatize Mice Grouping Group Animals (n=8-10 per group) Start->Grouping Dosing Administer this compound or Vehicle (Oral Gavage or IP) Grouping->Dosing Induction Induce Writhing: Inject Acetic Acid (0.6% v/v, IP) Dosing->Induction 30 minutes pre-treatment Observation Observe and Count Writhing Movements (for 20 minutes) Induction->Observation 5 minutes post-injection Analysis Calculate % Inhibition of Writhing Observation->Analysis End End of Experiment Analysis->End

References

Application Notes and Protocols for (-)-Etodolac Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

(-)-Etodolac is the biologically active S-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac (B1671708).[1][2] It is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[3] This selectivity for COX-2 over COX-1 theoretically contributes to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3] In a research setting, this compound is a valuable tool for investigating the roles of COX-2 in inflammation, pain, and various disease models. These application notes provide detailed protocols for the preparation of this compound formulations for research purposes, as well as methodologies for key in vitro and in vivo experiments.

Mechanism of Action

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of prostaglandin (B15479496) synthesis.[1][2] It selectively binds to and inhibits the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation and pain.[1][3] Some studies also suggest that etodolac may inhibit bradykinin (B550075) formation, further contributing to its anti-inflammatory properties.[4]

Physicochemical Properties of Etodolac

PropertyValueReference
Molecular FormulaC₁₇H₂₁NO₃[1]
Molecular Weight287.35 g/mol [5]
Water Solubility16 mg/L[5]
Solubility in Ethanol~20 mg/mL[5]
Log P2.8[5]

Signaling Pathway of this compound

etodolac_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inflammation Inflammatory Response Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX2->Prostaglandins Synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates Etodolac This compound Etodolac->COX2 Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Use

Objective: To prepare a concentrated stock solution of this compound for use in cell culture and enzyme assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh sterile tube if necessary, particularly for cell culture applications.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Formulation of this compound Nanoemulsion for Enhanced Solubility

Objective: To prepare a stable oil-in-water nanoemulsion of this compound to improve its aqueous solubility for in vitro and in vivo studies.[5]

Materials:

  • This compound powder

  • Oil phase (e.g., Eucalyptus oil)[5]

  • Surfactant (e.g., Tween 40)[5]

  • Co-surfactant (e.g., Triton X-100)[5]

  • Deionized water

  • Magnetic stirrer and stir bar

  • Bath sonicator

Quantitative Formulation Parameters:

ComponentExample Concentration (% w/w)
This compound10%
Eucalyptus Oil20%
Tween 4035%
Triton X-10035%

Procedure:

  • Dissolve the this compound powder in the eucalyptus oil with the aid of gentle stirring.

  • In a separate container, mix the Tween 40 and Triton X-100.

  • Slowly add the oil phase containing this compound to the surfactant/co-surfactant mixture while stirring continuously.

  • Continue stirring until a clear and homogenous mixture is formed.

  • Slowly add deionized water to the mixture dropwise with continuous stirring to form the nanoemulsion.

  • Sonicate the resulting emulsion in a bath sonicator for 5-10 minutes to reduce the droplet size and improve stability.[5]

  • Characterize the nanoemulsion for particle size, polydispersity index, and entrapment efficiency.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of this compound on COX-1 and COX-2 enzymes.

Materials:

  • This compound stock solution

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • 96-well microplates

  • Incubator

Experimental Workflow:

cox_inhibition_workflow Start Start Prepare_Reagents Prepare Reagents (Enzymes, Substrate, Drug) Start->Prepare_Reagents Add_Enzyme Add COX-1 or COX-2 to 96-well plate Prepare_Reagents->Add_Enzyme Add_Etodolac Add varying concentrations of this compound Add_Enzyme->Add_Etodolac Pre_Incubate Pre-incubate Add_Etodolac->Pre_Incubate Add_Substrate Add Arachidonic Acid Pre_Incubate->Add_Substrate Incubate Incubate to allow prostaglandin production Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_PGE2 Measure PGE2 levels using EIA Stop_Reaction->Measure_PGE2 Analyze_Data Analyze Data (Calculate IC50) Measure_PGE2->Analyze_Data End End Analyze_Data->End

Caption: In vitro COX inhibition assay workflow.

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant COX-1 or COX-2 enzyme, and the diluted this compound or vehicle control.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stop solution (e.g., a strong acid).

  • Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory efficacy of a this compound formulation in a rat model of acute inflammation.[6]

Materials:

  • This compound formulation (e.g., nanoemulsion or suspension)

  • Wistar rats (male, 150-200 g)

  • 1% (w/v) carrageenan solution in saline

  • Pletysmometer

  • Oral gavage needles

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the rats into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and experimental groups receiving different doses of the this compound formulation.

  • Administer the vehicle, positive control, or this compound formulation orally by gavage. A typical oral dose for etodolac in rats is in the range of 5-20 mg/kg.[4][6]

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

  • Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

Data Presentation

In Vivo Anti-inflammatory Activity of Etodolac Formulations
FormulationDose (mg/kg)Paw Edema Inhibition (%) at 4hReference
Etodolac Suspension2039[7]
Etodolac SEDDS2079[7]
Etodolac4673.53[6]
Etodolac + Colchicine (low dose)23 + 0.1182.35[6]
Etodolac + Colchicine (high dose)46 + 0.2385.29[6]

SEDDS: Self-Emulsifying Drug Delivery System

Conclusion

This compound is a valuable research tool for studying the roles of COX-2 in health and disease. The protocols outlined in these application notes provide a framework for the preparation and evaluation of this compound formulations for both in vitro and in vivo studies. Proper formulation is crucial to overcome the poor aqueous solubility of etodolac and to ensure accurate and reproducible experimental results. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines for animal care and use.

References

Application Note: Quantification of Etodolac using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantification of Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID), using reverse-phase high-performance liquid chromatography (RP-HPLC). The described method is simple, accurate, precise, and suitable for routine quality control analysis of Etodolac in bulk drug and pharmaceutical dosage forms. This note includes comprehensive experimental protocols, method validation parameters presented in tabular format for clarity, and graphical representations of the experimental workflow and validation process.

Introduction

Etodolac is a widely used NSAID for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] Accurate and reliable quantification of Etodolac in pharmaceutical formulations is crucial to ensure product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique for this purpose, offering high specificity, sensitivity, and reproducibility.[1][2] This application note details a validated RP-HPLC method for the determination of Etodolac.

Experimental Protocols

Materials and Reagents
  • Etodolac reference standard

  • Acetonitrile (B52724) (HPLC grade)[2][3]

  • Methanol (HPLC grade)[2]

  • Water (HPLC grade or Milli-Q)[3]

  • Potassium dihydrogen orthophosphate (Analytical grade)[2]

  • Orthophosphoric acid (for pH adjustment)[4]

  • Commercially available Etodolac tablets

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the instrumental parameters and chromatographic conditions for three different validated methods. Method 1 is presented as the primary recommended protocol.

ParameterMethod 1Method 2Method 3
Column C18 (250 mm x 4.6 mm, 5 µm)[2]Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)Kromasil C18 (150 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Acetonitrile: 0.02M Potassium dihydrogen orthophosphate (65:35 v/v)[2]Methanol: Water: Acetic acid (70:30:0.1% v/v/v)Acetate buffer: Acetonitrile (55:45 v/v)[5]
Flow Rate 1.0 mL/min[1][6]1.0 mL/min[6]1.0 mL/min[5]
Detection Wavelength 227 nm[1]260 nm221 nm[5]
Injection Volume 20 µL20 µL5 µL[5]
Column Temperature Ambient[1]Ambient30 °C[5]
Run Time 15 min[1]Not specified~10 min
Retention Time ~5.30 min[1]Not specified~3.1 min[5]
Preparation of Solutions

2.3.1. Mobile Phase Preparation (Method 1)

  • Prepare a 0.02M potassium dihydrogen orthophosphate solution by dissolving the appropriate amount in HPLC grade water.

  • Mix acetonitrile and the 0.02M potassium dihydrogen orthophosphate solution in a 65:35 (v/v) ratio.[2]

  • Filter the mobile phase through a 0.45 µm membrane filter.[1]

  • Degas the mobile phase by sonication before use.

2.3.2. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh 10 mg of Etodolac reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase (or a suitable solvent like acetonitrile) and make up the volume to the mark.[2] This yields a 100 µg/mL stock solution.

2.3.3. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-25 µg/mL).[2]

2.3.4. Sample Preparation (from Tablets)

  • Weigh and finely powder at least ten Etodolac tablets to ensure homogeneity.[1]

  • Accurately weigh a portion of the powder equivalent to a specific amount of Etodolac (e.g., 250 mg) and transfer it to a 250 mL volumetric flask.[1]

  • Add approximately 100 mL of a suitable solvent (e.g., deionized water or mobile phase) and sonicate for 30 minutes to ensure complete dissolution of the drug.[1]

  • Make up the volume to the mark with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[1]

Method Validation Summary

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] The following tables summarize the typical validation parameters for Etodolac quantification by HPLC, compiled from various sources.

Table 1: System Suitability and Linearity Data
ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 1 - 25[2]0.04 - 1[1]75 - 450
Correlation Coefficient (r²) 0.9964[2]0.998[1]>0.999
Tailing Factor < 2< 1.51.06[5]
Theoretical Plates > 2000> 20008913[5]
Table 2: Accuracy and Precision Data
ParameterMethod 1Method 2
Accuracy (% Recovery) 97.53%[2]97.3 - 97.7%[1]
Precision (Intra-day %RSD) < 2%< 0.4%[1]
Precision (Inter-day %RSD) 2.24 - 7.15%[2]< 0.4%[1]
Table 3: Sensitivity and Robustness
ParameterMethod 1Method 2Method 3
LOD (µg/mL) Not specifiedNot specified0.34[7]
LOQ (µg/mL) Not specifiedNot specified1.05[7]
Robustness Method is robust to minor changes in flow rate and mobile phase composition.[1]The method demonstrates reliability under slightly modified conditions.[6]The method is robust.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCSys HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLCSys StandardSol Standard Solution Preparation Injection Inject Sample/ Standard StandardSol->Injection SampleSol Sample Solution Preparation SampleSol->Injection Chromatogram Data Acquisition (Chromatogram) HPLCSys->Chromatogram Injection->HPLCSys PeakIntegration Peak Integration (Area, Retention Time) Chromatogram->PeakIntegration Calibration Calibration Curve (Standard Curve) PeakIntegration->Calibration Quantification Quantification of Etodolac PeakIntegration->Quantification Calibration->Quantification

Caption: General workflow for the HPLC quantification of Etodolac.

Validation_Process cluster_params Validation Parameters (ICH Q2(R1)) Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantification (LOQ) Method->LOQ Robustness Robustness Method->Robustness SystemSuitability System Suitability Method->SystemSuitability ValidatedMethod Validated Method for Routine Use Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD->ValidatedMethod LOQ->ValidatedMethod Robustness->ValidatedMethod SystemSuitability->ValidatedMethod

References

Application Notes and Protocols for the Gas Chromatographic Analysis of Etodolac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Etodolac using gas chromatography (GC). The methods described herein are intended for use in research, quality control, and pharmacokinetic studies. A key consideration for the GC analysis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is the necessity of a derivatization step to convert the polar carboxylic acid group into a more volatile ester, making it amenable to GC analysis. The most common approach is the formation of the Etodolac methyl ester.

I. Overview of the Analytical Approach

The gas chromatographic analysis of Etodolac typically involves a multi-step process that includes sample preparation, derivatization, and instrumental analysis by either Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS). A highly sensitive GC-MS method for the determination of Etodolac acid, as its methyl ester, in plasma has been developed and validated, demonstrating the feasibility and specificity of this approach.[1]

logical_relationship cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis Sample Sample Extraction Extraction Sample->Extraction Isolate Etodolac Derivatization Derivatization Extraction->Derivatization Convert to Methyl Ester Derivatized_Sample Etodolac Methyl Ester Derivatization->Derivatized_Sample GC_Separation GC_Separation Derivatized_Sample->GC_Separation Inject Detection Detection GC_Separation->Detection Elute Quantification Quantification Detection->Quantification Signal

Figure 1: Logical workflow for Etodolac GC analysis.

II. Experimental Protocols

A. Sample Preparation from Pharmaceutical Formulations (Tablets)

This protocol outlines the extraction of Etodolac from tablet dosage forms.

Materials:

  • Etodolac tablets

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Mortar and pestle

  • Volumetric flasks (100 mL, 250 mL)

  • Sonicator

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh and finely powder a representative number of Etodolac tablets (e.g., 10 tablets) using a mortar and pestle.

  • Accurately weigh a portion of the powdered tablets equivalent to a specific amount of Etodolac (e.g., 250 mg) and transfer it to a 250 mL volumetric flask.

  • Add approximately 100 mL of a suitable solvent, such as methanol or deionized water, to the volumetric flask.

  • Sonicate the mixture for at least 30 minutes to ensure complete dissolution of the active pharmaceutical ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • The resulting solution can then be used for the derivatization step.

B. Derivatization: Methylation of Etodolac

To enhance volatility for GC analysis, the carboxylic acid moiety of Etodolac must be derivatized, typically to its methyl ester.

Materials:

  • Extracted Etodolac solution

  • Diazomethane (B1218177) solution (ethereal) or Trimethylsilyldiazomethane (TMS-diazomethane) in a suitable solvent (e.g., toluene/methanol)

    • Caution: Diazomethane and its precursors are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.

  • Nitrogen gas supply

  • Reaction vials

Procedure (using Diazomethane):

  • Transfer a known volume of the filtered Etodolac extract into a reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add an excess of ethereal diazomethane solution dropwise to the dried residue until a faint yellow color persists, indicating the reaction is complete.

  • Allow the reaction to proceed for approximately 10-15 minutes at room temperature.

  • Remove the excess diazomethane and solvent by evaporation under a gentle stream of nitrogen.

  • Reconstitute the dried derivative in a suitable solvent for GC injection (e.g., ethyl acetate (B1210297) or hexane).

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Tablet_Powder Tablet_Powder Dissolution Dissolution Tablet_Powder->Dissolution Add Solvent Sonication Sonication Dissolution->Sonication 30 min Filtration Filtration Sonication->Filtration 0.45 µm filter Filtered_Extract Filtered_Extract Filtration->Filtered_Extract Evaporation_1 Evaporation_1 Filtered_Extract->Evaporation_1 Dry under N2 Add_Diazomethane Add_Diazomethane Evaporation_1->Add_Diazomethane To pale yellow Reaction Reaction Add_Diazomethane->Reaction 15 min at RT Evaporation_2 Evaporation_2 Reaction->Evaporation_2 Dry under N2 Reconstitution Reconstitution Evaporation_2->Reconstitution In GC Solvent Final_Sample Final_Sample Reconstitution->Final_Sample GC_Injection GC_Injection Final_Sample->GC_Injection MS_Detection MS_Detection GC_Injection->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis

Figure 2: Experimental workflow for Etodolac analysis.
C. Gas Chromatography-Mass Spectrometry (GC-MS) Method

The following are suggested starting parameters for the GC-MS analysis of Etodolac methyl ester. Method optimization may be required based on the specific instrument and column used.

ParameterSuggested Condition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (or equivalent)
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature150 °C, hold for 1 min
Temperature Ramp15 °C/min to 300 °C
Final Temperature300 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Scan Range50 - 400 amu
Data Acquisition
ModeSelected Ion Monitoring (SIM) for quantitative analysis
Monitored Ions (m/z)To be determined from the mass spectrum of Etodolac methyl ester (molecular ion and characteristic fragment ions)

III. Data Presentation

The following table summarizes typical quantitative data that should be generated during method validation for the GC analysis of Etodolac. The values presented are illustrative and will need to be experimentally determined.

ParameterTypical Performance Range
Linearity (r²)> 0.995
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 25 ng/mL
Recovery (%)90 - 110%
Precision (%RSD)< 15%
Accuracy (%Bias)± 15%

IV. Conclusion

The gas chromatographic methods, particularly when coupled with mass spectrometry, provide a sensitive and specific approach for the quantitative analysis of Etodolac in various matrices. The key to successful analysis lies in the efficient extraction and derivatization of the analyte to its more volatile methyl ester form. The protocols and parameters outlined in this document serve as a comprehensive guide for researchers and scientists to develop and validate robust GC methods for Etodolac analysis.

References

Application Note and Protocol for In Vitro Dissolution Testing of (-)-Etodolac

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) marketed as a racemic mixture of (+)-(S)-Etodolac and (-)-(R)-Etodolac. The enantiomers exhibit different pharmacological activities, with the (+)-(S) enantiomer being primarily responsible for the anti-inflammatory effects. Consequently, the in vitro dissolution characteristics of the individual enantiomers, such as (-)-Etodolac, are of significant interest in drug development and quality control to ensure product performance and bioavailability. Etodolac is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1] Its solubility is pH-dependent, with increased solubility at pH values above its pKa of 4.65.

This document provides a detailed protocol for the in vitro dissolution testing of this compound from solid oral dosage forms. The methodology is based on established pharmacopeial methods for racemic etodolac, incorporating a specific enantioselective High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the (-)-enantiomer.

Experimental Protocols

1. Dissolution Method

A standard paddle apparatus (USP Apparatus 2) is recommended for the dissolution testing of this compound tablets or capsules. The dissolution conditions outlined in Table 1 are based on common practices for etodolac formulations.

Table 1: Dissolution Parameters for this compound

ParameterRecommended Condition
Apparatus USP Apparatus 2 (Paddle)
Dissolution Medium 900 mL of 0.05 M Phosphate Buffer, pH 6.8
Temperature 37 ± 0.5 °C
Rotation Speed 50 RPM
Sampling Times 5, 10, 15, 30, 45, and 60 minutes
Sample Volume 5 mL (replace with an equal volume of fresh, pre-warmed medium)

2. Analytical Method: Chiral HPLC

Due to the chiral nature of etodolac, a stereospecific analytical method is required to quantify this compound in the presence of its enantiomer. A High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) and a chiral column is employed.[2]

Table 2: Chiral HPLC Parameters for this compound Quantification

ParameterRecommended Condition
Column Kromasil Cellucoat chiral column (250mm x 4.6 mm, 5 µm)[2]
Mobile Phase Hexane: Isopropanol: Trifluoroacetic Acid (TFA) (90:10:0.1 v/v/v)[2]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection DAD at 274 nm[2]
Internal Standard Ketoprofen (optional)[2]

3. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Further dilute to create a series of calibration standards.

  • Sample Solution: At each time point, withdraw 5 mL of the dissolution medium and filter through a 0.45 µm syringe filter. The filtered sample may be injected directly or diluted with the mobile phase if necessary.

Data Presentation

The results of the dissolution study should be presented as the cumulative percentage of this compound dissolved over time. Table 3 provides an example of how to structure the dissolution data.

Table 3: Example Dissolution Profile of a Hypothetical this compound Formulation

Time (minutes)% this compound Dissolved (Mean ± SD, n=6)
528 ± 4
1052 ± 5
1571 ± 6
3088 ± 4
4595 ± 3
6099 ± 2

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the in vitro dissolution testing of this compound.

Dissolution_Workflow cluster_dissolution Dissolution Testing cluster_analysis Sample Analysis cluster_data Data Processing start Prepare Dissolution Medium (0.05 M Phosphate Buffer, pH 6.8) apparatus Set up USP Apparatus 2 (Paddles at 50 RPM, 37°C) start->apparatus Equilibrate dosage_form Introduce this compound Dosage Form apparatus->dosage_form sampling Collect Samples at Predetermined Time Points dosage_form->sampling Start Dissolution filter Filter Samples (0.45 µm syringe filter) sampling->filter hplc Inject into Chiral HPLC System filter->hplc quantify Quantify this compound (DAD at 274 nm) hplc->quantify calculate Calculate Cumulative % Dissolved quantify->calculate report Generate Dissolution Profile calculate->report Analytical_Method_Logic start Dissolution Sample (Contains (+)- and this compound) chiral_column Chiral Stationary Phase (Kromasil Cellucoat) start->chiral_column separation Differential Interaction with Stationary Phase chiral_column->separation elution Separated Elution of Enantiomers separation->elution detection Detection at 274 nm elution->detection quantification Quantification of This compound Peak Area detection->quantification

References

Application Notes and Protocols for (-)-Etodolac Nanoparticle Formulation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Etodolac (B1671708) is a non-steroidal anti-inflammatory drug (NSAID) that works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins (B1171923) that cause pain and inflammation.[1][2][3] The (-) enantiomer of etodolac is the active form of the drug. Formulating (-)-Etodolac into nanoparticles can enhance its solubility, dissolution rate, and bioavailability, potentially leading to improved therapeutic efficacy and reduced side effects.[4][5][6][7] These application notes provide an overview of different methods for preparing this compound nanoparticles and detailed protocols for their characterization and evaluation.

Data Presentation: Physicochemical Properties of Etodolac Nanoparticles

The following tables summarize the quantitative data from various studies on Etodolac nanoparticle formulations.

Table 1: Particle Size, Polydispersity Index (PDI), and Entrapment Efficiency of Etodolac Nanoparticles Prepared by Solvent Antisolvent Precipitation.

Formulation CodeStabilizerParticle Size (nm)PDIEntrapment Efficiency (%)
F6Poloxamer 18839.50.00898.85
F15HPMCE509860.00990.5

Data extracted from Hussein Wais et al., 2021.[4][5][7]

Table 2: Properties of Etodolac-Loaded PLGA Nanoparticles Prepared by Nanoprecipitation.

ParameterValue
Particle SizeNot specified
Zeta PotentialNegative
Encapsulation Efficiency (%)17

Data from a study on Etodolac loaded Poly (Lactide- Co-Glycolide) Nanoparticles.[6]

Table 3: Characteristics of Etodolac Nanosuspension Prepared by Wet Milling.

ParameterValue
Particle Size (nm)~190
PDI0.16
Zeta Potential (mV)-15

Data from Karakucuk et al., 2021.[8][9]

Experimental Protocols

Preparation of this compound Nanoparticles by Solvent Antisolvent Precipitation

This method involves dissolving the drug in an organic solvent and then adding this solution to an antisolvent containing a stabilizer, causing the drug to precipitate as nanoparticles.

Materials:

  • This compound powder

  • Methanol (organic solvent)

  • Purified water (antisolvent)

  • Stabilizers: Polyvinylpyrrolidone K30 (PVP K30), Poloxamer 188, Hydroxypropyl methylcellulose (B11928114) E5, E15, E50 (HPMCE5, HPMCE15, HPMCE50)

  • Magnetic stirrer

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of this compound in 5 mL of methanol.

  • Aqueous Phase Preparation: Dissolve the chosen stabilizer (e.g., Poloxamer 188) in purified water. The ratio of drug to polymer can be varied (e.g., 1:1, 1:2, 1:3 by weight).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase while stirring at 500 rpm on a magnetic stirrer.

  • Nanoparticle Formation: Precipitation of this compound nanoparticles will occur as the drug is insoluble in the aqueous phase.

  • Stirring: Continue stirring to allow for the evaporation of the organic solvent and the formation of a stable nanosuspension.

  • Lyophilization (Optional): The nanosuspension can be lyophilized to obtain a dry powder. Freeze the suspension at -40°C and then dry under a pressure of 0.9 mbar.

Preparation of this compound Loaded PLGA Nanoparticles by Nanoprecipitation

This technique, also known as the solvent displacement method, is suitable for encapsulating drugs within a polymeric matrix.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (B3395972) (organic solvent)

  • Deionized water

  • Pluronic F-68 (stabilizer)

  • Rotary evaporator

Protocol:

  • Organic Phase Preparation: Dissolve 75 mg of PLGA and 1 mg of this compound in 5 mL of acetone.[6]

  • Aqueous Phase Preparation: Dissolve 75 mg of Pluronic F-68 in 15 mL of deionized water.[6]

  • Nanoparticle Formation: Pour the organic phase into the aqueous phase with moderate stirring at room temperature. Nanoparticles will form immediately.[6]

  • Solvent Removal: Remove the acetone from the colloidal suspension using a rotary evaporator under reduced pressure to obtain a nanosphere dispersion.[6]

In Vitro Drug Release Study

This protocol is used to evaluate the release profile of this compound from the nanoparticle formulation.

Materials:

  • This compound nanoparticle formulation

  • Phosphate buffered saline (PBS) pH 7.4 with 40% PEG400 (release medium)

  • Polypropylene (B1209903) vials

  • Thermostated bath system

  • Centrifuge

  • UV-Vis Spectrophotometer

Protocol:

  • Suspend 50 mg of the nanoparticle sample in 1 mL of the release medium in a polypropylene vial.[6]

  • Agitate the vials at 50 rpm at 37°C in a thermostated bath.[6]

  • At predetermined time intervals, centrifuge the vials at 13,500 rpm for 10 minutes at room temperature.[6]

  • Remove the supernatant and replace it with an equal volume of fresh, pre-warmed release medium.[6]

  • Analyze the drug content in the supernatant using a UV spectrophotometer at a wavelength of 280 nm.[6]

  • For comparison, pure this compound powder and a physical mixture of the drug and polymer can also be tested.[7]

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization prep_start Start drug_polymer Dissolve this compound and Polymer/Stabilizer prep_start->drug_polymer solvent Select Organic Solvent and Aqueous Antisolvent drug_polymer->solvent mixing Mix Organic and Aqueous Phases solvent->mixing nanoparticles Formation of Nanoparticles mixing->nanoparticles purification Purification/ Solvent Removal nanoparticles->purification prep_end This compound Nanoparticles purification->prep_end char_start Start prep_end->char_start Proceed to Characterization particle_size Particle Size & PDI (DLS) char_start->particle_size zeta_potential Zeta Potential particle_size->zeta_potential morphology Morphology (SEM/TEM) zeta_potential->morphology entrapment Entrapment Efficiency morphology->entrapment release In Vitro Drug Release entrapment->release char_end Characterized Nanoparticles release->char_end

Caption: Experimental workflow for the preparation and characterization of this compound nanoparticles.

in_vitro_vivo_testing cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Optimized this compound Nanoparticle Formulation drug_release Drug Release Profile start->drug_release cell_viability Cell Viability Assays (e.g., on Fibroblasts) drug_release->cell_viability permeation Ex Vivo Skin Permeation Studies cell_viability->permeation animal_model Select Animal Model (e.g., Carrageenan-induced paw edema in rats) permeation->animal_model Proceed to In Vivo Testing administration Topical or Oral Administration animal_model->administration evaluation Evaluate Anti-inflammatory and Analgesic Activity administration->evaluation histopathology Histopathological Examination evaluation->histopathology end Evaluation of Therapeutic Efficacy histopathology->end

Caption: Workflow for in vitro and in vivo testing of this compound nanoparticle formulations.

etodolac_pathway membrane Cell Membrane stimuli Pro-inflammatory Stimuli (e.g., Cytokines) pla2 Phospholipase A2 stimuli->pla2 activates phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins synthesizes inflammation Pain & Inflammation prostaglandins->inflammation mediates etodolac This compound Nanoparticles etodolac->cox inhibits

Caption: Mechanism of action of this compound via inhibition of the cyclooxygenase (COX) pathway.

References

Application Notes & Protocols: (-)-Etodolac Solid Dispersion Preparation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of (-)-Etodolac solid dispersions. Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] Enhancing its dissolution rate through solid dispersion technology can significantly improve its bioavailability and therapeutic efficacy.[2][3] This document outlines various techniques, summarizes key formulation data, and provides step-by-step experimental protocols.

Introduction to Solid Dispersion Technology for this compound

Solid dispersion is a molecular mixture of a poorly water-soluble drug and a hydrophilic carrier. This technique enhances the dissolution of the drug by reducing particle size, increasing the surface area, improving wettability, and potentially converting the drug from a crystalline to an amorphous state.[4][5] Several methods have been successfully employed to prepare Etodolac solid dispersions, including fusion, solvent evaporation, and kneading techniques.[6][7] The choice of carrier and preparation method is crucial for optimizing drug release. Commonly used carriers for Etodolac include polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and cyclodextrins.[8][9]

Data Summary: this compound Solid Dispersion Formulations

The following tables summarize quantitative data from various studies on this compound solid dispersions, providing a comparative look at the effectiveness of different carriers and preparation methods.

Table 1: Solubility Enhancement of Etodolac in Solid Dispersions

CarrierDrug:Carrier RatioPreparation MethodFold Solubility IncreaseReference
PEG 60001:1, 1:2, 1:3FusionSignificant[6][8]
PVP K-301:1, 1:2, 1:3FusionSignificant[6][8]
HPMC K4M1:1, 1:2, 1:3FusionModerate[6][8]
β-Cyclodextrin1:1, 1:2, 1:3KneadingModerate[6][8]
Guar Gum1:1, 1:2, 1:3Solvent EvaporationSignificant[7]
Inutec® SP11:5Co-evaporationHigh[2][10]
HP-β-CD1:2KneadingHigh[11]
PVP/VANot SpecifiedLyophilizationHigh[4]
PoloxamerNot SpecifiedLyophilizationHigh[4]

Table 2: Dissolution Rate Enhancement of Etodolac from Solid Dispersions

CarrierDrug:Carrier RatioPreparation Method% Drug Release (Time)Reference
Inutec® SP11:5Co-evaporation86% (15 min)[2][10]
HP-β-CD + HPMC1:2:0.3Kneading88.66% (30 min)[11]
PVP K901:5Co-evaporation>90% (30 min)[5]
Avicel PH 1011:5Co-evaporation>95% (30 min)[5]
Eudragit EPO1:1Hot Melt ExtrusionSignificant increase at pH 1.2[3]
HPγ-CD1:1Freeze-Drying~90% (10 min)[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preparation of this compound solid dispersions.

Fusion (Melting) Method

This method involves melting the hydrophilic carrier and incorporating the drug into the molten carrier. The mixture is then cooled and solidified.

Protocol:

  • Accurately weigh the calculated amounts of this compound and a low melting point hydrophilic carrier (e.g., PEG 6000).[6]

  • Place the carrier in a porcelain dish and heat it on a water bath until it melts completely.

  • Add the drug to the molten carrier and stir continuously for 5-10 minutes to ensure a homogeneous dispersion.

  • Remove the dish from the water bath and allow the mixture to cool rapidly on an ice bath to solidify.

  • Pulverize the resulting solid mass using a mortar and pestle.

  • Sieve the powder through an appropriate mesh size (e.g., #100) to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further evaluation.

Solvent Evaporation Method

In this technique, both the drug and the carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[5][7]

Protocol:

  • Accurately weigh this compound and the selected hydrophilic carrier (e.g., Guar Gum, PVP K90).[5][7]

  • Dissolve both components in a suitable volatile solvent (e.g., ethanol, methanol) in a beaker with constant stirring.[5]

  • Continue stirring until a clear solution is obtained.

  • Pour the solution into a petri dish and allow the solvent to evaporate slowly at room temperature or in a controlled environment (e.g., a fume hood).

  • Once the solvent has completely evaporated, scrape the solid mass from the petri dish.

  • Further dry the product in a desiccator for 24 hours to remove any residual solvent.

  • Pulverize and sieve the solid dispersion to obtain a fine powder.

Kneading Method

This method involves wetting a physical mixture of the drug and carrier with a hydroalcoholic solvent to form a paste, which is then dried.[11]

Protocol:

  • Accurately weigh this compound and the hydrophilic carrier (e.g., β-Cyclodextrin, HP-β-CD).[6][11]

  • Triturate the drug and carrier in a mortar to obtain a homogeneous physical mixture.

  • Add a small volume of a hydroalcoholic solvent (e.g., water-methanol mixture) to the powder mixture.

  • Knead the mixture thoroughly for a specified period (e.g., 45 minutes) to form a thick, uniform paste.[11]

  • Dry the paste in an oven at a controlled temperature (e.g., 55°C) until it is completely dry.[11]

  • Pulverize the dried mass into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to ensure uniform particle size and store it in a desiccator.

Lyophilization (Freeze-Drying) Method

This technique involves dissolving the drug and carrier in a solvent, freezing the solution, and then removing the solvent by sublimation under vacuum. This method is suitable for thermolabile substances.[4][12]

Protocol:

  • Dissolve accurately weighed amounts of this compound and a suitable carrier (e.g., PVP/VA, Poloxamer, HPγ-CD) in a suitable solvent or solvent mixture (e.g., tertiary butyl alcohol-water).[4][12]

  • Ensure complete dissolution of both components with gentle stirring.

  • Rapidly freeze the solution using a deep freezer or a mixture of dry ice and acetone.

  • Place the frozen sample in a lyophilizer (freeze-dryer).

  • Conduct the primary drying phase under a high vacuum to sublimate the solvent.

  • Follow with a secondary drying phase at a slightly elevated temperature to remove any residual bound solvent.

  • Collect the porous, lightweight solid dispersion from the lyophilizer.

  • Store the product in a tightly sealed container in a desiccator to prevent moisture absorption.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described solid dispersion preparation techniques.

Fusion_Method_Workflow cluster_start Inputs cluster_process Process cluster_output Output A This compound C Weigh Drug and Carrier A->C B Hydrophilic Carrier (e.g., PEG 6000) B->C D Melt Carrier C->D E Disperse Drug in Molten Carrier D->E F Rapid Cooling and Solidification E->F G Pulverize and Sieve F->G H This compound Solid Dispersion G->H

Caption: Workflow for the Fusion Method.

Solvent_Evaporation_Workflow cluster_start Inputs cluster_process Process cluster_output Output A This compound D Dissolve Drug and Carrier in Solvent A->D B Hydrophilic Carrier B->D C Volatile Solvent C->D E Evaporate Solvent D->E F Dry the Solid Mass E->F G Pulverize and Sieve F->G H This compound Solid Dispersion G->H

Caption: Workflow for the Solvent Evaporation Method.

Kneading_Method_Workflow cluster_start Inputs cluster_process Process cluster_output Output A This compound D Mix Drug and Carrier A->D B Hydrophilic Carrier B->D C Hydroalcoholic Solvent E Add Solvent and Knead to a Paste C->E D->E F Dry the Paste E->F G Pulverize and Sieve F->G H This compound Solid Dispersion G->H

Caption: Workflow for the Kneading Method.

Lyophilization_Workflow cluster_start Inputs cluster_process Process cluster_output Output A This compound D Dissolve Drug and Carrier A->D B Carrier B->D C Solvent C->D E Freeze the Solution D->E F Sublimation under Vacuum (Lyophilization) E->F G Porous Solid Dispersion F->G

Caption: Workflow for the Lyophilization Method.

Advanced and Novel Techniques

Beyond the conventional methods, advanced techniques are being explored to produce highly uniform and stable solid dispersions.

  • Hot-Melt Extrusion (HME): This solvent-free process involves pumping a drug-carrier mixture through a heated barrel of an extruder. The high shear and temperature facilitate the formation of a molecular dispersion. HME has been shown to be an efficient technique for the amorphization of Etodolac, particularly with polymers like Eudragit EPO.[3]

  • Supercritical Fluid (SCF) Technology: This green technology utilizes supercritical fluids, most commonly carbon dioxide (CO2), as a solvent or anti-solvent.[13][14] It offers advantages such as the absence of organic solvent residues, mild operating temperatures, and precise control over particle size.[15][16] This method is highly promising for preparing solvent-free and stable solid dispersions of thermally labile drugs.[17]

This document serves as a foundational guide. Researchers are encouraged to further optimize these protocols based on the specific physicochemical properties of their chosen carriers and desired product specifications.

References

Application Notes: In Vivo Experimental Design for (-)-Etodolac

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Etodolac, the S-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) etodolac (B1671708), is the pharmacologically active form responsible for its therapeutic effects.[1][2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo experiments to evaluate the efficacy, mechanism of action, and safety profile of this compound. Etodolac is administered as a racemate, but the S-form is the active inhibitor of prostaglandin (B15479496) synthesis, while the R-form is inactive against cyclooxygenase (COX) enzymes.[3][4] The primary mechanism of action for this compound is the preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of prostaglandins (B1171923) that mediate inflammation, pain, and fever.[3][5][6] This selective inhibition is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2][5]

Recent research also points to potential anti-neoplastic properties of etodolac, including the inhibition of pathways involving cyclin D1 and eukaryotic elongation factor 2 kinase (eEF2K), suggesting its utility in oncology studies.[7][8] These notes will cover experimental designs for assessing its anti-inflammatory, analgesic, and anti-tumor activities, along with its pharmacokinetic and safety profiles.

Pharmacokinetic and Pharmacodynamic Profile

Etodolac is well-absorbed orally and is highly bound to plasma proteins (greater than 99%).[9][10] It undergoes extensive hepatic metabolism before excretion.[3] The elimination half-life of racemic etodolac is approximately 6 to 8 hours.[1] While the inactive R-enantiomer has plasma concentrations about 10-fold higher than the active S-enantiomer, it is the S-enantiomer that is responsible for the pharmacological activity.[1][2]

Table 1: Summary of Pharmacokinetic Parameters for Racemic Etodolac

Parameter Value Species Reference
Half-life (t½) 6 - 8 hours Human [1]
Time to Peak (Tmax) 1 - 2 hours (Immediate Release) Human [1]
Protein Binding >99% Human [9][10]
Bioavailability ~80% (Oral) Human [11]
Volume of Distribution (Vd) 13.6 L (Immediate Release) Human [12]
Clearance (CL) 3.01 L/h (Immediate Release) Human [12]
Effective Concentration (EC50) 13 µg/mL (for pain intensity) Human [9]

| Inhibitory Concentration (IC50) | 1.5 x 10⁻⁴ mol/L (Bradykinin-forming enzyme) | Rat |[13] |

Experimental Protocols

Protocol 1: Evaluation of Anti-Inflammatory Activity in a Rodent Model

Objective: To assess the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model in rats, a standard model for acute inflammation.

Signaling Pathway: COX-2 Inhibition

G Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX2 COX-2 Enzyme Arachidonic Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Etodolac This compound Etodolac->COX2

Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Materials and Reagents:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin, 20 mg/kg)[13]

  • Male Wistar rats (150-200g)

  • Plebthysmometer or digital calipers

  • Oral gavage needles

Experimental Workflow

G start Start: Acclimatize Animals (1 week) baseline Measure Baseline Paw Volume start->baseline grouping Randomize into Treatment Groups baseline->grouping dosing Administer Compound (Oral Gavage) grouping->dosing induction Induce Edema (Carrageenan Injection) dosing->induction measurement Measure Paw Volume (Hourly for 6h) induction->measurement analysis Calculate % Inhibition & Statistical Analysis measurement->analysis end End analysis->end

Caption: General workflow for an in vivo anti-inflammatory study.

Procedure:

  • Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Indomethacin)

    • Group 3-5: this compound (e.g., 5, 10, 20 mg/kg, p.o.)[13]

  • Dosing: Administer the vehicle, positive control, or this compound via oral gavage 60 minutes before inflammation induction.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (0 hr) and at 1, 2, 3, 4, 5, and 6 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] * 100

    • Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Table 2: Data Presentation for Anti-Inflammatory Study

Group Dose (mg/kg) Mean Paw Volume Increase (mL) at 3h ± SEM % Inhibition at 3h
Vehicle Control - 0%
Positive Control (Specify)
This compound 5
This compound 10

| This compound | 20 | | |

Protocol 2: Evaluation of Anti-Tumor Efficacy in a Xenograft Model

Objective: To determine the in vivo anti-tumor activity of this compound in a human tumor xenograft mouse model. Etodolac has shown the ability to reduce tumor growth in models such as colon cancer.[14]

Materials and Reagents:

  • This compound

  • Vehicle suitable for long-term administration

  • Human cancer cell line (e.g., HT-29 for colon cancer)[14]

  • Immunocompromised mice (e.g., Nude or SCID)

  • Matrigel

  • Calipers for tumor measurement

  • Standard surgical and injection equipment

Procedure:

  • Cell Culture: Culture the selected cancer cell line under appropriate conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2-5 x 10⁶ cells in saline or with Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle Control

    • Group 2-4: this compound (dose range determined by tolerability studies)

  • Dosing: Administer this compound or vehicle daily (or as determined by PK data) via the chosen route (e.g., oral gavage).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (Length x Width²) / 2.

    • Monitor animal body weight and overall health status as indicators of toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined size limit.

  • Tissue Collection: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot for biomarkers like Cyclin D1 or COX-2).[8]

Table 3: Data Presentation for Xenograft Study

Group Dose Mean Tumor Volume (mm³) ± SEM (Day 21) Mean Tumor Weight (g) ± SEM (Final) Mean Body Weight Change (%)
Vehicle Control -
This compound Low Dose
This compound Mid Dose

| This compound | High Dose | | | |

Protocol 3: Assessment of Gastrointestinal Safety

Objective: To evaluate the potential for this compound to cause gastric ulceration in rats after repeated dosing, a key safety concern for NSAIDs. This is particularly relevant as the R-enantiomer has been shown to have gastroprotective effects.[2]

Logical Relationship of Etodolac Enantiomers

G Racemic Racemic Etodolac S_Enantiomer S-(-)-Etodolac (Active Form) Racemic->S_Enantiomer R_Enantiomer R-(+)-Etodolac (Inactive Form) Racemic->R_Enantiomer Efficacy Efficacy: • Anti-inflammatory • Analgesic S_Enantiomer->Efficacy via COX-2 Inhibition Toxicity Potential Toxicity: • Gastric Lesions (At high doses) S_Enantiomer->Toxicity Safety Safety: • Gastroprotective Effect R_Enantiomer->Safety

Caption: Roles of S-(-) and R-(+) enantiomers of etodolac in efficacy and safety.

Materials and Reagents:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive Control (e.g., a non-selective NSAID like Indomethacin)

  • Male Wistar rats (200-250g)

  • Dissecting microscope or magnifying glass

  • Reagents for histological processing (formalin, ethanol, etc.)

Procedure:

  • Acclimatization and Fasting: Acclimatize rats for one week. Fast the animals for 18-24 hours before the first dose, with water available ad libitum.

  • Grouping and Dosing: Randomly assign rats to groups (n=6-8 per group). Administer high doses of the test compounds orally once daily for several consecutive days (e.g., 4-6 days).[11]

    • Group 1: Vehicle Control

    • Group 2: Positive Control

    • Group 3: this compound (high dose, e.g., >50 mg/kg)

  • Observation: Monitor animals daily for signs of distress or toxicity.

  • Necropsy and Evaluation: Four to six hours after the final dose, euthanize the animals.

  • Stomach Examination: Remove the stomach, open it along the greater curvature, and gently rinse with saline to remove contents.

  • Lesion Scoring: Examine the gastric mucosa for lesions (hemorrhages, erosions, ulcers) using a dissecting microscope. Score the lesions based on their number and severity (e.g., a 0-5 scale). The sum of scores for each animal is the ulcer index.

  • Histopathology: Fix stomach tissues in 10% buffered formalin for subsequent histological examination to confirm macroscopic findings.

Table 4: Data Presentation for GI Safety Study

Group Dose (mg/kg/day) Mean Ulcer Index ± SEM Incidence of Ulcers (%)
Vehicle Control -
Positive Control (Specify)

| This compound | (Specify) | | |

References

Application Notes and Protocols for the Synthesis and Evaluation of (-)-Etodolac Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of prodrugs of (-)-Etodolac, a non-steroidal anti-inflammatory drug (NSAID). The primary goal of developing etodolac (B1671708) prodrugs is to mitigate the gastrointestinal side effects associated with the parent drug by temporarily masking the free carboxylic acid group responsible for local irritation.[1] This document details the synthetic methodologies, characterization techniques, and protocols for evaluating the biological activity of these prodrugs, with a focus on their anti-inflammatory and ulcerogenic potential. Additionally, it explores the role of cyclooxygenase-2 (COX-2) inhibition in cancer therapy, a pathway targeted by etodolac.

Rationale for this compound Prodrug Development

Etodolac is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation and in various cancers.[2][3] While effective in managing pain and inflammation, its use can be limited by gastrointestinal complications such as ulceration.[1] The prodrug approach involves chemically modifying the etodolac molecule to create an inactive derivative that, after administration, is converted back to the active parent drug, ideally at the target site or in systemic circulation. This strategy aims to reduce direct contact of the acidic drug with the gastric mucosa, thereby minimizing local irritation.[1][4] Common prodrug strategies for etodolac include the formation of esters and amides.[1][5]

Synthesis of this compound Prodrugs

The synthesis of this compound prodrugs typically involves the derivatization of its carboxylic acid functional group. The following are generalized protocols for the synthesis of ester and amide prodrugs.

General Synthesis Workflow

The overall process for synthesizing and characterizing this compound prodrugs follows a systematic workflow.

Synthesis Workflow Etodolac This compound Activation Activation of Carboxylic Acid Etodolac->Activation Coupling Coupling with Promoieties Activation->Coupling Prodrug This compound Prodrug Coupling->Prodrug Purification Purification Prodrug->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: General workflow for the synthesis and characterization of this compound prodrugs.

Protocol for Ester Prodrug Synthesis (Steglich Esterification)

This protocol describes the synthesis of an ester prodrug of etodolac using thymol (B1683141) as an example promoiety, employing the Steglich esterification method.[5][6]

Materials:

  • This compound

  • Thymol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) and thymol (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) to the solution and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure ester prodrug.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Protocol for Amide Prodrug Synthesis

This protocol outlines the synthesis of an amide prodrug of etodolac with glucosamine (B1671600) as the promoiety.[1][7]

Materials:

  • This compound

  • Glucosamine hydrochloride

  • Triethylamine (B128534) (TEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Diethyl ether

Procedure:

  • To a solution of glucosamine hydrochloride (1 equivalent) in a mixture of water and ethanol, add triethylamine (2 equivalents) and stir at room temperature for 30 minutes to obtain free glucosamine.

  • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Cool the etodolac solution to 0 °C and add DCC (1.1 equivalents). Stir the mixture at 0 °C for 1 hour to activate the carboxylic acid group, forming a reactive intermediate.[7]

  • Add the previously prepared glucosamine solution to the activated etodolac mixture.

  • Allow the reaction to proceed at room temperature for 24-48 hours, monitoring its progress by TLC.

  • After completion, filter the reaction mixture to remove the DCU precipitate.

  • Pour the filtrate into cold diethyl ether to precipitate the amide prodrug.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Confirm the structure of the synthesized amide prodrug by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Evaluation of this compound Prodrugs

The synthesized prodrugs are evaluated for their physicochemical properties, stability, and biological activities to determine their potential as improved therapeutic agents.

In Vitro Hydrolysis Studies

These studies are crucial to assess the stability of the prodrugs in physiological environments and their ability to release the parent drug.

Protocol for In Vitro Hydrolysis: [8]

  • Preparation of Hydrolysis Media:

    • Simulated Gastric Fluid (SGF): pH 1.2 buffer (e.g., 0.1 N HCl).

    • Simulated Intestinal Fluid (SIF): pH 7.4 buffer (e.g., phosphate (B84403) buffer).

    • Human Plasma (80%): Dilute fresh human plasma with phosphate buffer (pH 7.4).

    • Rat Liver Homogenate (10%): Homogenize fresh rat liver in phosphate buffer (pH 7.4).

  • Hydrolysis Assay:

    • Prepare a stock solution of the prodrug in a suitable solvent (e.g., methanol).

    • Add a small aliquot of the stock solution to each of the pre-warmed (37 °C) hydrolysis media to achieve a final concentration of, for example, 100 µg/mL.

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately stop the hydrolysis reaction by adding a protein-precipitating agent like acetonitrile (B52724) or methanol.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of the remaining prodrug and the released parent drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Plot the logarithm of the remaining prodrug concentration versus time.

    • Determine the first-order rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t₁/₂) of hydrolysis using the equation: t₁/₂ = 0.693 / k.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a standard and widely used model to screen for the acute anti-inflammatory activity of drugs.[9][10][11]

Protocol:

  • Animals: Use healthy Wistar or Sprague-Dawley rats (150-200 g).

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Standard): Parent drug, this compound (e.g., 10 mg/kg, p.o.).

    • Group III (Test): this compound prodrug (equimolar dose to the parent drug, p.o.).

  • Procedure:

    • Administer the vehicle, standard drug, or test compound orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point.

    • Determine the percentage inhibition of edema for the treated groups relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

In Vivo Ulcerogenic Activity

This assay evaluates the gastrointestinal side effects of the prodrugs compared to the parent drug.[12][13]

Protocol:

  • Animals: Use healthy Wistar rats (180-220 g), fasted for 24 hours before the experiment but with free access to water.

  • Grouping:

    • Group I (Control): Vehicle.

    • Group II (Standard): Parent drug, this compound (e.g., 50 mg/kg, p.o.).

    • Group III (Test): this compound prodrug (equimolar dose, p.o.).

  • Procedure:

    • Administer the respective treatments orally.

    • After 4 hours, sacrifice the animals by cervical dislocation.

    • Excise the stomachs and open them along the greater curvature.

    • Gently wash the stomachs with saline to remove gastric contents.

    • Examine the gastric mucosa for the presence of ulcers or any other signs of damage using a magnifying glass.

  • Data Analysis:

    • Score the ulcers based on their number and severity (e.g., 0 = no ulcer; 1 = redness; 2 = spot ulcers; 3 = hemorrhagic streaks; 4 = ulcers >3mm; 5 = ulcers >5mm with perforation).

    • Calculate the ulcer index for each animal by summing the scores.

    • Calculate the mean ulcer index for each group.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on etodolac prodrugs.

Table 1: In Vitro Hydrolysis of Etodolac Prodrugs

Prodrug TypePromoietiesHydrolysis MediumHalf-life (t₁/₂) (min)Reference
EsterThymol20% Liver Homogenate88.84[5][6]
AmideGlucosamine80% Human PlasmaStable in SGF, good hydrolysis in SIF and plasma[1][4]
Polymeric EsterDextranSimulated Colonic Fluid (pH 6.8)223.8 (ED10), 263.4 (ED20)

Table 2: In Vivo Evaluation of Etodolac Prodrugs in Rats

Prodrug TypePromoietiesAnti-inflammatory Activity (% Inhibition of Paw Edema)Ulcer Index (Mean ± SD)Reference
Etodolac (Parent)-90.33High[5][6]
EsterThymol94.68Significantly lower than parent drug[5][6]
AmideGlucosamine81.9 (at 6h)Significantly lower than parent drug[14]
Polymeric EsterDextran61 (ED10), 65 (ED20)Remarkably reduced compared to parent drug

Signaling Pathways in Inflammation and Cancer

This compound exerts its effects primarily through the inhibition of the COX-2 enzyme. This pathway is central to both inflammation and the progression of certain cancers.

COX-2 Pathway in Inflammation

In response to inflammatory stimuli, arachidonic acid is converted by COX-2 into prostaglandins, which are key mediators of inflammation.[15]

COX2_Inflammation Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 Stimuli->PLA2 Membrane Membrane Phospholipids PLA2->Membrane hydrolyzes AA Arachidonic Acid Membrane->AA COX2 COX-2 AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs catalyzes Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Etodolac This compound Etodolac->COX2 inhibits

Caption: Role of the COX-2 pathway in inflammation and its inhibition by this compound.

COX-2 Signaling in Cancer Progression

Overexpression of COX-2 in cancer cells leads to increased production of prostaglandins, which can promote tumor growth, angiogenesis, and metastasis through various downstream signaling pathways, including the PI3K/AKT pathway.[5][14][16]

COX2_Cancer COX2 COX-2 (Overexpression) PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 produces EP_Receptors EP Receptors PGE2->EP_Receptors activates PI3K_AKT PI3K/AKT Pathway EP_Receptors->PI3K_AKT Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation PI3K_AKT->Proliferation Metastasis Metastasis PI3K_AKT->Metastasis Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Etodolac This compound Prodrugs Etodolac->COX2 inhibit

Caption: Involvement of the COX-2 signaling pathway in cancer progression and its therapeutic targeting by this compound prodrugs.

Conclusion

The development of this compound prodrugs represents a promising strategy to enhance the therapeutic index of this potent anti-inflammatory agent. By masking the carboxylic acid group, these prodrugs have demonstrated reduced ulcerogenic potential while maintaining or even enhancing anti-inflammatory efficacy in preclinical models.[5][6] The protocols and data presented herein provide a valuable resource for researchers in the field of drug development and pharmacology for the synthesis and comprehensive evaluation of novel etodolac prodrugs. Further investigation into the anticancer properties of these compounds, particularly in combination with other chemotherapeutic agents, is a promising area for future research.[3][17]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (-)-Etodolac Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Etodolac. The focus is on optimizing the yield of the desired (S)-enantiomer, which is the biologically active form.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on the critical step of forming the 7-ethyltryptophol intermediate via Fischer indole (B1671886) synthesis and the subsequent chiral resolution.

Question 1: My yield of 7-ethyltryptophol is low during the Fischer indole synthesis. What are the potential causes and solutions?

Answer: Low yields in the Fischer indole synthesis of 7-ethyltryptophol are a common problem and can often be attributed to several factors related to reaction conditions and side reactions.

Troubleshooting Steps:

  • pH Control: The pH of the reaction medium is critical. Highly acidic conditions can lead to degradation of the product, while neutral pH may result in good yield but low purity. For the condensation reaction to form the hydrazone, maintaining a weakly acidic medium is recommended to minimize side-product formation.[1][2]

  • Catalyst Choice: While various acid catalysts can be used, concentrated sulfuric acid (H₂SO₄) has been shown to be superior in achieving high conversion rates.[2] However, the addition of H₂SO₄ should be slow and dropwise during the Fischer cyclization step to control the reaction rate and prevent unwanted side reactions.[1]

  • Solvent System: The choice of solvent significantly impacts the reaction yield. A mixture of N,N-dimethylacetamide (DMAc) and water (1:1) has been reported to give high yields (around 75%) and a clean product that may not require extensive purification.[2][3]

  • Removal of Side Products: The formation of various side-products during the preparation of 7-ethyltryptophol from o-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran (B140613) can reduce the yield. One strategy to mitigate this is to add sodium bisulfite (NaHSO₃) to remove excess 4-hydroxybutyraldehyde (B1207772) at the end of the hydrazone formation reaction.[1]

  • Reaction Concentration: Diluting the Fischer reaction system with a solvent like ethanol (B145695) and toluene (B28343) can help to reduce intermolecular side reactions. This also allows for in-situ extraction of the product as it is formed, which can improve selectivity and yield.[1]

  • Continuous Flow Synthesis: For improved selectivity and yield, continuous flow conditions have been explored for the Fischer indole synthesis of 7-ethyltryptophol. This method can lead to yields of up to 50% after purification, which is an improvement over some batch processes.[4]

Question 2: I am observing significant impurity formation in my 7-ethyltryptophol synthesis. How can I minimize this?

Answer: Impurity formation is a common challenge. Besides the points mentioned above, consider the following:

  • Starting Material Purity: Ensure the purity of your starting materials, 2-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran. Impurities in the starting materials can lead to the formation of undesired side products.

  • Temperature Control: The reaction temperature should be carefully controlled. For the Fischer indole synthesis, a temperature of around 45°C has been shown to provide a good yield.[2] Higher temperatures may increase the rate of side reactions.

  • Work-up Procedure: After the reaction, a proper work-up is crucial. It has been noted that at a pH of 4.5 to 5, some impurities are not extracted into methylene (B1212753) chloride (MDC), which can aid in purification.[2]

Question 3: What are the most effective methods for obtaining enantiomerically pure this compound?

Answer: There are two primary strategies for obtaining enantiomerically pure this compound: chiral resolution of the racemic mixture and asymmetric synthesis.

  • Chiral Resolution: This is a widely used method. It involves reacting racemic etodolac (B1671708) with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. Common resolving agents include:

    • N-methyl-D-glucamine (Meglumine): This is an effective and pharmaceutically acceptable resolving agent. The (S)-etodolac meglumine (B1676163) salt can be preferentially crystallized from a solvent like ethanol.[5]

    • (-)-Brucine and (-)-Cinchonidine: These have also been used for the classical resolution of etodolac enantiomers, with reported overall yields of over 20% and high purities (>99.9%).[6]

  • Asymmetric Synthesis: This approach aims to directly synthesize the desired (-)-enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. While detailed industrial protocols are often proprietary, research has focused on stereoselective methods, such as the asymmetric cyclization of chiral building blocks with 7-ethyltryptophol.[7] Another approach involves lipase-catalyzed kinetic resolution.

Question 4: My chiral resolution of racemic etodolac is not efficient. How can I improve the separation of the diastereomeric salts?

Answer: Inefficient resolution can be due to several factors. Here are some troubleshooting tips:

  • Solvent Selection: The choice of solvent is critical for the differential solubility of the diastereomeric salts. For resolution with N-methyl-D-glucamine, ethanol and isopropanol (B130326) have been shown to be effective.[5] You may need to screen different solvents or solvent mixtures to find the optimal conditions for your specific resolving agent.

  • Seeding: Seeding the solution with crystals of the desired diastereomeric salt can induce crystallization and improve the efficiency and selectivity of the resolution.[5]

  • Temperature Control: The crystallization temperature plays a crucial role. A controlled cooling profile is often necessary to achieve good separation. For the resolution with meglumine in ethanol, crystallization is typically performed between 35 to 55°C.[5]

  • Recrystallization: Multiple recrystallizations may be necessary to achieve the desired enantiomeric excess (ee).

Data Presentation: Comparison of Synthesis & Resolution Methods

The following tables summarize quantitative data from various reported methods for the synthesis of key intermediates and the resolution of etodolac.

Table 1: Yields for the Synthesis of 7-Ethyltryptophol

Starting MaterialsCatalystSolventTemperatureYieldReference
2-ethylphenylhydrazine HCl, 2,3-dihydrofuranConc. H₂SO₄DMAc:H₂O (1:1)45°C75%[2][3]
2-ethylphenylhydrazine HCl, 2,3-dihydrofuranConc. H₂SO₄DMAc:H₂O (1:1)Not Specified69%[8]
o-ethylphenylhydrazine HCl, 2,3-dihydrofuranNot SpecifiedEthanol/TolueneNot Specified>60%[1]
2-ethylphenylhydrazine, 2,3-dihydrofuranNot SpecifiedMethanol (Continuous Flow)Not Specified40-50%[4][9]

Table 2: Yields for Chiral Resolution of Racemic Etodolac

Resolving AgentMethodOverall Yield of EnantiomerEnantiomeric PurityReference
N-methyl-D-glucamineDiastereomeric CrystallizationNot explicitly stated, but a patent describes obtaining 610 g of the (S)-etodolac meglumine salt from 1148 g of racemic etodolac.>80% ee[5]
(-)-Brucine and (-)-CinchonidineDiastereomeric Crystallization>20%>99.9%[6]

Experimental Protocols

Protocol 1: Optimized Synthesis of 7-Ethyltryptophol [2][3]

This protocol is based on an optimized process for the synthesis of the key intermediate, 7-ethyltryptophol.

Materials:

  • 2-ethylphenylhydrazine hydrochloride

  • 2,3-dihydrofuran

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N,N-dimethylacetamide (DMAc)

  • Water (H₂O)

  • Methylene chloride (MDC)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

Procedure:

  • In a suitable reaction vessel, prepare a 1:1 (v/v) mixture of DMAc and water.

  • Dissolve 2-ethylphenylhydrazine hydrochloride in the DMAc/water solvent system.

  • Cool the solution to a controlled temperature (e.g., using an ice bath).

  • Slowly add 2,3-dihydrofuran to the reaction mixture with stirring.

  • Carefully add concentrated sulfuric acid dropwise as a catalyst, maintaining the temperature at around 45°C.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, adjust the pH of the reaction mixture to 4.5-5.

  • Extract the product with methylene chloride.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain crude 7-ethyltryptophol.

  • The product can be further purified by distillation if necessary.

Protocol 2: Chiral Resolution of Racemic Etodolac using N-methyl-D-glucamine [5]

This protocol describes the resolution of racemic etodolac to obtain the (S)-enantiomer.

Materials:

  • Racemic etodolac

  • N-methyl-D-glucamine (meglumine)

  • Ethanol

  • Seed crystals of (S)-etodolac meglumine salt (optional but recommended)

Procedure:

  • In a reaction vessel, dissolve racemic etodolac and N-methyl-D-glucamine in ethanol. The patent suggests a ratio of approximately 1148 g of racemic etodolac to 780.8 g of N-methyl-D-glucamine in 6.4 liters of ethanol.

  • Heat the mixture with stirring to approximately 70°C to ensure complete dissolution.

  • Cool the solution to around 40-50°C.

  • If available, seed the solution with a small amount of pure (S)-etodolac meglumine salt crystals to induce crystallization of the desired diastereomer.

  • Stir the mixture at a controlled temperature (e.g., 35°C) for several hours (e.g., 2 hours) to allow for crystallization.

  • Filter the solid precipitate, which will be the (S)-etodolac meglumine salt.

  • Wash the collected solid with cold ethanol.

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC.

  • To obtain the free this compound, the diastereomeric salt can be treated with a suitable acid to protonate the etodolac and the resulting free acid can be extracted.

Mandatory Visualizations

Diagram 1: Fischer Indole Synthesis Mechanism for 7-Ethyltryptophol

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product 2-ethylphenylhydrazine 2-Ethylphenyl- hydrazine Hydrazone Hydrazone Formation 2-ethylphenylhydrazine->Hydrazone 4-hydroxybutyraldehyde 4-Hydroxy- butyraldehyde (from 2,3-dihydrofuran) 4-hydroxybutyraldehyde->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Isomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Acid Catalyst (H+) Cyclization Cyclization & Aromatization Sigmatropic->Cyclization 7-ethyltryptophol 7-Ethyltryptophol Cyclization->7-ethyltryptophol -NH3

Caption: Mechanism of the Fischer Indole Synthesis for 7-Ethyltryptophol.

Diagram 2: Experimental Workflow for Chiral Resolution of Etodolac

Chiral_Resolution_Workflow Start Start: Racemic (±)-Etodolac Dissolution Dissolve Racemic Etodolac and N-methyl-D-glucamine in Ethanol Start->Dissolution Heating Heat to Dissolve Dissolution->Heating Cooling Cool Solution Heating->Cooling Seeding Seed with (S)-Etodolac Meglumine Crystals (Optional) Cooling->Seeding Crystallization Crystallization of (S)-Etodolac Meglumine Salt Seeding->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid: (S)-Etodolac Meglumine Salt Filtration->Solid Filtrate Filtrate: Enriched in (R)-Etodolac Filtration->Filtrate Acidification Acidification and Extraction Solid->Acidification FinalProduct Final Product: This compound Acidification->FinalProduct

References

Technical Support Center: Troubleshooting (-)-Etodolac HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of (-)-Etodolac. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram.[1][2] An ideal chromatographic peak should be symmetrical, often described as a Gaussian peak.[3] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and compromised overall data quality and reproducibility.[1][3] For this compound, which is often analyzed in the presence of its enantiomer or other impurities, good peak shape is critical for accurate quantification.

Q2: My this compound peak is tailing. What are the most common causes?

A: The most frequent causes of peak tailing for an acidic compound like this compound in reversed-phase HPLC include:

  • Secondary Interactions: Unwanted interactions between the acidic carboxyl group of Etodolac and active sites on the column's stationary phase, such as residual silanol (B1196071) groups or metal impurities in the silica (B1680970) matrix.[4][5][6]

  • Mobile Phase pH Issues: If the mobile phase pH is not appropriately controlled, it can lead to inconsistent ionization of the Etodolac molecules, causing peak distortion.[1][2] The pH of the mobile phase has been noted as a significant factor in improving the tailing factor for Etodolac.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent can saturate the stationary phase and lead to peak tailing.[5][7][8]

  • Column Degradation: Over time, columns can degrade, leading to the formation of voids at the column inlet, contamination, or a partially blocked inlet frit, all of which can cause peak distortion for all analytes.[5][9]

  • Extra-Column Effects: Excessive tubing length or diameter, or poorly made connections between the column and the HPLC system, can introduce "dead volume," causing peaks to broaden and tail.[1][10]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A: this compound is a carboxylic acid. The peak shape of ionizable compounds is highly dependent on the mobile phase pH. To achieve a sharp, symmetrical peak for an acidic compound, the mobile phase pH should ideally be at least 2 pH units below the pKa of the compound. This ensures that the analyte is in a single, neutral (protonated) form, which minimizes secondary interactions with the stationary phase. If the mobile phase pH is close to the pKa, a mixed population of ionized and neutral molecules will exist, leading to peak broadening or tailing.[1]

Q4: Can the choice of a chiral column contribute to peak tailing?

A: Yes. While the primary goal of a chiral stationary phase (CSP) is to resolve enantiomers, the underlying support material (often silica) can still have residual active sites that cause peak tailing.[7] Secondary interactions between the analyte and the CSP can lead to asymmetrical peaks.[7] It is important to select a high-quality, well-end-capped chiral column and to optimize the mobile phase to minimize these interactions.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Step 1: Initial Checks and Low-Hanging Fruit

Before making significant changes to your method, perform these initial checks:

  • Confirm Mobile Phase Preparation: Ensure the mobile phase was prepared correctly, especially the buffer concentration and final pH. An error in pH adjustment can significantly impact peak shape.[9]

  • Check for System Leaks: Visually inspect all fittings and connections for any signs of leakage.

  • Review Injection Volume and Concentration: As a simple test, dilute your sample 10-fold and re-inject.[7] If the peak shape improves dramatically, you are likely overloading the column.[5][7]

Step 2: Systematic Troubleshooting Workflow

If initial checks do not resolve the issue, follow the workflow below. The diagram illustrates a logical progression from examining system-wide issues to focusing on chemical interactions.

HPLC_Troubleshooting_Workflow start Peak Tailing Observed for this compound q1 Does the tailing affect ALL peaks or just this compound? start->q1 all_peaks All Peaks Tailing q1->all_peaks All Peaks one_peak Only this compound Tailing q1->one_peak One Peak check_physical Investigate Physical/System Issues all_peaks->check_physical check_chemical Investigate Chemical Interactions one_peak->check_chemical physical_causes Potential Causes: - Column void/damage - Blocked frit - Extra-column dead volume - Leaks check_physical->physical_causes chemical_causes Potential Causes: - Secondary silanol interactions - Incorrect mobile phase pH - Column contamination - Inappropriate sample solvent check_chemical->chemical_causes solution_physical Solutions: 1. Reverse-flush column (if permissible). 2. Check and remake all fittings. 3. Use shorter, narrower ID tubing. 4. Replace guard/analytical column. physical_causes->solution_physical solution_chemical Solutions: 1. Lower mobile phase pH (e.g., add 0.1% TFA). 2. Use a highly end-capped column. 3. Increase buffer strength. 4. Change organic modifier (ACN vs. MeOH). chemical_causes->solution_chemical

Troubleshooting workflow for this compound peak tailing.
Step 3: Experimental Protocols and Data Interpretation

Protocol 1: Diagnosing Column Overload
  • Objective: To determine if the sample concentration or injection volume is causing peak tailing.

  • Methodology:

    • Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:10, 1:100) in the mobile phase.

    • Inject a constant volume of each dilution.

    • Analyze the peak asymmetry or tailing factor for each concentration.

  • Expected Results: A significant improvement in peak shape (tailing factor closer to 1.0) at lower concentrations indicates mass overload.[5]

Protocol 2: Optimizing Mobile Phase pH
  • Objective: To improve peak shape by ensuring this compound is in its non-ionized form.

  • Methodology:

    • Prepare several batches of your mobile phase, adjusting the pH of the aqueous component in small increments (e.g., from pH 3.5 down to 2.5). A common approach for acidic compounds is to add a small amount of a strong acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%).

    • Equilibrate the column with each mobile phase and inject the sample.

    • Compare the chromatograms, focusing on peak asymmetry and retention time.

  • Expected Results: As the pH is lowered, the peak shape of this compound should become more symmetrical.

Data Presentation: Impact of Mobile Phase Additive on Peak Asymmetry
Mobile Phase ConditionTailing Factor (T)Resolution (Rs) between EnantiomersComments
Methanol/Water (50:50)2.11.3Significant tailing, poor resolution.
Methanol/20mM Acetate Buffer pH 4.51.81.6Some improvement with buffering.
Methanol/Water + 0.1% Formic Acid (pH ~2.8)1.32.1Good improvement in peak shape.
Methanol/Water + 0.1% TFA (pH ~2.1)1.12.4Excellent peak symmetry and resolution.

Note: This table presents illustrative data to show expected trends. Actual results will vary based on the specific column and conditions.

Step 4: Column Health and Hardware

If chemical and overload issues have been ruled out, the problem may lie with the column or HPLC system hardware.

  • Column Contamination: If all peaks are tailing, it could be due to a buildup of contaminants on the column inlet frit.[9] Try back-flushing the column (if the manufacturer's instructions permit) or replacing the guard column.[9][11]

  • Column Void: A sudden appearance of broad or split peaks for all components can indicate a void has formed at the head of the column.[10] In this case, the column will likely need to be replaced.

  • Extra-Column Volume: Check all tubing and fittings between the injector and the detector.[1] Ensure you are using narrow-bore tubing (e.g., 0.005" ID) and that all connections are properly seated to minimize dead volume.[1]

References

Technical Support Center: (-)-Etodolac Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of (-)-Etodolac for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is a crystalline solid that is practically insoluble in water.[1][2][3] It exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF).[1]

Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I added it to my aqueous cell culture medium. Why did this happen and how can I prevent it?

A2: This is a common issue known as solvent-shifting or precipitation upon dilution. It occurs because this compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous medium. When the DMSO stock is added to the aqueous buffer or cell culture medium, the overall solvent composition changes, and the drug's solubility decreases, leading to precipitation.

To prevent this, you can try the following:

  • Use a higher concentration DMSO stock: This allows you to add a smaller volume of the stock solution to your aqueous medium, keeping the final DMSO concentration low (typically below 0.5% to avoid solvent toxicity to cells).

  • Warm the aqueous medium: Gently warming the cell culture medium to 37°C before and during the addition of the DMSO stock can help maintain the drug's solubility.

  • Add the stock solution dropwise while vortexing: Slowly adding the DMSO stock to the aqueous medium while continuously mixing can help to disperse the drug molecules more effectively and prevent localized high concentrations that can trigger precipitation.

  • Use solubility enhancers: Techniques such as complexation with cyclodextrins or creating a solid dispersion can improve the aqueous solubility of this compound and prevent precipitation.

Q3: What are some effective methods to improve the aqueous solubility of this compound for in vitro experiments?

A3: Several methods can be employed to enhance the aqueous solubility of this compound:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

  • Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier or polymer at a molecular level. Common carriers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs). The resulting solid dispersion can then be dissolved in aqueous media.

  • Nanonization: Reducing the particle size of the drug to the nanometer range can increase its surface area and, consequently, its dissolution rate and solubility.

  • Co-crystallization: Forming a co-crystal of this compound with a suitable co-former can alter its physicochemical properties, including solubility.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in the chosen organic solvent. Insufficient solvent volume or inadequate mixing.Increase the solvent volume incrementally. Use a vortex mixer or sonicate the solution for a few minutes to aid dissolution. Gentle warming (to 37°C) can also be effective.
Precipitate forms immediately upon adding DMSO stock to aqueous medium. The concentration of this compound exceeds its solubility limit in the final aqueous solution.Decrease the final concentration of this compound in the assay. Alternatively, use a solubility enhancement technique like cyclodextrin (B1172386) complexation or solid dispersion as described in the experimental protocols below.
The prepared solution is cloudy or hazy. Fine, undissolved particles or early-stage precipitation.Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. If cloudiness persists, consider preparing a fresh solution at a lower concentration or using a different solubilization method.
Inconsistent results between experiments. Variability in the preparation of the this compound solution, leading to different effective concentrations.Standardize the protocol for preparing the this compound solution. Ensure the same solvent, concentration, and mixing procedure are used for each experiment. Prepare fresh solutions for each experiment to avoid degradation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
WaterInsoluble / Practically Insoluble[1][2][3]
Ethanol~20 mg/mL[3]
Dimethyl Sulfoxide (DMSO)≥14.4 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Phosphate Buffer (pH 7.2)~0.25 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes the preparation of a more water-soluble this compound stock solution through complexation with HP-β-CD.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, purified water (e.g., cell culture grade water)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter

Procedure:

  • Determine the required molar ratio: A 1:1 molar ratio of this compound to HP-β-CD is a good starting point. The molecular weight of Etodolac is 287.35 g/mol , and the average molecular weight of HP-β-CD is approximately 1380 g/mol .

  • Prepare the HP-β-CD solution: Weigh the required amount of HP-β-CD and dissolve it in the desired volume of sterile water. Gently warm the solution (e.g., to 37-40°C) and stir using a magnetic stirrer until the HP-β-CD is completely dissolved.

  • Add this compound: Weigh the corresponding amount of this compound powder and slowly add it to the HP-β-CD solution while continuously stirring.

  • Facilitate complexation: Continue stirring the mixture at room temperature for at least 4-6 hours, or overnight for optimal complexation. The solution should become clear as the inclusion complex forms.

  • Sterile filter: Once the this compound is fully dissolved and the solution is clear, sterile filter it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage.

Protocol 2: Preparation of this compound Solid Dispersion with Polyvinylpyrrolidone (PVP)

This protocol outlines the preparation of a solid dispersion of this compound with PVP, which can then be dissolved in aqueous media for in vitro assays.

Materials:

  • This compound powder

  • Polyvinylpyrrolidone (PVP, e.g., PVP K30)

  • Ethanol (or another suitable volatile organic solvent)

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

  • Desiccator

Procedure:

  • Select the drug-to-polymer ratio: A common starting ratio is 1:4 (w/w) of this compound to PVP.

  • Dissolve the components: Weigh the appropriate amounts of this compound and PVP and dissolve them in a sufficient volume of ethanol in a round-bottom flask. Ensure both components are completely dissolved.

  • Solvent evaporation: Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the inner surface of the flask.

  • Drying: Further dry the solid dispersion in a desiccator under vacuum for 24-48 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • Dissolution for assay: To prepare a stock solution, weigh the desired amount of the powdered solid dispersion and dissolve it in the aqueous buffer or cell culture medium of choice. The dissolution should be significantly faster than that of the pure drug.

  • Sterile filtration: If required for the assay, sterile filter the final solution through a 0.22 µm syringe filter.

Mandatory Visualization

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation cluster_assay In Vitro Assay start Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve vortex Vortex/Sonicate dissolve->vortex stock High Concentration Stock Solution vortex->stock warm_media Warm Aqueous Medium (37°C) stock->warm_media add_dropwise Add Stock Dropwise while Vortexing warm_media->add_dropwise final_sol Final Working Solution add_to_cells Add to Cell Culture final_sol->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing this compound for in vitro assays.

COX2_pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_products Pro-inflammatory Products Cytokines Cytokines (e.g., IL-1β, TNF-α) Receptors Receptors Cytokines->Receptors GrowthFactors Growth Factors GrowthFactors->Receptors PLA2 Phospholipase A2 (PLA2) Receptors->PLA2 activates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Etodolac This compound Etodolac->COX2 inhibits Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates

References

(-)-Etodolac Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (-)-Etodolac in solution. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key stability-indicating assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2][3] Acidic conditions, in particular, lead to significant degradation.[4][5][6]

Q2: What are the major degradation products of this compound?

A2: Under forced degradation conditions, this compound degrades into several products. The main degradation products identified are 7-ethyl-2-(1-methylenepropyl)-1H-indole-3-ethanol, a decarboxylated product of etodolac (B1671708), and 7-ethyltryptophol.[1][7]

Q3: How stable is this compound under different pH conditions?

A3: this compound is highly susceptible to degradation in acidic environments, showing complete degradation under strong acidic conditions (e.g., 5 M HCl at 60°C for 8 hours).[4][5][6] It exhibits greater stability in basic conditions, with only about 5-6% degradation observed under strong basic conditions (e.g., 5 M NaOH at 80°C for 8 hours).[4][5][6] The rate of degradation is influenced by pH, with specific acid catalysis occurring in acidic and neutral pH regions.[1]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is sensitive to photolytic degradation. Exposure to UV light can cause significant degradation, with studies showing up to 25% degradation after exposure to 1.2 million lux hours.[4][5][6]

Q5: What is the effect of temperature on the stability of this compound solutions?

A5: Elevated temperatures accelerate the degradation of this compound. However, compared to other stress factors like acid hydrolysis and oxidation, thermal degradation is relatively low. One study reported only about 1% degradation when the drug substance was heated at 80°C for 48 hours.[4][5][6] The activation energies for degradation in acidic and neutral solutions have been calculated to be 26 and 24 kcal/mol, respectively.[1]

Troubleshooting Guide

Issue: I am observing rapid degradation of my this compound standard solution.

  • Possible Cause 1: Acidic pH of the solvent.

    • Troubleshooting Step: Check the pH of your solvent. This compound is known to degrade rapidly in acidic conditions.[4][5][6] Consider preparing your solution in a neutral or slightly basic buffer if compatible with your experimental design. The pKa of etodolac is 4.65, and its solubility increases at a pH above this value.[1][8]

  • Possible Cause 2: Exposure to light.

    • Troubleshooting Step: Protect your solution from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation can be a significant issue.[4][5][6]

  • Possible Cause 3: High storage temperature.

    • Troubleshooting Step: Store your stock and working solutions at a controlled, cool temperature. While thermal degradation is less pronounced than acid-catalyzed degradation, higher temperatures will accelerate the process.[2][4]

Issue: My HPLC analysis shows multiple unexpected peaks in my this compound sample.

  • Possible Cause: Degradation of the sample.

    • Troubleshooting Step: The unexpected peaks are likely degradation products. Review your sample preparation and storage procedures. Ensure the pH of your mobile phase is appropriate and that the sample has not been exposed to harsh conditions (acid, heat, light) for an extended period. The primary degradation pathway involves the formation of several indole-derived compounds.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound degradation under various forced degradation conditions as reported in the literature.

Table 1: Percentage of this compound Degradation under Different Stress Conditions

Stress ConditionParametersDegradation (%)Reference
Acid Hydrolysis5 M HCl, 60°C, 8 hoursComplete[4][5][6]
Base Hydrolysis5 M NaOH, 80°C, 8 hours5 - 6%[4][5][6]
Oxidation30% H₂O₂, 80°C, 8 hours68%[4][5][6]
Thermal Degradation80°C, 48 hours (drug substance)< 1%[4][5][6]
Photolytic Degradation1.2 million lux hours (solution)6 - 25%[4][5][6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing the degradation of this compound to study its stability and identify degradation products.

  • Acid Degradation:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol).

    • Add an equal volume of 5 M HCl.

    • Heat the mixture in a water bath at 60°C for 8 hours.[4]

    • Cool the solution and neutralize it with an appropriate base (e.g., 5 M NaOH) before analysis.

  • Base Degradation:

    • Prepare a solution of this compound in a suitable solvent.

    • Add an equal volume of 5 M NaOH.

    • Heat the mixture in a water bath at 80°C for 8 hours.[4]

    • Cool the solution and neutralize it with an appropriate acid (e.g., 5 M HCl) before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add an equal volume of 30% hydrogen peroxide.

    • Heat the mixture in a water bath at 80°C for 8 hours.[4]

    • Cool the solution before analysis.

  • Thermal Degradation:

    • Place a known quantity of solid this compound in a petri dish.

    • Heat it in a temperature-controlled oven at 80°C for 48 hours.[4]

    • Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Prepare a solution of this compound (e.g., 500 ppm).

    • Expose the solution to UV radiation equivalent to 1.2 million lux hours.[4]

    • Analyze the solution.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method capable of separating this compound from its degradation products. Method parameters may need to be optimized for specific instrumentation and applications.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Phenomenex C18, 150 mm x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of acetonitrile (B52724) and water with a pH adjusting agent like phosphoric acid (e.g., ACN:H₂O:H₃PO₄ in a ratio of 500:500:0.25 v/v/v, pH adjusted to 3.0 with triethylamine).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 274 nm or 227 nm.[9]

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.[9]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent to obtain a known concentration (e.g., 400 µg/mL).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve covering the expected concentration range of the samples.

    • Sample Solution: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm filter, and dilute as necessary to fall within the calibration range.

Visualizations

degradation_pathway etodolac This compound acid Acid Hydrolysis etodolac->acid oxidation Oxidation etodolac->oxidation photolysis Photolysis etodolac->photolysis base Base Hydrolysis etodolac->base thermal Thermal Stress etodolac->thermal dp1 7-ethyl-2-(1-methylenepropyl) -1H-indole-3-ethanol acid->dp1 dp2 Decarboxylated Product acid->dp2 dp3 7-ethyltryptophol acid->dp3

Caption: Major degradation pathways of this compound under acidic conditions.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid (HCl, 60°C) hplc Stability-Indicating HPLC acid->hplc base Base (NaOH, 80°C) base->hplc oxidation Oxidation (H₂O₂, 80°C) oxidation->hplc thermal Thermal (80°C) thermal->hplc photo Photolytic (UV light) photo->hplc characterization Degradation Product Characterization (LC-MS/MS) hplc->characterization etodolac This compound Sample etodolac->acid etodolac->base etodolac->oxidation etodolac->thermal etodolac->photo

Caption: Workflow for this compound forced degradation studies.

References

Technical Support Center: Overcoming Poor Bioavailability of (-)-Etodolac

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the bioavailability of (-)-Etodolac. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor bioavailability?

A1: this compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2] Its poor water solubility limits its dissolution rate in the gastrointestinal tract, which is the rate-limiting step for its absorption, leading to poor and variable bioavailability.[1][3]

Q2: What are the primary strategies to improve the bioavailability of this compound?

A2: Several formulation strategies have been successfully employed to enhance the solubility and dissolution rate of Etodolac (B1671708), thereby improving its bioavailability. These include:

  • Solid Dispersions: Dispersing Etodolac in a hydrophilic polymer matrix can reduce drug crystallinity and enhance its dissolution.[4][5]

  • Inclusion Complexation: Forming complexes with cyclodextrins can increase the solubility of Etodolac by encapsulating the hydrophobic drug molecule within the cyclodextrin (B1172386) cavity.[6][7]

  • Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range increases the surface area, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[8][9]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve the solubilization and absorption of lipophilic drugs like Etodolac.[10][11][12]

  • Cocrystals: The formation of cocrystals with a suitable coformer can alter the physicochemical properties of Etodolac, leading to improved solubility and dissolution.[13][14]

Q3: Which polymers are commonly used for creating solid dispersions of Etodolac?

A3: Researchers have successfully used a variety of hydrophilic polymers to prepare Etodolac solid dispersions, including:

  • Polyethylene Glycols (e.g., PEG-600, PEG-6000)[4][7]

  • Polyvinylpyrrolidone (e.g., PVP K-30)[7]

  • Hydroxypropyl Methylcellulose (e.g., HPMC K4M)[7]

  • Guar (B607891) Gum[4]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1]

Q4: How does inclusion complexation with cyclodextrins enhance Etodolac's bioavailability?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. When Etodolac forms an inclusion complex with a cyclodextrin, the poorly soluble drug molecule is encapsulated within the lipophilic cavity.[6] This complex effectively masks the hydrophobic nature of the drug, leading to a significant increase in its aqueous solubility and dissolution rate.[7] Studies have shown that β-cyclodextrin and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective for this purpose.[1][6]

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate of Etodolac Solid Dispersion
Potential Cause Troubleshooting Step
Incomplete conversion to amorphous state Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature. If crystalline peaks of Etodolac are present, consider increasing the polymer-to-drug ratio or using a different solvent system during preparation.[2][4]
Inappropriate polymer selection The chosen polymer may not be sufficiently hydrophilic or may have poor interaction with Etodolac. Experiment with different polymers such as PEG, PVP, or HPMC.[7] The solvent evaporation method has been shown to be more effective than the kneading method for certain polymers like guar gum.[4]
Drug-polymer ratio is not optimal Systematically vary the drug-to-polymer ratio (e.g., 1:1, 1:2, 1:3) to find the optimal concentration that provides the best dissolution enhancement.[4]
Particle aggregation during dissolution The formulation may be re-agglomerating in the dissolution medium. The inclusion of hydrophilic carriers can create a hydrodynamic microenvironment that prevents aggregation.[4]
Issue 2: Poor Encapsulation Efficiency in Etodolac Nanosuspensions
Potential Cause Troubleshooting Step
Inadequate stabilization The choice and concentration of the stabilizer are critical. Screen different stabilizers such as Tween 80, Poloxamer 188, PVP, or HPMC at various concentrations to prevent particle aggregation and improve encapsulation.[8][15]
Suboptimal process parameters For precipitation methods, optimize parameters like the solvent-to-antisolvent ratio, the rate of addition, and the stirring speed.[15] For wet milling, optimize the milling time and speed.[16]
Drug precipitation or crystallization Ensure that the drug remains in a stable amorphous or nanocrystalline state. This can be influenced by the stabilizer and the preparation method. The antisolvent precipitation method has been shown to be effective.[8]
Issue 3: Instability of Self-Emulsifying Drug Delivery System (SEDDS) upon Dilution

| Potential Cause | Troubleshooting Step | | Incorrect oil/surfactant/cosurfactant ratio | The formulation components and their ratios are crucial for spontaneous emulsification and stability. Systematically screen different oils (e.g., Labrafac WL1349), surfactants (e.g., Labrasol), and cosurfactants (e.g., Lauroglycol 90) and optimize their ratios to achieve a stable microemulsion upon dilution.[10] | | Drug precipitation after emulsification | The drug may precipitate out of the emulsion over time. Ensure that the chosen lipid excipients have a high solubilizing capacity for Etodolac. The final formulation should be visually inspected for any signs of precipitation.[10] | | Phase separation | The formulation may not be thermodynamically stable. Evaluate the stability of the SEDDS at different temperatures and after multiple freeze-thaw cycles. Adjusting the component ratios may be necessary. |

Quantitative Data Summary

Table 1: Enhancement of Etodolac Solubility and Dissolution

Formulation ApproachCarrier/CoformerRatio (Drug:Carrier)MethodSolubility/Dissolution EnhancementReference
Solid DispersionPEG-600, Guar Gum1:1, 1:2, 1:3Solvent Evaporation, KneadingSignificant increase in dissolution profile compared to pure drug.[4][4]
Inclusion Complexβ-Cyclodextrin (β-CD)-Kneading (KD1), Spray Drying (SD)KD1 showed 2.52 times higher bioavailability than pure drug; SD showed 1.79 times higher bioavailability.[6][6]
CocrystalGlutaric Acid1:1, 1:2Cooling Crystallization3.61-fold (1:1) and 3.83-fold (1:2) increase in aqueous solubility.[14][14]
NanosuspensionTween 80-Antisolvent Precipitation>65% of drug dissolved in 10 minutes compared to <20% for crude drug.[8][8]
Solid DispersionPEG 6000-Solid DispersionPhysical mixture with PEG 6000 increased solubility by ~5.3-fold; solid dispersion increased solubility by ~18-fold.[17][17]

Table 2: Pharmacokinetic Parameters of Different Etodolac Formulations in Animal Models

FormulationAnimal ModelCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative BioavailabilityReference
Pure DrugRats--17.38 (AUCt)-[6]
β-CD Inclusion Complex (Kneaded)Rats--43.84 (AUCt)2.52-fold increase[6]
Pure DrugRabbits7.5 ± 0.54.2 ± 0.4--[10]
SuspensionRabbits10.6 ± 0.72.4 ± 0.2-1.4-fold increase vs. pure drug[10]
SEDDSRabbits16.4 ± 1.11.3 ± 0.2-2.3-fold increase vs. pure drug[10]
Plain GelRats1.6 ± 0.2---[18]
Pharmacosome GelRats4.2 ± 0.46-3.8-fold increase[18]

Experimental Protocols

Protocol 1: Preparation of Etodolac Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Dissolve Etodolac and the selected polymer (e.g., PEG-6000, PVP K-30) in a suitable solvent (e.g., methanol, ethanol) at the desired drug-to-polymer ratio (e.g., 1:1, 1:2).[3][7]

  • Solvent Evaporation: Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) using a rotary evaporator.[3]

  • Drying and Pulverization: Dry the resulting solid mass completely to remove any residual solvent. Pulverize the dried mass using a mortar and pestle.

  • Sieving: Sieve the powdered solid dispersion through a specific mesh size to obtain a uniform particle size.[3]

  • Characterization: Characterize the prepared solid dispersion for drug content, in vitro dissolution, and solid-state properties (DSC, XRD, FTIR).[1][4]

Protocol 2: Preparation of Etodolac-β-Cyclodextrin Inclusion Complex by Kneading Method
  • Mixing: Mix Etodolac and β-cyclodextrin in a specific molar ratio.

  • Kneading: Add a small amount of a hydroalcoholic solution to the mixture and knead thoroughly for a specified time (e.g., 45 minutes) to form a paste.[6]

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

  • Characterization: Evaluate the complex for properties such as solubility, dissolution rate, and evidence of complex formation using techniques like DSC, XRD, and FTIR.[6]

Protocol 3: Preparation of Etodolac Nanosuspension by Antisolvent Precipitation
  • Organic Phase Preparation: Dissolve Etodolac in a suitable organic solvent (e.g., methanol).[15]

  • Aqueous Phase Preparation: Dissolve a stabilizer (e.g., Tween 80, Poloxamer 188) in purified water.[8][15]

  • Precipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring at a specific speed (e.g., 500 rpm).[15] The drug will precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent, for example, by evaporation under reduced pressure.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), zeta potential, and in vitro dissolution.[8][16]

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_preparation Preparation Methods cluster_characterization Characterization cluster_outcome Desired Outcome sd Solid Dispersion se Solvent Evaporation sd->se ic Inclusion Complex km Kneading ic->km ns Nanosuspension ap Antisolvent Precipitation ns->ap sedds SEDDS em Emulsification sedds->em diss In Vitro Dissolution se->diss dsc DSC km->dsc ps Particle Size ap->ps em->diss pk Pharmacokinetics diss->pk xrd XRD dsc->xrd ps->diss bio Improved Bioavailability pk->bio

Caption: Experimental workflow for enhancing Etodolac bioavailability.

drug_delivery_pathway cluster_formulation Formulation cluster_strategy Bioavailability Enhancement Strategy cluster_dissolution GI Tract cluster_absorption Systemic Circulation etodolac Poorly Soluble This compound formulation Enhanced Formulation (Solid Dispersion, Complex, Nanoparticle, etc.) etodolac->formulation Formulation Development dissolution Increased Dissolution Rate & Solubility formulation->dissolution Oral Administration absorption Enhanced Absorption dissolution->absorption bioavailability Improved Bioavailability absorption->bioavailability

Caption: Pathway to improved bioavailability of this compound.

References

(-)-Etodolac interference in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (-)-Etodolac. This guide provides troubleshooting advice and answers to frequently asked questions regarding its use and potential interference in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a nonsteroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting cyclooxygenase (COX) enzymes.[1][2][3] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3][4] Etodolac (B1671708) is administered as a racemate, but the S-enantiomer is the active form that inhibits prostaglandin (B15479496) synthesis, while the R-enantiomer is inactive in this regard.[2]

Q2: Is this compound selective for a specific COX isoenzyme?

Yes, this compound shows preferential selectivity for COX-2 over COX-1.[1][5][6] Some studies indicate it has a 10-fold selectivity for COX-2.[5][6] This selectivity is thought to contribute to a better gastrointestinal safety profile compared to non-selective NSAIDs, as COX-1 is involved in protecting the stomach lining.[1][6] However, it's important to note that at higher concentrations, it can still inhibit COX-1.[7]

Q3: What are the known off-target effects of this compound that could interfere with my assay?

Beyond COX inhibition, this compound has been shown to have other biological effects. It can inhibit bradykinin (B550075) formation, which is another mediator of inflammation.[8][9] At higher concentrations (in the micromolar to millimolar range), it has been observed to induce apoptosis and decrease cell viability in various cancer cell lines.[10][11][12][13] Additionally, like other NSAIDs, it can have effects on renal and hepatic function, and in rare cases, cause hypersensitivity reactions.[14][15][16][17]

Troubleshooting Guides

Prostaglandin Synthesis Assays (e.g., PGE2 Quantification)

Q: Why are my prostaglandin E2 (PGE2) levels unexpectedly low after this compound treatment?

A: This is the expected outcome, as this compound's primary function is to inhibit prostaglandin synthesis.

  • Verify Concentration: Ensure the concentration of this compound used is appropriate for your experimental system. The IC50 for PGE2 biosynthesis inhibition can vary significantly between cell types. For example, the IC50 is 5.35 x 10⁻⁸ M in IL-1β stimulated rabbit articular chondrocytes, but much higher in other cell lines like rabbit gastric epithelial cells (2.27 x 10⁻⁵ M).[8]

  • Check Cell Viability: At high concentrations, this compound can be cytotoxic.[11][12] If your cells are not viable, they will not produce prostaglandins. Perform a cell viability assay (e.g., Trypan Blue, MTT) in parallel with your PGE2 assay to ensure the observed effect is due to COX inhibition and not cell death.

  • Assay Specificity: Ensure your PGE2 detection method (e.g., ELISA, RIA) is not being directly interfered with by the chemical structure of this compound. Run a control with just media, this compound, and your detection reagents (no cells) to rule out direct chemical interference.

Cell Viability Assays (e.g., MTT, WST-1)

Q: I'm seeing a significant decrease in cell viability in my assay, even at low concentrations of this compound. Is this expected?

A: A decrease in cell viability is a known effect of this compound, but typically at higher concentrations.

  • Concentration-Dependent Effects: Anti-proliferative and apoptotic effects of etodolac are often observed at concentrations of 500 µM or higher.[12] For example, in studies with breast cancer cell lines, significant decreases in viability were noted at 0.5 mM and 1 mM.[11] If you are seeing effects at much lower concentrations, consider other factors.

  • Cell Line Sensitivity: Different cell lines can have vastly different sensitivities. For instance, the HT-29/Inv3 colon cancer cell line was found to be much more susceptible to etodolac (IC50: 0.50 mM) compared to other colon cancer cell lines (IC50: ~1.88 mM).[13][18]

  • Interference with Assay Reagents: Some NSAIDs can interfere with the chemical reactions of viability assays. For example, they can act as mitochondrial uncouplers, which could affect assays based on mitochondrial reductase activity like MTT.[19]

    • Troubleshooting Step: Use a different viability assay that relies on a different principle, such as a membrane integrity assay (e.g., LDH release) or a real-time cell analysis system, to confirm the results.

Apoptosis Assays

Q: My apoptosis assay (e.g., Caspase-3/7 activity, Annexin V staining) shows an increase in apoptosis after this compound treatment. Is this a direct effect?

A: Yes, this compound can induce apoptosis, particularly in cancer cell lines.[10][20]

  • Mechanism: In some contexts, the pro-apoptotic effect is linked to its COX-2 inhibitory function. For example, in rabbit articular chondrocytes, this compound was shown to inhibit TNFα-induced apoptosis.[21] In contrast, in various cancer cell lines, it directly induces apoptosis.[10][20]

  • Dose and Time Dependence: The induction of apoptosis is typically dose- and time-dependent. Studies on breast cancer cells showed apoptotic effects after 48 hours of treatment with concentrations ranging from 100 µM to 1000 µM.[10]

  • Troubleshooting Unexpected Results:

    • Confirm with Multiple Assays: Use at least two different methods to confirm apoptosis (e.g., Caspase activity and Annexin V/PI staining).

    • Time Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to understand the kinetics of apoptosis induction.[12]

    • Positive Control: Use a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to ensure your assay is working correctly.[22]

Quantitative Data Summary

Table 1: In Vitro IC50 Values for Prostaglandin Synthesis Inhibition
Cell Type / EnzymeStimulusThis compound IC50Reference CompoundReference IC50Citation
Rabbit Articular ChondrocytesIL-1β5.35 x 10⁻⁸ MIndomethacin~1.07 x 10⁻⁸ M[8]
Rabbit Gastric Epithelial CellsSpontaneous2.27 x 10⁻⁵ MIndomethacin~1.19 x 10⁻⁶ M[8]
Madin-Darby Canine Kidney CellsSpontaneous4.54 x 10⁻⁷ MIndomethacin~5.04 x 10⁻⁸ M[8]
rhPGHS-1 (microsomal)----[5]
rhPGHS-2 (microsomal)----[5]

Note: Specific IC50 values for rhPGHS-1 and rhPGHS-2 were not provided in the abstract, but a 10-fold selectivity for rhPGHS-2 was reported.[5]

Table 2: Effective Concentrations of this compound in Cell Viability & Apoptosis Assays
Cell Line(s)Assay TypeIncubation TimeEffective Concentration RangeObserved EffectCitation
MCF-7, MDA-MB-231MTT, JC-1, Annexin V/PI48 hours100 µM - 1000 µMDose-dependent decrease in viability and increase in apoptosis.[10][10]
PC-3MTT, MMP24, 48, 72 hours> 500 µMAnti-proliferative and apoptotic effects become prominent.[12][12]
HT-29/Inv3, Lovo, SW620, HT-29MTT72 hours0.5 mM - 1.88 mM (IC50)Dose-dependent inhibition of cell growth.[13][13]

Key Experimental Protocol

In Vitro Prostaglandin E2 (PGE2) Inhibition Assay

This protocol provides a general framework. Specific cell types, seeding densities, and incubation times should be optimized for your system.

1. Materials:

  • Cell line of interest (e.g., macrophages, chondrocytes)

  • Cell culture medium and supplements

  • This compound (and other test compounds)

  • Vehicle control (e.g., DMSO)

  • Stimulating agent (e.g., Interleukin-1β, Lipopolysaccharide)

  • Cell lysis buffer

  • PGE2 ELISA Kit

  • Microplate reader

2. Methods:

  • Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add the stimulating agent (e.g., IL-1β) to the wells to induce PGE2 production. Incubate for a predetermined time (e.g., 24 hours).

  • Supernatant Collection: After incubation, collect the cell culture supernatant. Centrifuge to remove any cellular debris.

  • PGE2 Quantification: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for the PGE2 standards.

    • Calculate the concentration of PGE2 in each sample.

    • Normalize the data to the vehicle-treated, stimulated control.

    • Plot the percent inhibition of PGE2 synthesis against the log concentration of this compound to determine the IC50 value.

Visualizations

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 COX->PGG2 Peroxidase PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leads to Etodolac This compound Etodolac->COX Inhibits (Preferentially COX-2)

Caption: this compound's primary signaling pathway via COX inhibition.

start Unexpected Result in Cell-Based Assay check_conc Is the this compound concentration appropriate? start->check_conc check_viability Is cell viability compromised? check_conc->check_viability Yes adjust_conc Adjust concentration range. Perform dose-response curve. check_conc->adjust_conc No check_assay Could there be direct assay interference? check_viability->check_assay No run_viability Run parallel viability assay (e.g., Trypan Blue, LDH). check_viability->run_viability Yes run_control Run cell-free control (Etodolac + assay reagents). check_assay->run_control Yes end_complex Complex Biological Effect check_assay->end_complex No adjust_conc->check_viability run_viability->end_complex use_alt_assay Confirm with an orthogonal assay (different detection principle). run_control->use_alt_assay end_ok Problem Resolved use_alt_assay->end_ok

Caption: Troubleshooting workflow for unexpected assay results.

step1 1. Seed cells in multi-well plate step2 2. Pre-treat with this compound or Vehicle Control (1-2h) step1->step2 step3 3. Stimulate with agent (e.g., IL-1β) to induce PGE2 (e.g., 24h) step2->step3 step4 4. Collect cell culture supernatant step3->step4 step5 5. Quantify PGE2 using ELISA step4->step5 step6 6. Analyze Data: Plot % Inhibition vs. Log[Concentration] step5->step6 step7 7. Determine IC50 Value step6->step7

Caption: Experimental workflow for a PGE2 inhibition assay.

References

Technical Support Center: Optimizing Etodolac Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Etodolac (B1671708).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of Etodolac, providing potential causes and recommended solutions.

Question: Why is the yield of 7-ethyltryptophol, the key intermediate, consistently low?

Answer:

Low yields of 7-ethyltryptophol are a common issue and can be attributed to several factors:

  • Suboptimal Acid Catalyst: The choice of acid catalyst in the Fischer indole (B1671886) synthesis step is critical. While various acids like HCl, CH3COOH, Amberlyst-15, and Amberlite-120 can be used, sulfuric acid (H2SO4) has been shown to be superior in achieving good reaction conversion.[1][2]

  • Inappropriate Solvent System: The reaction solvent plays a significant role in both reaction efficiency and impurity formation. Using a 1:1 mixture of water and N,N-dimethylacetamide (DMAc) has been found to provide excellent reaction conversion (around 78.68% by HPLC) and minimize impurity formation to as low as 6%.[1][3][4] In contrast, using only an aqueous system can lead to the formation of a concentrated 'organic layer' where the product and dihydrofuran are insoluble, promoting the formation of by-products.[1]

  • Incorrect Reaction Temperature: The reaction temperature for the synthesis of 7-ethyltryptophol is typically maintained at around 80°C.[1] Deviation from the optimal temperature can lead to incomplete reactions or increased side product formation.

  • pH Control: Maintaining a weakly acidic pH during the formation of the hydrazone intermediate is crucial for minimizing side-products.[5]

Question: I am observing a significant amount of a major impurity in my 7-ethyltryptophol synthesis. How can I identify and minimize it?

Answer:

A common major impurity observed during the synthesis of 7-ethyltryptophol is 4,4-bis(7-ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)butan-1-ol.[1] This triol by-product is formed due to intermolecular reactions, especially in highly concentrated 'organic layers' when the product and dihydrofuran are insoluble in the solvent system.[1]

To minimize the formation of this impurity:

  • Optimize the Solvent System: As mentioned previously, using a 1:1 H2O-DMAc solvent system can significantly reduce the formation of this impurity to as low as 6%.[1]

  • Control Reagent Addition: Adding the 2,3-dihydrofuran (B140613) dropwise to the reaction mixture can help to control the reaction rate and minimize side reactions.[6][7]

  • Purification: If the impurity is still present, it can be isolated by column chromatography for identification and characterization.[1]

Question: The final hydrolysis step to obtain Etodolac is not proceeding to completion. What could be the issue?

Answer:

Incomplete hydrolysis of the etodolac methyl ester can be due to the following:

  • Insufficient Hydrolysis Time or Temperature: The hydrolysis step is typically carried out at reflux for about 2.5 hours.[5] Ensure that the reaction is heated to the appropriate temperature and allowed to proceed for a sufficient amount of time.

  • Inadequate Base Concentration: The hydrolysis is typically performed using an aqueous solution of a base like potassium hydroxide (B78521) in a solvent such as methanol (B129727).[8] Ensure that a sufficient molar excess of the base is used to drive the reaction to completion.

Frequently Asked Questions (FAQs)

What is the overall synthetic strategy for Etodolac?

The most common synthetic route for Etodolac starts with o-nitroethylbenzene. This is reduced to o-ethylaniline, which is then diazotized and reduced to form o-ethylphenylhydrazine.[5] The key intermediate, 7-ethyltryptophol, is synthesized via a Fischer indole synthesis by reacting o-ethylphenylhydrazine with 2,3-dihydrofuran.[5][6][7] Finally, 7-ethyltryptophol is reacted with methyl 3-oxopentanoate (B1256331) to form the etodolac methyl ester, which is then hydrolyzed to yield Etodolac.[5][8]

What are the optimal reaction conditions for the key steps in Etodolac synthesis?

Based on reported literature, the following conditions have been found to be optimal for high yields:

StepReagents/CatalystSolventTemperatureTimeYield
Reduction of o-nitroethylbenzene Fe/hydrochloric acid-Reflux3 h96.2%
Diazotization of o-ethylaniline --0°C0.5 h-
Reduction of diazonium salt Sodium sulfite-70-75°C3 h92.5% (for two steps)
Synthesis of 7-ethyltryptophol 2,3-dihydrofuran, H2SO4H2O-DMAc (1:1)80°C2-3 h~78.7%
Preparation of Etodolac methyl ester Methyl 3-oxopentanoate, H2SO4Toluene0°C1.5 h63.0% (for two steps)
Hydrolysis to Etodolac Aqueous KOHMethanolReflux2.5 h95.0%

Data compiled from multiple sources.[1][5][8]

What are some common impurities of Etodolac?

Several process-related and degradation impurities of Etodolac have been identified. Some of these include:

  • Etodolac Impurity A (41339-67-7)[9]

  • Etodolac Impurity B (41340-19-6)[9]

  • Etodolac Impurity I[9]

  • Etodolac Acyl Glucuronide (79541-43-8)[]

  • N-Methyl Etodolac (849630-94-0)[]

  • 1-Propyl Etodolac (57816-83-8)[]

  • 8-Propyl Etodolac (57817-27-3)[]

Experimental Protocols

Synthesis of 7-ethyltryptophol [1]

  • To a stirred solution of 1-(2-ethylphenyl)hydrazine hydrochloride (100 g, 0.581 mol) and H2SO4 (39.8 g, 0.407 mol) in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water (2000 mL), add 2,3-dihydrofuran (40.7 g, 0.581 mol) dropwise at 80°C.

  • After the addition is complete, maintain the reaction mixture at the same temperature for 2-3 hours.

  • Monitor the completion of the reaction by HPLC.

Synthesis of Etodolac from 7-ethyl-tryptophol [8]

  • React 7-ethyl-tryptophol with methyl 3-oxo-pentanoate in an apolar solvent such as toluene.

  • The reaction is carried out in the presence of a concentrated mineral acid, like sulfuric acid, at a temperature between -20°C and +50°C (preferably 0°C). The molar ratio of the inorganic acid to 7-ethyl-tryptophol should be between 0.5 and 5.

  • After the reaction to form methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate is complete, hydrolyze the intermediate to Etodolac using conventional methods, such as the addition of aqueous potassium hydroxide to a methanol solution of the intermediate.

Visualizations

Etodolac_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_final_product Final Product Synthesis o_nitroethylbenzene o-Nitroethylbenzene o_ethylaniline o-Ethylaniline o_nitroethylbenzene->o_ethylaniline Reduction (Fe/HCl) o_ethylphenylhydrazine o-Ethylphenylhydrazine o_ethylaniline->o_ethylphenylhydrazine Diazotization & Reduction seven_ethyltryptophol 7-Ethyltryptophol o_ethylphenylhydrazine->seven_ethyltryptophol Condensation (2,3-Dihydrofuran, H2SO4) etodolac_ester Etodolac Methyl Ester seven_ethyltryptophol->etodolac_ester Reaction with Methyl 3-oxopentanoate etodolac Etodolac etodolac_ester->etodolac Hydrolysis

Caption: Overall workflow for the synthesis of Etodolac.

Troubleshooting_Low_Yield start Low Yield of 7-Ethyltryptophol catalyst Is the acid catalyst H2SO4? start->catalyst solvent Is the solvent system H2O-DMAc (1:1)? catalyst->solvent Yes solution1 Consider switching to H2SO4 for better conversion. catalyst->solution1 No temperature Is the reaction temperature ~80°C? solvent->temperature Yes solution2 Optimize the solvent system to 1:1 H2O-DMAc to improve yield and reduce impurities. solvent->solution2 No ph_control Is the pH weakly acidic during hydrazone formation? temperature->ph_control Yes solution3 Adjust the reaction temperature to the optimal 80°C. temperature->solution3 No solution4 Monitor and control the pH to minimize side reactions. ph_control->solution4 No end Yield Optimized ph_control->end Yes solution1->solvent solution2->temperature solution3->ph_control solution4->end

Caption: Troubleshooting decision tree for low yield of 7-ethyltryptophol.

References

Technical Support Center: Enhancing the Dissolution Rate of (-)-Etodolac

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the dissolution rate of (-)-Etodolac, a BCS Class II drug with low solubility and high permeability.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for enhancing the dissolution rate of this compound?

A1: The most effective methods to improve the dissolution rate of this compound are through the formation of solid dispersions, co-crystals, and inclusion complexes. These techniques aim to reduce drug crystallinity and enhance the wettability and surface area of the drug particles.[4][5][6][7][8]

Q2: Which polymers are commonly used to prepare solid dispersions of this compound?

A2: A variety of hydrophilic polymers have been successfully used, including polyethylene (B3416737) glycols (PEG-600, PEG-6000), cyclodextrins (α-CD, HP-β-CD), guar (B607891) gum, HPMC K4M, PVPK-30, Eudragit EPO, and Kollidon® VA64.[2][4][6][7][9]

Q3: What are suitable co-formers for developing this compound co-crystals?

A3: Co-crystals of this compound have been successfully prepared using Generally Recognized As Safe (GRAS) co-formers such as glutaric acid, p-hydroxybenzoic acid, and 4-amino benzoic acid.[1][3][5][10]

Q4: How significant is the dissolution enhancement that can be achieved?

A4: Significant improvements have been reported. For instance, co-crystals with glutaric acid showed a 2-3 times faster dissolution rate than the pure drug.[5] Solid dispersions with HP-β-CD and HPMC demonstrated a substantial increase in the dissolution efficiency.[8] Melt granulation with Gelucire 50/13 resulted in a 25-fold increase in solubility.[11]

Troubleshooting Guides

Issue 1: Low Dissolution Enhancement with Solid Dispersions
Potential Cause Troubleshooting Step
Inappropriate Polymer Choice The selected polymer may not have optimal interaction with Etodolac (B1671708). Screen a variety of polymers with different properties (e.g., PEG for fusion methods, PVP for solvent methods).
Incorrect Drug-to-Polymer Ratio The ratio affects the extent of amorphization. Experiment with different drug-to-polymer ratios (e.g., 1:1, 1:2, 1:3, 1:5) to find the optimal concentration.[4][12]
Suboptimal Preparation Method The chosen method (e.g., physical mixture, kneading, solvent evaporation) may not be the most effective. The solvent evaporation method has been shown to be more effective than kneading for some systems.[4] For thermally stable compounds, fusion or hot-melt extrusion can be highly effective.
Drug Recrystallization The amorphous drug within the dispersion may recrystallize upon storage. Characterize the solid dispersion using DSC and XRD immediately after preparation and after a period of storage to check for stability.[4]
Issue 2: Difficulty in Forming Co-crystals
Potential Cause Troubleshooting Step
Incompatible Co-former The co-former may not have the appropriate hydrogen bonding motifs to interact with Etodolac. Screen different co-formers with suitable functional groups (e.g., carboxylic acids, amides). Glutaric acid has been shown to be an effective co-former.[5][13]
Incorrect Stoichiometry The drug-to-co-former molar ratio is crucial for co-crystal formation. Evaluate different stoichiometric ratios (e.g., 1:1, 1:2).[5][10]
Unsuitable Crystallization Technique The method of crystallization can influence co-crystal formation. Explore various techniques such as cooling cocrystallization, solvent-drop grinding, or reaction co-crystallization.[3][5][13]
Solvent Effects The choice of solvent can impact co-crystal formation and purity. Screen a range of solvents with different polarities. For instance, methanol (B129727) for dissolving Etodolac and distilled water for glutaric acid have been used in cooling cocrystallization.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersions by Solvent Evaporation
  • Dissolution: Dissolve this compound and the chosen polymer (e.g., PEG-6000) in a suitable solvent (e.g., methanol) in the desired ratio (e.g., 1:1, 1:2, 1:3).[4]

  • Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 45°C) and reduced pressure.[8]

  • Drying: Dry the resulting mass in an oven at a specified temperature (e.g., 40°C) or in a desiccator until a constant weight is achieved.[6]

  • Pulverization and Sieving: Pulverize the dried mass and pass it through a sieve (e.g., sieve no. 120) to obtain a uniform powder.[8]

  • Characterization: Characterize the prepared solid dispersion using FTIR, DSC, and XRD to confirm the amorphous nature and drug-polymer interaction.[4]

Protocol 2: Preparation of this compound Co-crystals by Cooling Cocrystallization
  • Solution Preparation: Prepare a saturated solution of this compound in a suitable solvent (e.g., methanol). Prepare a separate saturated solution of the co-former (e.g., glutaric acid) in another solvent (e.g., distilled water).[5]

  • Mixing: Add the drug solution to the co-former solution with continuous stirring.

  • Cooling: Allow the mixture to cool gradually to induce co-crystallization.

  • Filtration and Drying: Filter the formed co-crystals and dry them appropriately.

  • Characterization: Confirm the formation of co-crystals using analytical techniques such as FTIR, DSC, and PXRD.[5]

Quantitative Data Summary

Table 1: Solubility Enhancement of this compound using Co-crystals

Co-formerDrug:Co-former RatioSolubility (mg/mL)Fold IncreaseReference
- (Pure Drug)-0.3178-[5][13]
Glutaric Acid1:12.1503.61[5][13]
Glutaric Acid1:22.2203.83[5][13]
4-Amino Benzoic Acid--5.12[3]

Table 2: Dissolution Enhancement of this compound using Co-crystals (in pH 6.8 Phosphate Buffer)

FormulationDrug Release at 60 min (%)Reference
Pure Etodolac50.24[5][13]
Etodolac:Glutaric Acid (1:1)79.99[5][13]
Etodolac:Glutaric Acid (1:2)90.10[5][13]

Table 3: Dissolution Enhancement of this compound using Solid Dispersions

Carrier(s)Drug:Carrier(s) RatioMethodDissolution Efficiency (%DE) at 30 minReference
- (Pure Drug)--36.01[7][8]
α-CD-HPMC1:2:0.3Kneading58.57[7]
HP-β-CD-HPMC1:2:0.3Kneading88.66[8]

Visualizations

experimental_workflow_solid_dispersion cluster_start Starting Materials cluster_process Process cluster_end Final Product & Analysis Etodolac This compound Dissolution Dissolution Etodolac->Dissolution Polymer Polymer (e.g., PEG-6000) Polymer->Dissolution Solvent Solvent (e.g., Methanol) Solvent->Dissolution Evaporation Solvent Evaporation (Rotary Evaporator) Dissolution->Evaporation Drying Drying Evaporation->Drying Pulverization Pulverization & Sieving Drying->Pulverization SolidDispersion Solid Dispersion Powder Pulverization->SolidDispersion Characterization Characterization (FTIR, DSC, XRD) SolidDispersion->Characterization

Caption: Workflow for Solid Dispersion Preparation.

experimental_workflow_cocrystal cluster_start Starting Materials cluster_process Process cluster_end Final Product & Analysis Etodolac This compound Solution1 Prepare Drug Solution Etodolac->Solution1 Coformer Co-former (e.g., Glutaric Acid) Solution2 Prepare Co-former Solution Coformer->Solution2 Solvent1 Solvent 1 (e.g., Methanol) Solvent1->Solution1 Solvent2 Solvent 2 (e.g., Water) Solvent2->Solution2 Mixing Mixing Solution1->Mixing Solution2->Mixing Cooling Cooling & Crystallization Mixing->Cooling Filtration Filtration & Drying Cooling->Filtration CoCrystals Co-crystals Filtration->CoCrystals Characterization Characterization (FTIR, DSC, PXRD) CoCrystals->Characterization

Caption: Workflow for Co-crystal Preparation.

References

Technical Support Center: Enantiomeric Separation of (-)-Etodolac

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantiomeric separation of (-)-Etodolac. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in separating this compound from its enantiomer.

Frequently Asked Questions (FAQs)

Q1: Why is the enantiomeric separation of Etodolac (B1671708) important?

A1: Etodolac is a chiral non-steroidal anti-inflammatory drug (NSAID). The pharmacological activity, particularly the inhibition of cyclooxygenase (COX) enzymes, resides primarily in the S-(+)-enantiomer, while the R-(-)-enantiomer is significantly less active. Therefore, separating the enantiomers is crucial for developing enantiopure drugs with improved therapeutic efficacy and potentially reduced side effects.

Q2: What are the common analytical techniques for separating Etodolac enantiomers?

A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), Capillary Electrophoresis (CE) with chiral selectors, and preferential crystallization.

Q3: What is the main challenge in separating Etodolac enantiomers?

A3: The primary challenge lies in the fact that enantiomers have identical physical and chemical properties in an achiral environment. Separation requires the creation of a chiral environment where the two enantiomers interact differently, leading to differential retention (in chromatography) or mobility (in electrophoresis).

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor or No Resolution of Enantiomers

  • Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP).

    • Solution: Etodolac enantiomers have been successfully resolved on polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose.[1] If you are not achieving separation, consider screening different types of CSPs. Cellulose-based columns have shown particular promise.[1]

  • Possible Cause 2: Suboptimal Mobile Phase Composition.

    • Solution: The composition of the mobile phase, including the organic modifier and any additives, is critical. For normal-phase HPLC, a mobile phase of hexane (B92381) and isopropanol (B130326) is common.[2] Varying the percentage of the alcohol modifier can significantly impact resolution. For reversed-phase HPLC, a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) are used. The pH of the buffer can influence the ionization state of etodolac (a carboxylic acid) and affect its interaction with the CSP.

  • Possible Cause 3: Inadequate Temperature Control.

    • Solution: Temperature can affect the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to see if resolution improves.

Issue 2: Peak Tailing

  • Possible Cause 1: Secondary Interactions with the Stationary Phase.

    • Solution: The carboxylic acid group of etodolac can lead to secondary interactions with the silica (B1680970) support of the CSP, causing peak tailing. Adding a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to suppress these interactions and improve peak shape.[2]

  • Possible Cause 2: Column Overload.

    • Solution: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.

Issue 3: Long Analysis Time

  • Possible Cause 1: High Retention.

    • Solution: If the enantiomers are strongly retained on the column, you can increase the strength of the mobile phase. In normal-phase HPLC, this would mean increasing the percentage of the polar modifier (e.g., isopropanol). In reversed-phase HPLC, you would increase the percentage of the organic modifier (e.g., acetonitrile).

  • Possible Cause 2: Low Flow Rate.

    • Solution: Increasing the flow rate can reduce the analysis time, but be aware that this may also decrease resolution. A balance must be found between speed and separation efficiency.

Capillary Electrophoresis (CE)

Issue 1: Poor Resolution or Co-migration of Enantiomers

  • Possible Cause 1: Incorrect Chiral Selector or Concentration.

    • Solution: Cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective chiral selectors for etodolac enantiomers.[3][4] The concentration of the chiral selector is a critical parameter to optimize. Both too low and too high concentrations can lead to poor resolution.

  • Possible Cause 2: Suboptimal Buffer pH and Concentration.

    • Solution: The pH of the background electrolyte (BGE) affects the charge of both etodolac and some chiral selectors, influencing their interaction and electrophoretic mobility. The concentration of the buffer also plays a role in resolution and current generation. A phosphate (B84403) buffer is commonly used.[3][4]

Issue 2: Poor Reproducibility of Migration Times

  • Possible Cause 1: Fluctuations in Electroosmotic Flow (EOF).

    • Solution: The EOF can be sensitive to changes in the capillary surface, buffer composition, and temperature. Ensure consistent capillary conditioning and rinsing protocols between runs. Maintaining a constant temperature is also crucial.

  • Possible Cause 2: Inconsistent Sample Injection.

    • Solution: The amount of sample injected can affect migration times. Ensure that the injection parameters (pressure/voltage and time) are consistent.

Preferential Crystallization

Issue 1: Difficulty in Inducing Crystallization of a Single Enantiomer

  • Possible Cause 1: Formation of a Racemic Compound instead of a Conglomerate.

    • Solution: Preferential crystallization is only possible for racemic mixtures that form conglomerates (a physical mixture of crystals of the two enantiomers). If etodolac forms a racemic compound (where both enantiomers are present in the same crystal lattice), direct preferential crystallization will not work. In such cases, derivatization to form diastereomers that can be separated by crystallization is an alternative approach.[5][6]

  • Possible Cause 2: Lack of Seed Crystals.

    • Solution: Seeding a supersaturated solution of the racemate with crystals of the desired enantiomer is often necessary to initiate preferential crystallization.

Quantitative Data Summary

TechniqueChiral Selector/Stationary PhaseMobile Phase/BufferResolution (Rs)Analysis Time (min)Reference
HPLC CHIRAL-AGP column0.1 M Sodium Dihydrogen Phosphate (pH 4.0): Isopropanol (85:15 v/v)> 3< 15[7]
HPLC Kromasil Cellucoat chiral columnHexane:Isopropanol:TFA (90:10:0.1 v/v/v)GoodNot specified[2]
CE 20 mM HP-β-CD100 mM Phosphate buffer (pH 7.0)~2.5< 20[3]
CE 15 mM HP-β-CD0.1 M Phosphate buffer (pH 6.0)~4.0< 35[4]

Experimental Protocols

Detailed Methodology for HPLC Separation

This protocol is based on a method for the rapid enantiomeric separation of Etodolac.[7]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: CHIRAL-AGP column (100 x 4.0 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare a 0.1 M solution of sodium dihydrogen phosphate dihydrate in water and adjust the pH to 4.0.

    • Mix the buffer with isopropanol in a ratio of 85:15 (v/v).

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 225 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the Etodolac sample in the mobile phase to a suitable concentration.

Detailed Methodology for Capillary Electrophoresis Separation

This protocol is adapted from a validated method for the separation of Etodolac enantiomers.[3]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., effective length of 40 cm).

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 100 mM phosphate buffer and adjust the pH to 7.0.

    • Add (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD) to the buffer to a final concentration of 20 mM.

    • Filter the BGE through a 0.45 µm filter.

  • Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH, followed by water, and then the BGE. Between runs, rinse with the BGE.

  • Electrophoretic Conditions:

    • Separation Voltage: 20 kV

    • Capillary Temperature: 25 °C

    • Detection Wavelength: 225 nm

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

Visualizations

HPLC_Troubleshooting cluster_solutions Troubleshooting Steps start Poor or No Resolution csp Check Chiral Stationary Phase start->csp Is CSP appropriate? mobile_phase Optimize Mobile Phase (Solvent ratio, pH, Additives) start->mobile_phase Is mobile phase optimized? csp->mobile_phase Yes temperature Vary Column Temperature mobile_phase->temperature Yes good_resolution Resolution Achieved temperature->good_resolution Optimized

Caption: Troubleshooting workflow for poor resolution in HPLC.

CE_Method_Development start CE Method Development for This compound Separation select_cs Select Chiral Selector (e.g., HP-β-CD) start->select_cs optimize_bge Optimize Background Electrolyte (Buffer type, pH, Concentration) select_cs->optimize_bge optimize_cs_conc Optimize Chiral Selector Concentration optimize_bge->optimize_cs_conc optimize_voltage Optimize Separation Voltage and Temperature optimize_cs_conc->optimize_voltage validate Method Validation (Repeatability, Linearity, etc.) optimize_voltage->validate

Caption: Logical workflow for CE method development.

References

Technical Support Center: (-)-Etodolac Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on the identification of (-)-Etodolac degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under forced degradation conditions?

A1: Under forced degradation conditions, this compound degrades into several products depending on the stressor. In acidic conditions, expect degradation products with m/z values of 190 and 244.[1] Named acidic degradation products include 7-ethyl-2-(1-methylenepropyl)-1H-indole-3-ethanol, the decarboxylated product 1,8-diethyl-1-methyl-1,3,4,9-tetrahydropyrano-[3,4-b] indole, and 7-ethyltryptophol.[2][3][4][5] Oxidative and photolytic degradation tend to produce a degradation product with an m/z of 304.[1]

Q2: I am observing incomplete degradation in my stress studies. What could be the reason?

A2: Incomplete degradation can occur if the stress conditions are not stringent enough. This compound is relatively stable under basic and thermal stress, with degradation reported to be as low as 5-6% and 1% respectively.[1] For these conditions, consider increasing the duration or temperature of exposure. Conversely, acidic conditions lead to complete degradation.[1][6][7]

Q3: My chromatogram shows unexpected peaks. How can I identify if they are degradation products?

A3: Unexpected peaks in your chromatogram should be investigated using a mass spectrometer (LC-MS/MS). By comparing the mass spectra of the peaks in your stressed samples with those in an unstressed control sample, you can identify masses that are unique to the degraded sample. Further fragmentation analysis (MS/MS) can help in elucidating the structure of these potential degradation products.[1]

Q4: How can I be sure that my analytical method is specific for this compound and its degradation products?

A4: To ensure specificity, your analytical method should be able to resolve the main this compound peak from all potential degradation products and any impurities from the matrix. This is a key aspect of a stability-indicating method. Peak purity analysis using a photodiode array (PDA) detector can also help to confirm that the chromatographic peak for this compound is not co-eluting with any degradation products.

Q5: What is a suitable analytical technique for identifying and characterizing this compound degradation products?

A5: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the identification and structural elucidation of degradation products.[1][6][7] It provides both chromatographic separation and mass spectral information, which are crucial for identifying unknown compounds. For confirmation of structural details, techniques like Infrared (IR) spectroscopy can be used after isolating the degradation products.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under thermal or basic conditions This compound is known to be highly stable under these conditions.[1]Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, or higher concentration of base). However, avoid overly harsh conditions that might lead to secondary degradation products not relevant to shelf-life stability.
Co-elution of degradation products with the parent drug peak The chromatographic method lacks sufficient resolution.Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or trying a different column chemistry (e.g., a different C18 column or a phenyl-hexyl column).
Difficulty in obtaining structural information from MS/MS spectra Low abundance of the degradation product or insufficient fragmentation energy.Isolate the degradation product using preparative HPLC to obtain a more concentrated sample.[1] Optimize the collision energy in your MS/MS method to achieve better fragmentation.
UV degradation results are inconsistent. The light source intensity or exposure time is not well-controlled.Ensure a calibrated and consistent light source is used, as specified in ICH guidelines (e.g., exposure to 1.2 million lux hours).[1]
Acid degradation is too rapid to observe intermediate products. The acidic conditions are too harsh, leading to complete and rapid degradation.[1][6][7]Consider using a lower concentration of acid or reducing the temperature and/or time of the study to slow down the degradation and identify any intermediate products.

Quantitative Data Summary

The following table summarizes the extent of this compound degradation under various forced degradation conditions as reported in the literature.

Stress Condition Reagent/Parameters Extent of Degradation (%) Reference
Acid Hydrolysis5 M HCl, 60°C, 8 hrsComplete (100%)[1][6][7]
Base Hydrolysis5 M NaOH, 80°C, 8 hrs5 - 6%[1][6][7]
Oxidation30% H₂O₂, 80°C, 8 hrs68%[1][6][7]
Thermal80°C, 48 hrs (solid state)1%[1][6][7]
Photolytic1.2 million lux hours (solution)6 - 25%[1][6][7]

Experimental Protocols

Forced Degradation Studies

This protocol outlines the conditions for inducing the degradation of this compound.

  • Acid Degradation: Dissolve this compound in a suitable solvent and add 5 M HCl. Incubate the solution in a water bath at 60°C for 8 hours.[1]

  • Base Degradation: Dissolve this compound in a suitable solvent and add 5 M NaOH. Incubate the solution in a water bath at 80°C for 8 hours.[1]

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 30% H₂O₂. Incubate the solution in a water bath at 80°C for 8 hours.[1]

  • Thermal Degradation: Place 100 mg of solid this compound in a petri dish and keep it in a temperature-controlled oven at 80°C for 48 hours.[1]

  • Photolytic Degradation: Prepare a 500 ppm solution of this compound and expose it to UV radiation equivalent to 1.2 million lux hours.[1]

Sample Preparation for LC-MS/MS Analysis

A general procedure for preparing samples for analysis is as follows:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration (e.g., 10-100 µg/mL) with an appropriate diluent, such as a mixture of water and acetonitrile (B52724) (50:50 v/v).[1]

  • Filter the samples through a 0.22 µm or 0.45 µm syringe filter before injecting them into the LC-MS/MS system.

LC-MS/MS Method for Degradation Product Identification

The following is a representative LC-MS/MS method. Optimization may be required based on the specific instrument and degradation products.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column, such as a Phenomenex C18 or Shim-pack XR ODS, is suitable for separating this compound and its degradation products.[6][7]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ionization mode is typically used for this compound and its degradation products.

  • Data Acquisition: Acquire full scan data to identify the masses of potential degradation products and product ion scan data (MS/MS) to obtain fragmentation patterns for structural elucidation.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_prep Sample Preparation cluster_analysis Analysis Acid Acid Neutralization Neutralization Acid->Neutralization Base Base Base->Neutralization Oxidative Oxidative Dilution Dilution Oxidative->Dilution Thermal Thermal Thermal->Dilution Photolytic Photolytic Photolytic->Dilution Neutralization->Dilution Filtration Filtration Dilution->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Isolation Isolation (Prep-HPLC) LC_MSMS->Isolation If necessary Characterization Structure Elucidation LC_MSMS->Characterization Isolation->Characterization This compound This compound This compound->Acid Stress Conditions This compound->Base Stress Conditions This compound->Oxidative Stress Conditions This compound->Thermal Stress Conditions This compound->Photolytic Stress Conditions

Experimental workflow for this compound degradation studies.

degradation_pathway cluster_acid Acidic Degradation cluster_oxidative Oxidative/Photolytic Degradation Etodolac (B1671708) This compound (m/z 287) DP1_acid 7-ethyltryptophol (m/z 190) Etodolac->DP1_acid HCl DP2_acid Decarboxylated Product (m/z 244) Etodolac->DP2_acid HCl DP3_acid 7-ethyl-2-(1-methylenepropyl) -1H-indole-3-ethanol Etodolac->DP3_acid HCl DP_ox Oxidized Product (m/z 304) Etodolac->DP_ox H₂O₂ or UV

References

Technical Support Center: Accurate Quantification of (-)-Etodolac

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of (-)-Etodolac. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the quantification of this compound.

Question: Why am I observing poor peak shape and resolution in my HPLC analysis?

Answer:

Poor peak shape and resolution in HPLC analysis of this compound can stem from several factors related to the mobile phase, column, or sample preparation.

  • Mobile Phase Composition: An inappropriate mobile phase composition is a common cause. The polarity of the mobile phase significantly impacts the retention and separation of enantiomers. For chiral separation of etodolac (B1671708), a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) is often used. The ratio of these components is critical and may require optimization. The addition of a small percentage of an acid, such as trifluoroacetic acid (TFA), can improve peak symmetry by minimizing interactions with free silanol (B1196071) groups on the column.

  • Column Selection and Condition: The choice of chiral stationary phase is paramount for enantioselective separation. Columns such as those with cellulose (B213188) or amylose (B160209) derivatives are commonly employed. Over time, column performance can degrade. Ensure the column is properly conditioned and has not exceeded its recommended lifetime.

  • Flow Rate: The flow rate of the mobile phase affects the time analytes spend in the stationary phase. An optimized flow rate is crucial for achieving good resolution. A flow rate that is too high can lead to peak broadening and poor separation.

  • Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Troubleshooting Steps:

  • Optimize Mobile Phase: Systematically vary the ratio of hexane to isopropanol (e.g., 90:10, 85:15) and the concentration of TFA (e.g., 0.1%) to find the optimal conditions for your specific column and system.

  • Check Column Performance: Evaluate the column's performance using a standard compound. If performance is poor, consider flushing or replacing the column.

  • Adjust Flow Rate: Experiment with different flow rates (e.g., 0.8 mL/min, 1.0 mL/min) to observe the effect on peak resolution.

  • Ensure Sample Solvent Compatibility: If possible, dissolve your standards and samples in the initial mobile phase composition.

Question: My LC-MS/MS results show significant matrix effects, leading to inaccurate quantification in plasma samples. What can I do?

Answer:

Matrix effects, caused by co-eluting endogenous components from biological samples like plasma, can suppress or enhance the ionization of this compound, leading to inaccurate results.

  • Sample Preparation: Inadequate sample preparation is a primary cause of matrix effects. Protein precipitation alone may not be sufficient to remove all interfering substances. More rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner samples. For etodolac enantiomers, a liquid-liquid extraction with a solvent mixture like n-hexane and ethyl acetate (B1210297) has been shown to be effective.[1]

  • Chromatographic Separation: Insufficient chromatographic separation between this compound and matrix components can lead to ion suppression or enhancement. Optimizing the HPLC method to ensure the analyte elutes in a "clean" region of the chromatogram is crucial.

  • Internal Standard Selection: The use of a suitable internal standard (IS) is critical to compensate for matrix effects. An ideal IS is a stable, isotopically labeled version of the analyte. If that is not available, a structurally similar compound that co-elutes and experiences similar matrix effects can be used. For the analysis of etodolac enantiomers, racemic ibuprofen (B1674241) has been successfully used as an internal standard.[1]

Troubleshooting Steps:

  • Improve Sample Cleanup: Implement LLE or SPE methods for sample preparation. For LLE, a mixture of n-hexane:ethyl acetate (95:5) has been reported to be effective for plasma samples.[1]

  • Optimize Chromatography: Adjust the mobile phase gradient or composition to better separate this compound from interfering matrix components.

  • Use an Appropriate Internal Standard: If not already in use, incorporate a suitable internal standard. Racemic ibuprofen is a documented option for the enantioselective analysis of etodolac.[1]

Question: I am experiencing variability and poor reproducibility in my quantification results. What are the likely causes?

Answer:

Variability and poor reproducibility can be caused by a number of factors throughout the analytical workflow.

  • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes.

  • Instrument Instability: Fluctuations in the HPLC pump, detector, or mass spectrometer can lead to inconsistent results.

  • Standard Curve Preparation: Errors in the preparation of calibration standards will directly impact the accuracy of the quantification.

  • Environmental Factors: Changes in laboratory temperature can affect column temperature and, consequently, retention times and peak shapes.

Troubleshooting Steps:

  • Standardize Procedures: Develop and strictly follow a detailed standard operating procedure (SOP) for sample and standard preparation.

  • Verify Instrument Performance: Perform regular system suitability tests to ensure the instrument is performing within specifications.

  • Prepare Fresh Standards: Prepare fresh calibration standards for each analytical run and use high-purity reference materials.

  • Control Laboratory Environment: Ensure a stable laboratory environment, particularly with respect to temperature.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for the quantification of this compound in plasma?

A1: The linear range for this compound quantification can vary depending on the analytical method and instrumentation. For LC-MS/MS methods, a linear range of 3.2 ng/mL to 2000 ng/mL has been reported for etodolac enantiomers in human plasma.[1][2] For HPLC-UV methods, a range of 1-25 µg/mL has been demonstrated in rat plasma.[3]

Q2: What are the acceptance criteria for accuracy and precision during method validation?

A2: According to regulatory guidelines, the accuracy of the method should be within 85-115% of the nominal concentration, and the precision, expressed as the coefficient of variation (%CV), should not exceed 15%.[3]

Q3: How can I assess the stability of this compound in biological samples?

A3: The stability of this compound in biological matrices should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at frozen temperatures. The analyte concentration under these conditions should be compared to that of freshly prepared samples. For example, etodolac in human plasma has been found to be stable for at least three freeze-thaw cycles and for about one month when stored frozen.[2]

Q4: Is it necessary to perform enantioselective quantification for this compound?

A4: Yes, it is highly recommended. Etodolac is a chiral drug, and its enantiomers exhibit different pharmacological activities. The (+)-(S)-enantiomer is responsible for the anti-inflammatory effects by inhibiting cyclooxygenases, while the (-)-(R)-enantiomer is inactive.[1][4] Furthermore, the two enantiomers show different pharmacokinetic profiles in vivo.[1] Therefore, enantioselective quantification is crucial for accurate pharmacokinetic and pharmacodynamic studies.

Quantitative Data Summary

The following tables summarize quantitative data from various validated methods for the quantification of Etodolac.

Table 1: HPLC Method Parameters for Etodolac Quantification

ParameterValueMatrixReference
Linearity Range1-25 µg/mLRat Plasma[3]
Mean Recovery97.53%Rat Plasma[3]
Accuracy96.08% - 99.56%Rat Plasma[3]
Interday Precision (%CV)2.24% - 7.15%Rat Plasma[3]
Linearity Range20-80 µg/mLTablet Dosage Form[5]
Percent Recovery99.74%Tablet Dosage Form[5]
LOD0.34 µg/mLTablet Dosage Form[5]
LOQ1.05 µg/mLTablet Dosage Form[5]

Table 2: LC-MS/MS Method Parameters for Etodolac Enantiomer Quantification

ParameterValueMatrixReference
Linearity Range50-2000 ng/mLHuman Plasma[2]
Intraday Precision (%CV)0.13% - 3.26%Human Plasma[2]
Intraday Accuracy96.5% - 104.3%Human Plasma[2]
LOD0.20 ng/mLHuman Plasma[2]
LOQ0.50 ng/mLHuman Plasma[2]
Quantitation Limit3.2 ng/mLHuman Plasma[1]

Experimental Protocols

Protocol 1: Enantioselective Analysis of Etodolac in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the determination of etodolac enantiomers in human plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 25 µL of plasma, add the internal standard (racemic ibuprofen).
  • Add 1 mL of n-hexane:ethyl acetate (95:5 v/v).
  • Vortex for 1 minute.
  • Centrifuge at 10,000 rpm for 5 minutes.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • Column: Chiralcel® OD-H
  • Mobile Phase: A suitable mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) with a small amount of acidifier (e.g., TFA). The exact composition should be optimized.
  • Flow Rate: Optimized for best resolution (e.g., 1 mL/min).
  • Injection Volume: 20 µL

3. Mass Spectrometric Conditions

  • Ionization Mode: Negative Electrospray Ionization (ESI-)
  • Monitored Transitions:
  • Etodolac enantiomers: m/z 286 > 242
  • Ibuprofen (IS): m/z 205 > 161
  • Optimize collision energy and other MS parameters for maximum signal intensity.

Protocol 2: HPLC-UV Analysis of Etodolac in Rat Plasma

This protocol is based on a validated HPLC-UV method.[3]

1. Sample Preparation (Protein Precipitation)

  • To a known volume of rat plasma, add a precipitating agent like acetonitrile.
  • Vortex thoroughly to ensure complete protein precipitation.
  • Centrifuge at high speed to pellet the precipitated proteins.
  • Collect the supernatant for analysis.

2. Chromatographic Conditions

  • Column: HiQ Sil C18 HS (250 × 4.6 mm, 5µ)
  • Mobile Phase: Acetonitrile: 0.02M potassium dihydrogen orthophosphate (65:35 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 227 nm
  • Injection Volume: 20 µL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc Chiral HPLC reconstitution->hplc msms MS/MS Detection hplc->msms quantification Quantification msms->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Start: Inaccurate Results peak_issue Poor Peak Shape or Resolution? start->peak_issue matrix_effect High Matrix Effects? peak_issue->matrix_effect No optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, Additives) peak_issue->optimize_mobile_phase Yes reproducibility_issue Poor Reproducibility? matrix_effect->reproducibility_issue No improve_cleanup Improve Sample Cleanup (LLE/SPE) matrix_effect->improve_cleanup Yes standardize_sop Standardize SOPs reproducibility_issue->standardize_sop Yes end End: Accurate Results reproducibility_issue->end No check_column Check/Replace Chiral Column optimize_mobile_phase->check_column check_column->end use_is Use Appropriate Internal Standard improve_cleanup->use_is use_is->end check_instrument Verify Instrument Performance standardize_sop->check_instrument check_instrument->end

Caption: Troubleshooting logic for this compound quantification.

References

Minimizing excipient interference in (-)-Etodolac analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (-)-Etodolac. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize excipient interference during the analytical determination of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common excipients found in Etodolac formulations that can interfere with the analysis of this compound?

A1: Based on reviews of various Etodolac formulations, the following excipients are commonly used and have the potential to interfere with analytical methods:

  • Binders and Fillers: Lactose Monohydrate, Microcrystalline Cellulose

  • Disintegrants: Sodium Starch Glycolate

  • Polymers (for modified-release formulations): Hydroxypropyl Methylcellulose (HPMC)

  • Lubricants: Magnesium Stearate

  • Solubilizing Agents: Polyethylene Glycol (PEG), Povidone

These excipients can potentially co-elute with the analyte of interest, cause baseline disturbances, or affect the chiral separation efficiency on the column.

Q2: How can I identify if an excipient is interfering with my this compound analysis?

A2: Excipient interference can manifest in several ways in your chromatogram:

  • Ghost Peaks: Appearance of unexpected peaks in the blank chromatogram (mobile phase or placebo injection).

  • Peak Tailing or Fronting: The this compound peak may show asymmetry.

  • Poor Resolution: In chiral separations, the resolution between the (+) and (-) enantiomers may be compromised.

  • Baseline Noise or Drift: An unstable baseline can make accurate integration of the analyte peak difficult.

  • Inconsistent Retention Times: The retention time of this compound may shift between samples.

To confirm excipient interference, it is recommended to run a placebo sample (a formulation containing all excipients except Etodolac).

Q3: Are there general sample preparation strategies to minimize excipient interference?

A3: Yes, several strategies can be employed:

  • Solvent Extraction: Utilize the solubility difference between this compound and the excipients. Etodolac is soluble in organic solvents like methanol (B129727) and acetonitrile (B52724), while many excipients have limited solubility in these solvents.

  • Filtration: Passing the sample solution through a suitable syringe filter (e.g., 0.45 µm PTFE or nylon) can remove insoluble excipients.

  • Centrifugation: This can be used to pelletize insoluble excipients, allowing for the clear supernatant to be injected.

  • Solid-Phase Extraction (SPE): SPE can be a highly effective technique for cleaning up complex sample matrices and removing interfering excipients before HPLC analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Observed Problem Potential Cause Recommended Solution(s)
Broad or Tailing Peak of this compound Polymeric Excipient Interference (e.g., HPMC): High concentrations of polymers can increase sample viscosity and interfere with chromatography.1. Optimize Sample Dilution: Dilute the sample further with the mobile phase to reduce the polymer concentration. 2. Protein Precipitation: Treat the sample with a protein precipitation agent (e.g., acetonitrile or methanol) to crash out the polymer. Centrifuge and inject the supernatant. 3. Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to retain this compound while allowing the polymer to pass through.
Poor Resolution Between Etodolac Enantiomers Excipient Co-elution: An excipient or its impurity may be co-eluting with one of the enantiomers, affecting the chiral separation.1. Adjust Mobile Phase Composition: Modify the ratio of organic solvent to buffer or try a different organic modifier to alter the selectivity. 2. Gradient Elution: Employ a gradient elution program to better separate the analyte from interfering peaks. 3. Sample Pre-treatment: Implement a more rigorous sample clean-up procedure, such as SPE.
Baseline Noise or Ghost Peaks Magnesium Stearate or PEG Interference: These excipients can sometimes leach from the sample or be retained on the column and elute later, causing baseline issues.1. Column Wash: Incorporate a high-organic wash step at the end of each run to clean the column. 2. Alternative Lubricant: If developing a new formulation, consider alternative lubricants to magnesium stearate. 3. Sample Solvent Optimization: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase to prevent precipitation on the column.
Low Recovery of this compound Incomplete Extraction from Matrix: The drug may not be fully extracted from the tablet matrix, especially in the presence of binders and fillers.1. Increase Extraction Time/Energy: Increase sonication time or vortexing intensity during sample preparation. 2. Optimize Extraction Solvent: Experiment with different solvent mixtures (e.g., methanol/water or acetonitrile/water) to improve extraction efficiency. 3. Mechanical Disruption: Ensure the tablet is finely crushed to maximize the surface area for extraction.

Experimental Protocols

Protocol 1: Standard Sample Preparation for this compound Analysis from Tablets

This protocol is a general starting point for the extraction of this compound from a standard tablet formulation.

  • Sample Weighing: Accurately weigh and crush a representative number of Etodolac tablets to obtain a fine powder.

  • Extraction: Transfer a portion of the powdered tablets equivalent to a known amount of Etodolac into a volumetric flask.

  • Dissolution: Add a suitable volume of a diluent (e.g., methanol or a mixture of acetonitrile and water) to the flask.

  • Sonication: Sonicate the flask for a specified time (e.g., 15-30 minutes) to ensure complete dissolution of the drug.

  • Dilution: Bring the flask to volume with the diluent and mix well.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Sample Preparation with Excipient Removal (for Polymeric Excipients)

This protocol is designed for formulations containing high levels of polymeric excipients like HPMC.

  • Initial Extraction: Follow steps 1-3 of the Standard Sample Preparation Protocol.

  • Precipitation: To the solution, add an equal volume of cold acetonitrile to precipitate the polymer.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.

  • Evaporation (Optional): If the concentration of the analyte is low, the supernatant can be evaporated to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation start Weigh and Crush Tablet extract Extract with Solvent (e.g., Methanol) start->extract sonicate Sonicate to Dissolve extract->sonicate dilute Dilute to Final Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter hplc Inject into HPLC filter->hplc

Caption: Standard experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_issues Identify the Issue cluster_solutions Potential Solutions start Chromatographic Issue Observed? broad_peak Broad/Tailing Peak start->broad_peak Yes poor_resolution Poor Enantiomeric Resolution start->poor_resolution Yes baseline_noise Baseline Noise/Ghost Peaks start->baseline_noise Yes optimize_dilution Optimize Sample Dilution broad_peak->optimize_dilution protein_precip Use Protein Precipitation broad_peak->protein_precip adjust_mobile_phase Adjust Mobile Phase poor_resolution->adjust_mobile_phase spe_cleanup Implement SPE Cleanup poor_resolution->spe_cleanup baseline_noise->spe_cleanup column_wash Incorporate Column Wash baseline_noise->column_wash

Caption: A troubleshooting decision

Technical Support Center: (-)-Etodolac Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental reproducibility issues encountered when working with (-)-Etodolac. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the anti-proliferative effects of this compound on our cancer cell lines. What could be the cause?

A1: Batch-to-batch variability with this compound is a common issue that can often be traced back to the purity of the compound, specifically its enantiomeric purity. Etodolac (B1671708) is a chiral compound, and its biological activity primarily resides in the S-(+)-enantiomer, which is responsible for anti-inflammatory effects. The R-(-)-enantiomer, or this compound, is generally considered inactive as a COX inhibitor but may have other biological activities.[1][2]

Troubleshooting Steps:

  • Verify Enantiomeric Purity: It is crucial to determine the enantiomeric purity of each new batch of this compound. Inconsistencies in the ratio of R-(-) to S-(+) etodolac can lead to significant differences in experimental outcomes. We recommend using a validated chiral HPLC method for this purpose.

  • Check for Impurities: Synthesis of etodolac can be challenging, potentially leading to impurities that may have biological activity.[3] Ensure your supplier provides a certificate of analysis with detailed purity information.

  • Standardize Compound Handling: Ensure consistent procedures for storing and preparing your this compound stock solutions. Repeated freeze-thaw cycles can lead to degradation.[4]

Q2: Our IC50 values for this compound in cytotoxicity assays differ from published data. Why might this be happening?

A2: Discrepancies in IC50 values are a frequent challenge in preclinical research and can be attributed to several factors specific to the experimental setup.

Troubleshooting Steps:

  • Cell Line Specificity: The cytotoxic effects of etodolac are highly dependent on the cancer cell line being used. Different cell lines exhibit varying sensitivities. For example, etodolac has been shown to be more effective in MDA-MB-231 cells compared to MCF-7 cells.[5]

  • Assay Conditions: Factors such as cell seeding density, incubation time, and the specific viability assay used (e.g., MTT, XTT, CellTiter-Glo) can all influence the calculated IC50 value. It is important to be consistent with these parameters.

  • Compound Solubility: this compound has poor aqueous solubility, which can lead to precipitation in cell culture media and an effective concentration that is lower than the nominal concentration.[6][7][8] Ensure the compound is fully dissolved in your stock solution (typically in DMSO) and that the final DMSO concentration in your assay is low and consistent across all treatments.[4]

  • Serum Protein Binding: Etodolac is known to bind extensively to serum proteins, particularly albumin.[9][10] The concentration of serum in your cell culture medium can affect the free fraction of this compound available to interact with the cells, thereby altering its apparent potency.

Q3: We are seeing conflicting results in our mechanism of action studies with this compound. Is it solely a COX-2 inhibitor?

A3: While this compound's enantiomer, (S)-Etodolac, is a known selective COX-2 inhibitor, the mechanism of action of etodolac as a racemate and its individual enantiomers may be more complex and not solely limited to COX-2 inhibition.[2][11] This can lead to apparently conflicting results if experiments are designed with only the COX-2 pathway in mind.

Potential Mechanisms to Consider:

  • Sphingolipid Metabolism and Fatty Acid Biosynthesis: Recent studies suggest that etodolac can influence these pathways, which are involved in cell growth, apoptosis, and inflammation.[12]

  • E-cadherin Expression: In some cancer cell lines, etodolac has been shown to upregulate the expression of E-cadherin, a protein involved in cell adhesion.

  • Bcl-2 Expression: Etodolac may also modulate the expression of the anti-apoptotic protein Bcl-2.

  • Heat Shock Proteins (HSPs): There are conflicting reports on the role of HSPs, such as Hsp70, in the context of etodolac's effects in conditions like rheumatoid arthritis.[11]

It is advisable to investigate multiple endpoints and signaling pathways to fully characterize the mechanism of action of this compound in your specific experimental system.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell-Based Assays

This guide provides a systematic approach to troubleshooting variability in in-vitro experiments with this compound.

Troubleshooting Workflow for Inconsistent Cell-Based Assay Results start Start: Inconsistent Results Observed check_purity 1. Check Compound Purity - Enantiomeric Purity - Chemical Purity start->check_purity check_solubility 2. Assess Compound Solubility - Visual inspection for precipitation - Consistent solvent concentration check_purity->check_solubility Purity Confirmed end_inconsistent Results Remain Inconsistent (Consider alternative mechanisms or experimental system) check_purity->end_inconsistent Purity Issues Identified standardize_assay 3. Standardize Assay Parameters - Cell seeding density - Incubation time - Serum concentration check_solubility->standardize_assay Solubility Adequate check_solubility->end_inconsistent Solubility Issues Identified validate_cell_line 4. Validate Cell Line - Mycoplasma testing - STR profiling - Consistent passage number standardize_assay->validate_cell_line Parameters Standardized standardize_assay->end_inconsistent Inconsistent Parameters Identified end_consistent Results are Consistent validate_cell_line->end_consistent Cell Line Validated validate_cell_line->end_inconsistent Cell Line Issues Identified

Caption: Workflow for troubleshooting inconsistent cell-based assay results.

Guide 2: Poor Solubility of this compound

This guide offers strategies to address the challenge of this compound's low aqueous solubility.

Strategies to Address this compound Solubility Issues start Start: Poor this compound Solubility solvent 1. Optimize Solvent System - Use high-purity DMSO for stock - Gentle sonication or warming (37°C) start->solvent formulation 2. Consider Formulation Strategies - Nanoemulsions - Solid dispersions - Cocrystals solvent->formulation If solubility is still low verification 3. Verify Final Concentration - Ensure no precipitation in final medium - Maintain consistent final solvent concentration solvent->verification Solvent optimization successful formulation->verification end_soluble Solubility Improved verification->end_soluble No precipitation end_insoluble Solubility Remains an Issue (Re-evaluate experimental design) verification->end_insoluble Precipitation observed

Caption: Strategies to improve the solubility of this compound in experiments.

Data Presentation

Table 1: Reported IC50 Values of Etodolac in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
MCF-7Breast Cancer>100048MTT
MDA-MB-231Breast Cancer~75048MTT
PC-3Prostate Cancer>50024, 48, 72Cell Viability
HT-29Colorectal Cancer1880Not SpecifiedNot Specified
HT-29/Inv3Colorectal Cancer (invasive)500Not SpecifiedNot Specified

Note: The IC50 values can vary significantly based on the specific experimental conditions.

Table 2: Solubility of Etodolac and Enhancement Strategies

FormulationSolubility (mg/mL) in Water/BufferFold Increase vs. Pure Drug
Pure Etodolac0.0311 - 0.3178-
Etodolac-Glutaric Acid Cocrystal (1:2)2.220~3.8
Etodolac Nanoparticles (F6)0.373~12
Etodolac Melt Granules (1:2:1)Not specified25

Experimental Protocols

Protocol 1: Enantiomeric Purity Analysis of Etodolac by HPLC-DAD

This protocol is adapted from a published method for the enantioselective determination of etodolac enantiomers.[1]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: Kromasil Cellucoat chiral column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane: Isopropanol: Trifluoroacetic acid (TFA) (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 274 nm.

  • Sample Preparation:

    • Prepare a stock solution of the this compound batch in the mobile phase.

    • Dilute the stock solution to a suitable concentration within the linear range of the detector.

    • Inject the sample into the HPLC system.

  • Analysis:

    • Identify the peaks corresponding to R-(-)-etodolac and S-(+)-etodolac based on their retention times (a racemic standard should be run for comparison).

    • Calculate the percentage of each enantiomer by integrating the peak areas.

Protocol 2: Cell Viability (MTT) Assay for this compound

This is a general protocol for assessing the cytotoxicity of this compound.[13][14][15]

  • Materials:

    • Cancer cell line of interest.

    • Complete cell culture medium.

    • This compound stock solution in DMSO.

    • 96-well cell culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).

    • Remove the old medium from the cells and replace it with the medium containing various concentrations of this compound or vehicle control (medium with the same concentration of DMSO).

    • Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Signaling Pathway Diagrams

Potential Signaling Pathways Affected by Etodolac Etodolac Etodolac COX2 COX-2 Etodolac->COX2 Inhibits (S-enantiomer) Sphingolipid Sphingolipid Metabolism Etodolac->Sphingolipid Modulates FattyAcid Fatty Acid Biosynthesis Etodolac->FattyAcid Modulates Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation CellSignaling Cell Signaling (Growth, Apoptosis) Sphingolipid->CellSignaling FattyAcid->CellSignaling

Caption: Overview of potential signaling pathways modulated by Etodolac.

References

Validation & Comparative

A Comparative Analysis of (-)-Etodolac and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (-)-Etodolac with other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The analysis is supported by experimental data to evaluate performance, selectivity, and safety profiles.

Introduction to NSAIDs and the Role of Cyclooxygenase (COX)

Non-steroidal anti-inflammatory drugs are a class of medications that reduce pain, fever, and inflammation.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.[1] There are two main isoforms of this enzyme: COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastrointestinal mucosa and maintaining kidney function.[1][2] In contrast, COX-2 is typically induced at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.[2][3]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal ulcers and bleeding, are primarily due to the inhibition of COX-1.[3] This understanding led to the development of NSAIDs with varying degrees of selectivity for COX-2 over COX-1, with the goal of improving gastrointestinal safety.[3]

Etodolac (B1671708) is a chiral NSAID, with the S-(+)-enantiomer being the pharmacologically active form, though it is marketed as a racemate.[4][5] It has demonstrated a degree of selectivity for the COX-2 enzyme.[6][7][8]

Comparative Efficacy and Safety Data

The following tables summarize key quantitative data comparing this compound with other widely used NSAIDs such as ibuprofen (B1674241), naproxen (B1676952), and diclofenac (B195802).

Table 1: Cyclooxygenase (COX) Selectivity of Various NSAIDs

NSAIDCOX-2/COX-1 IC50 Ratio*Reference
Etodolac 0.11 [9]
Ibuprofen1.69[9]
Naproxen1.79[9]
Diclofenac0.05[9]
Celecoxib0.11[9]
Meloxicam0.09[9]
Indomethacin1.78[9]
Piroxicam0.79[9]

*A lower ratio indicates higher selectivity for COX-2. Data is derived from in vitro whole blood assays.[9]

Table 2: Comparative Anti-Inflammatory and Analgesic Activity

NSAIDIndicationDosageComparatorOutcomeReference
Etodolac Rheumatoid Arthritis150 mg or 500 mg twice dailyIbuprofen 600 mg four times dailySimilar efficacy in improving disease state.[10]
Etodolac Adjuvant Arthritis (rats)8 mg/kgNaproxen 8 mg/kg, Ibuprofen 50 mg/kgMore rapid onset of activity in preventing disease progression.[11]
Etodolac SR Osteoarthritis of the knee400 mg once dailyDiclofenac 50 mg twice dailyComparable improvement in pain relief.[12]
DiclofenacOsteoarthritis/Rheumatoid Arthritis150 mg/dayCelecoxib 200 mg/day, Naproxen 1000 mg/day, Ibuprofen 2400 mg/dayMore effective in alleviating pain than celecoxib, naproxen, and ibuprofen.[13]

Table 3: Gastrointestinal (GI) Safety Profile

NSAIDStudy TypeComparatorKey FindingReference
Etodolac Endoscopic AnalysisIbuprofenEtodolac showed placebo-level scores for GI mucosal damage, while ibuprofen induced GI side effects.[6][8]
Etodolac Historical Cohort AnalysisNaproxenEtodolac was associated with a lower incidence of clinically significant upper GI events (0.24% vs. 0.78% for naproxen).[14]
Etodolac Rheumatoid Arthritis Clinical TrialIbuprofenPatients taking etodolac experienced less indigestion and stomach bleeding.[10]
DiclofenacNetwork Meta-analysisNaproxen, Ibuprofen, Celecoxib, EtoricoxibMajor upper GI events with diclofenac were lower than with naproxen and ibuprofen, and comparable to celecoxib.[13]

Table 4: Pharmacokinetic Properties

NSAIDHalf-life (hours)Time to Peak Plasma Concentration (hours)Reference
Etodolac 6-81-2[4][15]
Ibuprofen1-3Not specified in provided search results[15]
Naproxen12-15Not specified in provided search results[16]
Diclofenac1-2Not specified in provided search results[16]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the cyclooxygenase signaling pathway, a typical experimental workflow for evaluating NSAIDs, and the classification of NSAIDs based on their COX selectivity.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostanoids_1 Prostanoids (e.g., PGE2, TXA2) PGH2_1->Prostanoids_1 Prostanoids_2 Prostanoids (e.g., PGE2, PGI2) PGH2_2->Prostanoids_2 Physiological Physiological Functions (GI Protection, Platelet Aggregation) Prostanoids_1->Physiological Inflammation Inflammation, Pain, Fever Prostanoids_2->Inflammation NSAIDs Non-selective NSAIDs (e.g., Ibuprofen, Naproxen) NSAIDs->COX1 NSAIDs->COX2 COX2i COX-2 Selective NSAIDs (e.g., Etodolac, Celecoxib) COX2i->COX2 NSAID_Workflow start Start: Compound Library in_vitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) start->in_vitro selectivity Determine IC50 and Selectivity Index in_vitro->selectivity in_vivo In Vivo Models (e.g., Carrageenan-induced Paw Edema) selectivity->in_vivo efficacy Assess Anti-inflammatory and Analgesic Efficacy in_vivo->efficacy safety Gastrointestinal Safety Assessment (e.g., Ulcer Index) in_vivo->safety pk_pd Pharmacokinetic/ Pharmacodynamic Studies efficacy->pk_pd safety->pk_pd end Lead Compound Optimization pk_pd->end NSAID_Classification NSAIDs NSAIDs NonSelective Non-selective (Inhibit COX-1 and COX-2) NSAIDs->NonSelective PartiallySelective Partially Selective (Preferentially Inhibit COX-2) NSAIDs->PartiallySelective Selective COX-2 Selective (Highly Inhibit COX-2) NSAIDs->Selective Ibuprofen Ibuprofen NonSelective->Ibuprofen Naproxen Naproxen NonSelective->Naproxen Etodolac This compound PartiallySelective->Etodolac Meloxicam Meloxicam PartiallySelective->Meloxicam Celecoxib Celecoxib Selective->Celecoxib

References

Comparative Analysis of COX-2 Selectivity: (-)-Etodolac vs. Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Inflammation and Drug Development

This guide provides an objective comparison of the cyclooxygenase-2 (COX-2) selectivity of (-)-Etodolac and Celecoxib, two prominent non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily derived from the inhibition of COX-2, while common adverse effects, such as gastrointestinal issues, are linked to the inhibition of the constitutively expressed COX-1 isoform.[1] Therefore, the degree of selectivity for COX-2 over COX-1 is a critical parameter in the development and clinical application of safer anti-inflammatory therapies.[1] This document summarizes key experimental data, details the methodologies used for their determination, and visualizes the relevant biological and experimental pathways.

Mechanism of Action: Inhibition of the Prostaglandin (B15479496) Synthesis Pathway

Both this compound and Celecoxib exert their anti-inflammatory effects by inhibiting the COX-2 enzyme.[2][3] This enzyme is a key component of the arachidonic acid cascade. While COX-1 is constitutively expressed and plays a role in physiological "housekeeping" functions like protecting the stomach lining, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4][5][6] COX-2 converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for pro-inflammatory prostaglandins (B1171923) that mediate pain, fever, and inflammation.[7][8] By selectively blocking COX-2, these drugs reduce the synthesis of inflammatory prostaglandins while having a lesser effect on the protective prostaglandins produced by COX-1.[4] Celecoxib, a diaryl-substituted pyrazole (B372694) containing a sulfonamide side chain, binds to a hydrophilic region near the active site of the COX-2 enzyme.[7][9] Etodolac is administered as a racemic mixture, but its anti-inflammatory activity is primarily attributed to the S-enantiomer, this compound, which preferentially inhibits COX-2.[10]

COX_Pathway cluster_cox Cyclooxygenase (COX) Enzymes membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pg_phys Physiological Prostaglandins (Gastroprotection, Platelet Aggregation) cox1->pg_phys pg_inflam Inflammatory Prostaglandins (Pain, Fever, Inflammation) cox2->pg_inflam etodolac This compound etodolac->cox2 Inhibition celecoxib Celecoxib celecoxib->cox2 Inhibition Workflow prep 1. Reagent Preparation plate 2. Plate Setup prep->plate incubate 3. Inhibitor Incubation plate->incubate initiate 4. Reaction Initiation incubate->initiate incubate_rxn 5. Reaction Incubation initiate->incubate_rxn terminate 6. Reaction Termination incubate_rxn->terminate detect 7. Product Detection terminate->detect analyze 8. Data Analysis (IC50 Calculation) detect->analyze

References

A Comparative Guide to Analytical Methods for the Cross-Validation of (-)-Etodolac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification and chiral separation of (-)-Etodolac, the inactive (R)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) etodolac (B1671708). The S-enantiomer is responsible for the therapeutic activity, making the accurate determination of the enantiomeric composition crucial for quality control and pharmacokinetic studies.[1] This document outlines the experimental protocols and performance data for three prominent analytical techniques: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Overview

The following tables summarize the key performance parameters of different analytical methods for the analysis of this compound, providing a clear basis for comparison.

Table 1: Comparison of Chromatographic and Electrophoretic Methods for this compound Analysis

ParameterChiral HPLCChiral Capillary ElectrophoresisLC-MS/MS
Principle Enantioselective separation on a chiral stationary phase.Differential migration of enantiomers in the presence of a chiral selector in an electric field.Chromatographic separation followed by mass-based detection and quantification.
Linearity Range 300–3000 ng/mL for R-isomer[2]1 × 10⁻⁵ to 2 × 10⁻⁴ M[3]3.2 ng/mL (LLOQ)[4]
Limit of Detection (LOD) 300 ng/mL for R-isomer[2]3.2 × 10⁻⁶ M[3]Not explicitly stated, but LLOQ is very low.
Limit of Quantification (LOQ) 900 ng/mL for R-isomer[2]9.7 × 10⁻⁶ M[3]3.2 ng/mL for both enantiomers[4]
Precision (%RSD) <2% (Intra- and Inter-day)[5]<0.5% for migration times[3]Not explicitly stated, but method was validated.
Accuracy (% Recovery) 98.0 to 102.0% for R-isomer[2]Not explicitly stated, but method was validated.Not explicitly stated, but method was validated.
Analysis Time < 15 minutes[1]< 10 minutes[3]Not explicitly stated, but UPLC methods can be very rapid.[6]
Primary Application Enantiomeric purity determination in bulk drug substances.[2]Analysis of enantiomers in pharmaceutical formulations.[7]Enantioselective analysis in biological matrices (human plasma).[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is suitable for the enantiomeric separation of etodolac in bulk drug substances.[2]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: CHIRAL-AGP, (100 x 4.0 mm i.d., 5 µm)[2]

  • Mobile Phase: 0.1 M sodium dihydrogen phosphate (B84403) dihydrate buffer (pH 4.0) : Isopropanol (85:15 v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C[2]

  • Detection: UV at 225 nm[2]

  • Sample Preparation: A stock solution of etodolac is prepared in methanol (B129727). Working solutions are prepared by appropriate dilution with the mobile phase.

Chiral Capillary Electrophoresis (CE)

This method is effective for the separation and analysis of etodolac enantiomers in pharmaceutical preparations.[7]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica (B1680970) capillary.[3]

  • Background Electrolyte: 100 mM phosphate buffer (pH 7.0) containing 20 mM (2-hydroxy)propyl-beta-cyclodextrin (HP-β-CD) as the chiral selector.[7]

  • Separation Voltage: 25 kV[3]

  • Capillary Temperature: 15 °C[8]

  • Detection: UV at 225 nm with a reference wavelength at 360 nm.[7][8]

  • Injection: Hydrodynamic or pressure injection for a short duration (e.g., 0.5 s).[3]

  • Sample Preparation: A stock solution of etodolac is prepared in distilled water. Dilutions are made in the background electrolyte.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive method is ideal for the enantioselective analysis of etodolac in human plasma.[4]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Chiralcel® OD-H[4]

  • Mobile Phase: Gradient elution with a mixture of solvents such as methanol and ammonium (B1175870) formate (B1220265) buffer.[6]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min for UPLC systems.[6]

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[4]

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of the transitions m/z 286 > 242 for etodolac enantiomers.[4]

  • Internal Standard: Racemic ibuprofen (B1674241) can be used as an internal standard.[4]

  • Sample Preparation (Plasma): Liquid-liquid extraction with a mixture of n-hexane and ethyl acetate (B1210297) (95:5).[4]

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for each of the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Prepare Etodolac Stock Solution in Methanol B Dilute with Mobile Phase to Working Concentration A->B C Inject Sample onto Chiral-AGP Column B->C D Isocratic Elution with Phosphate Buffer/Isopropanol C->D E UV Detection at 225 nm D->E F Data Acquisition and Analysis E->F CE_Workflow cluster_prep_ce Sample Preparation cluster_analysis_ce Capillary Electrophoresis Analysis A_ce Prepare Etodolac Stock Solution in Water B_ce Dilute with Background Electrolyte (containing HP-β-CD) A_ce->B_ce C_ce Inject Sample into Fused Silica Capillary B_ce->C_ce D_ce Apply 25 kV Separation Voltage C_ce->D_ce E_ce UV Detection at 225 nm D_ce->E_ce F_ce Data Acquisition and Analysis E_ce->F_ce LCMS_Workflow cluster_prep_lcms Plasma Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis A_lcms Spike Plasma with Internal Standard B_lcms Liquid-Liquid Extraction with Hexane/Ethyl Acetate A_lcms->B_lcms C_lcms Evaporate and Reconstitute Extract B_lcms->C_lcms D_lcms Inject onto Chiralcel OD-H Column C_lcms->D_lcms E_lcms Gradient Elution D_lcms->E_lcms F_lcms ESI in Negative Mode E_lcms->F_lcms G_lcms MRM Detection (m/z 286 > 242) F_lcms->G_lcms H_lcms Data Acquisition and Quantification G_lcms->H_lcms

References

A Comparative Analysis of (-)-Etodolac in Preclinical Models of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (-)-Etodolac's performance against other non-steroidal anti-inflammatory drugs (NSAIDs) in established animal models of rheumatoid arthritis. The data presented is compiled from preclinical studies to assist in the evaluation of its therapeutic potential.

Executive Summary

This compound is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates potent anti-inflammatory effects in preclinical models of rheumatoid arthritis. Its primary mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1] This selective action is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2][3] In comparative studies using collagen-induced and adjuvant-induced arthritis models, this compound has shown efficacy comparable or superior to other NSAIDs such as indomethacin (B1671933) and diclofenac (B195802) in reducing key inflammatory markers like paw edema and joint damage.

Performance Data in Arthritis Models

The anti-inflammatory efficacy of this compound has been quantified in various animal models, primarily through the assessment of paw volume reduction and the effective dose required to inhibit inflammation.

Adjuvant-Induced Arthritis in Rats

The adjuvant-induced arthritis model in rats is a widely used tool for screening potential anti-arthritic drugs. The following table summarizes the effective dose of this compound required to reduce paw swelling (ED50) in comparison to other NSAIDs.

DrugProphylactic ED50 (Adjuvant-Injected Paw) (mg/kg)Prophylactic ED50 (Non-Injected Paw) (mg/kg)Therapeutic ED50 (Adjuvant-Injected Paw) (mg/kg)Therapeutic ED50 (Non-Injected Paw) (mg/kg)
This compound 1.180.961.611.20
Diclofenac1.721.28--
Ketoprofen--1.241.22

Data from a study on adjuvant-induced arthritis in rats, where drugs were administered prophylactically or therapeutically.

Collagen-Induced Arthritis in Mice

The collagen-induced arthritis (CIA) model in mice closely mimics the pathological features of human rheumatoid arthritis. In this model, this compound has been shown to be effective in reducing not only the clinical signs of arthritis but also in preventing structural damage to the joints.

Treatment GroupDosageEffect on Arthritis SignsEffect on Bone and Cartilage Damage
This compound 10 mg/kgSignificantly inhibited the development of arthritis signs.Significantly prevented osteopenia, bone erosion, and new bone formation.
Indomethacin1 mg/kgSignificantly inhibited the development of arthritis signs.Significantly prevented bone erosion only.

Data from a study on collagen-induced arthritis in DBA/1J mice.

While the precise quantitative impact of this compound on pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in direct comparison to other NSAIDs in these models is not extensively detailed in the available literature, its mechanism of action through COX-2 inhibition strongly suggests a downstream reduction in these inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Adjuvant-Induced Arthritis in Rats
  • Animal Model: Male Lewis or Sprague-Dawley rats are typically used for this model.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a hind paw. The signs of arthritis, including paw swelling, typically develop around 10 to 14 days after the injection.

  • Drug Administration:

    • Prophylactic Dosing: Treatment with the test compounds begins on the same day as the adjuvant injection and continues daily for the duration of the study.

    • Therapeutic Dosing: Treatment is initiated after the onset of clinical signs of arthritis.

  • Assessment of Arthritis:

    • Paw Volume: The volume of both the adjuvant-injected and non-injected hind paws is measured using a plethysmometer at various time points. The percentage of inhibition of paw swelling is calculated relative to a vehicle-treated control group.

    • Arthritic Score: A clinical scoring system is often used to assess the severity of arthritis based on erythema and swelling in the joints.

    • Histopathology: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage degradation, and bone erosion.

Collagen-Induced Arthritis in Mice
  • Animal Model: DBA/1J mice are highly susceptible and commonly used for this model.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Mice are immunized with an emulsion of bovine or chicken type II collagen and Freund's Complete Adjuvant (CFA) via intradermal injection at the base of the tail.

    • Booster Immunization (Day 21): A booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) is administered.

  • Drug Administration: Oral administration of the test compounds typically begins after the primary immunization and continues for a specified period (e.g., 35 days).

  • Assessment of Arthritis:

    • Clinical Signs: The development and severity of arthritis are monitored and scored based on paw swelling and joint inflammation.

    • Radiographic Analysis: X-rays of the hind limbs are taken to assess the extent of osteopenia, bone erosion, and new bone formation.

    • Histopathology: Joint tissues are examined for synovitis, cartilage erosion, and bone destruction.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental designs, the following diagrams are provided.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Stomach Lining Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 NonSelective_NSAIDs Non-Selective NSAIDs (e.g., Indomethacin, Diclofenac) NonSelective_NSAIDs->COX1 Inhibits NonSelective_NSAIDs->COX2 Inhibits Etodolac (B1671708) This compound Etodolac->COX2 Selectively Inhibits

Caption: Mechanism of Action: this compound's Selective COX-2 Inhibition.

G cluster_0 Phase 1: Arthritis Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 21 Days Treatment_Start Daily Oral Dosing This compound or Comparator Day21->Treatment_Start Assessment Ongoing: Clinical Scoring Paw Volume End-of-Study: Radiography Histopathology Treatment_Start->Assessment

Caption: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.

References

Head-to-head comparison of (-)-Etodolac and Naproxen

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both (-)-Etodolac and Naproxen are prominent molecules utilized for their analgesic and anti-inflammatory properties. This guide provides a comprehensive, data-driven comparison of their performance, focusing on their mechanism of action, in vitro and in vivo efficacy, and safety profiles. The information is intended to support researchers, scientists, and professionals in the field of drug development in making informed decisions.

Chemical Structure and Physicochemical Properties

This compound and Naproxen belong to the acetic acid and propionic acid classes of NSAIDs, respectively. Their distinct chemical structures underpin their pharmacological profiles.

FeatureThis compoundNaproxen
Chemical Structure
IUPAC Name (1R)-2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid
Molecular Formula C₁₇H₂₁NO₃C₁₄H₁₄O₃
Molar Mass 287.35 g/mol 230.26 g/mol

Mechanism of Action: Cyclooxygenase Inhibition

Both this compound and Naproxen exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as gastric cytoprotection and platelet aggregation, and COX-2, which is inducible and upregulated during inflammation.[1]

Naproxen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[2] In contrast, this compound is a preferential COX-2 inhibitor, exhibiting a higher selectivity for the COX-2 isoform.[3] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile for Etodolac.

Below is a diagram illustrating the signaling pathway and the points of inhibition for both drugs.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Naproxen Naproxen Naproxen->COX1 Naproxen->COX2 Etodolac This compound Etodolac->COX1 Etodolac->COX2 Preferential Inhibition cluster_0 COX-1 Assay cluster_1 COX-2 Assay Monocytes Isolate Human Peripheral Monocytes Incubate_COX1 Incubate Monocytes (Unstimulated) Monocytes->Incubate_COX1 Add_Drug_COX1 Add Test Compound (this compound or Naproxen) Incubate_COX1->Add_Drug_COX1 Add_AA_COX1 Add Arachidonic Acid Add_Drug_COX1->Add_AA_COX1 Measure_PGE2_COX1 Measure PGE₂ Production Add_AA_COX1->Measure_PGE2_COX1 Monocytes2 Isolate Human Peripheral Monocytes Incubate_COX2 Incubate Monocytes with LPS (to induce COX-2 expression) Monocytes2->Incubate_COX2 Add_Drug_COX2 Add Test Compound (this compound or Naproxen) Incubate_COX2->Add_Drug_COX2 Add_AA_COX2 Add Arachidonic Acid Add_Drug_COX2->Add_AA_COX2 Measure_PGE2_COX2 Measure PGE₂ Production Add_AA_COX2->Measure_PGE2_COX2 Animal_Selection Select Male Wistar Rats (150-180g) Fasting Fast Overnight (with access to water) Animal_Selection->Fasting Drug_Admin Administer Test Compound (this compound or Naproxen) or Vehicle (Oral Gavage) Fasting->Drug_Admin Carrageenan_Injection Inject 1% Carrageenan (subplantar region of hind paw) Drug_Admin->Carrageenan_Injection Measure_Edema Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4 hours Carrageenan_Injection->Measure_Edema Calculate_Inhibition Calculate % Inhibition of Edema Measure_Edema->Calculate_Inhibition

References

A Comparative Analysis of the Pharmacokinetics of Etodolac Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the two enantiomers of Etodolac (B1671708), a non-steroidal anti-inflammatory drug (NSAID). The information presented is supported by experimental data to aid in research and drug development efforts.

Executive Summary

Etodolac is a chiral drug administered as a racemic mixture of its S- and R-enantiomers. While structurally mirror images, these enantiomers exhibit distinct pharmacokinetic and pharmacodynamic properties. The S-enantiomer is primarily responsible for the anti-inflammatory effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. In contrast, the R-enantiomer displays minimal COX-2 inhibition but has been shown to inhibit the Wnt/β-catenin signaling pathway. Pharmacokinetically, the R-enantiomer consistently demonstrates significantly higher plasma concentrations and a lower clearance rate compared to the S-enantiomer in humans. This stereoselectivity in disposition is a critical consideration in understanding the overall clinical profile of racemic etodolac.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of R- and S-Etodolac in humans following oral administration of the racemic mixture.

Table 1: Comparative Pharmacokinetic Parameters of Etodolac Enantiomers in Healthy Human Volunteers.

ParameterR-EtodolacS-EtodolacReference
AUC (0-∞) (µg·h/mL) 49.804.55[1][2]
Clearance (CL/F) (L/h) 2.2126.8[1]
Volume of Distribution (Vd/F) (L) 14.645.8[1]
Cmax (µg/mL) -3.94 - 4.07
Tmax (h) ~1-2~1-2[3]
Half-life (t½) (h) ~6-8~6-8[3]

Data presented as mean values. Cmax for R-Etodolac was not explicitly stated in the referenced human study but is generally observed to be significantly higher than S-Etodolac. Tmax and half-life are for the racemic mixture but are noted to be similar for both enantiomers.

Experimental Protocols

The data presented in this guide is based on clinical pharmacokinetic studies. A general methodology for such a study is outlined below.

Human Pharmacokinetic Study Protocol

A typical clinical study to evaluate the pharmacokinetics of etodolac enantiomers involves the following steps:

  • Subject Recruitment: Healthy adult volunteers are recruited for the study. Participants undergo a thorough medical screening to ensure they meet the inclusion criteria and have no contraindications.

  • Dosing: Following an overnight fast, subjects receive a single oral dose of racemic etodolac (e.g., 300 mg or 400 mg).[1][4]

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose (0 hours) and multiple time points post-dose, such as 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.[4]

  • Plasma Separation: Plasma is separated from the whole blood samples by centrifugation.

  • Bioanalysis: The plasma concentrations of R- and S-etodolac are determined using a validated stereoselective analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

Analytical Method: Enantioselective HPLC-MS/MS

A validated HPLC-MS/MS method is employed for the simultaneous quantification of R- and S-etodolac in human plasma.

  • Chromatographic Separation:

    • Column: A chiral column, such as a Chiralcel® OD-H, is used to separate the enantiomers.[2]

    • Mobile Phase: A suitable mobile phase, for example, a mixture of n-hexane and ethyl acetate, is used for elution.[2]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.

    • Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to specifically detect and quantify each enantiomer. The transitions of the deprotonated molecules [M-H]⁻ to their respective product ions are monitored.[2]

  • Quantification: The concentration of each enantiomer in the plasma samples is determined by comparing the peak areas to a standard curve prepared with known concentrations of the R- and S-etodolac enantiomers.

Signaling Pathways and Mechanisms of Action

The distinct pharmacological effects of the etodolac enantiomers are a result of their differential interactions with specific signaling pathways.

S-Etodolac: COX-2 Inhibition

The anti-inflammatory properties of etodolac are almost exclusively attributed to the S-enantiomer's ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5][6] By blocking COX-2, S-etodolac reduces the production of these pro-inflammatory prostaglandins.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation S_Etodolac S-Etodolac S_Etodolac->COX2 Inhibition

S-Etodolac inhibits the COX-2 enzyme, blocking prostaglandin (B15479496) synthesis.
R-Etodolac: Wnt/β-catenin Signaling Inhibition

The R-enantiomer of etodolac has been shown to be a more potent inhibitor of the Wnt/β-catenin signaling pathway compared to the S-enantiomer. This pathway is crucial for cell proliferation, differentiation, and fate. In the "off" state, β-catenin is targeted for degradation. When Wnt ligands bind to their receptors, the degradation of β-catenin is inhibited, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates gene transcription. R-etodolac's inhibition of this pathway suggests potential therapeutic applications beyond its anti-inflammatory effects.

Wnt_Signaling_Inhibition cluster_off Wnt 'Off' State cluster_on Wnt 'On' State Destruction_Complex_Off Destruction Complex (Axin, APC, GSK3β) Beta_Catenin_Off β-catenin Destruction_Complex_Off->Beta_Catenin_Off Phosphorylates Degradation Degradation Beta_Catenin_Off->Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Wnt->Receptor Destruction_Complex_On Destruction Complex Inhibited Receptor->Destruction_Complex_On Inhibits Beta_Catenin_On β-catenin (Accumulates) Nucleus Nucleus Beta_Catenin_On->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Activates R_Etodolac R-Etodolac R_Etodolac->Wnt Inhibition Experimental_Workflow Subject_Recruitment Subject Recruitment (Healthy Volunteers) Dosing Oral Administration (Racemic Etodolac) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Bioanalysis Enantioselective Bioanalysis (HPLC-MS/MS) Plasma_Separation->Bioanalysis Data_Analysis Pharmacokinetic Data Analysis Bioanalysis->Data_Analysis Results Comparative Pharmacokinetic Profiles of R- and S-Etodolac Data_Analysis->Results

References

Benchmarking (-)-Etodolac Against Novel COX-2 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for developing safer non-steroidal anti-inflammatory drugs (NSAIDs). (-)-Etodolac, a well-established NSAID, exhibits a degree of selectivity for COX-2. This guide provides a comprehensive benchmark of this compound against a panel of novel and established COX-2 inhibitors, offering a comparative analysis of their inhibitory potency and selectivity. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed perspective on the performance of these compounds.

Quantitative Performance Data

The following table summarizes the in vitro inhibitory activity of this compound and other COX-2 inhibitors against COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting enzyme activity. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of the inhibitor's preference for COX-2 over COX-1. A higher selectivity index indicates a more favorable gastrointestinal safety profile.[1]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound >100[2][3]53[2][3]>1.9[2][3]
Celecoxib 82[2][3]6.8[2][3]12[2][3]
Rofecoxib >100[2][3]25[2][3]>4.0[2][3]
Etoricoxib 116[1]1.1[1]106[1]
Lumiracoxib 67[4]0.13[4]515[4]
Meloxicam 37[2][3]6.1[2][3]6.1[2][3]
Diclofenac 0.076[2][3]0.026[2][3]2.9[2][3]
Ibuprofen 12[2][3]80[2][3]0.15[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood Assay)

This ex vivo assay is considered one of the most clinically relevant methods for assessing the COX-2 selectivity of NSAIDs.[5]

Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 (in platelets) and COX-2 (in lipopolysaccharide-stimulated monocytes) in human whole blood.

Protocol:

  • Blood Collection: Fresh venous blood is collected from healthy human volunteers who have not consumed any NSAIDs for at least two weeks prior to the donation.

  • COX-1 Assay (Thromboxane B2 Production):

    • Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.

    • The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet activation and subsequent thromboxane (B8750289) B2 (TXB2) synthesis via the COX-1 pathway.

    • The reaction is stopped, and serum is collected for the quantification of TXB2 levels using a validated immunoassay (e.g., ELISA).

  • COX-2 Assay (Prostaglandin E2 Production):

    • Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.

    • Lipopolysaccharide (LPS) is added to the blood to induce the expression and activity of COX-2 in monocytes.

    • The blood is incubated for a longer duration (e.g., 24 hours) at 37°C to allow for COX-2 induction and prostaglandin (B15479496) E2 (PGE2) synthesis.

    • Plasma is collected, and PGE2 levels are quantified using a validated immunoassay (e.g., ELISA).

  • Data Analysis:

    • The concentration of the test compound that causes 50% inhibition of prostanoid production (IC50) is calculated for both COX-1 (TXB2) and COX-2 (PGE2).

    • The ratio of COX-1 IC50 to COX-2 IC50 is then determined to establish the COX-2 selectivity index.[1]

Purified Enzyme Assay for COX-1 and COX-2 Inhibition

This in vitro assay utilizes purified enzymes to directly measure the inhibitory activity of a compound.

Objective: To determine the IC50 values of a test compound for the inhibition of purified COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The test compound is pre-incubated with the purified COX enzyme (either COX-1 or COX-2) in a suitable buffer system.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Detection: The product of the enzymatic reaction (e.g., Prostaglandin G2, Prostaglandin H2, or downstream prostaglandins (B1171923) like PGE2) is detected and quantified using various methods, such as spectrophotometry, fluorometry, or enzyme immunoassay.

  • Data Analysis: The IC50 value for each enzyme is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the COX-2 signaling pathway and a typical experimental workflow for screening novel COX-2 inhibitors.

COX2_Signaling_Pathway cluster_membrane Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2 COX-2 (Inducible) Inflammatory_Stimuli->COX2 Induces Expression Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (cPLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2, TXA2) Physiological Functions (GI protection, platelet aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., PGE2, PGI2) Inflammation, Pain, Fever PGH2_2->Prostaglandins_2 Etodolac This compound & Novel COX-2 Inhibitors Etodolac->COX2 Selective Inhibition

Caption: COX-2 signaling pathway in inflammation.

Experimental_Workflow Start Compound Library Primary_Screening Primary Screening: In Vitro Purified Enzyme Assay (COX-1 and COX-2) Start->Primary_Screening Hit_Identification Hit Identification: Potent & Selective COX-2 Inhibitors Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Cell-Based Assays (e.g., Human Whole Blood Assay) Hit_Identification->Secondary_Screening Proceed with Hits Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Iterate Lead_Selection Lead Selection: Confirmed Activity & Selectivity Secondary_Screening->Lead_Selection In_Vivo_Models In Vivo Efficacy Models: (e.g., Carrageenan-induced Paw Edema) Lead_Selection->In_Vivo_Models Proceed with Leads ADMET_Profiling ADMET Profiling: (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo_Models->ADMET_Profiling ADMET_Profiling->Lead_Optimization Candidate_Drug Candidate Drug ADMET_Profiling->Candidate_Drug Lead_Optimization->Primary_Screening

Caption: Experimental workflow for COX-2 inhibitor screening.

References

A Comparative Guide to the In Vitro and In Vivo Activity of (-)-Etodolac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of (-)-Etodolac, a non-steroidal anti-inflammatory drug (NSAID), with other commonly used alternatives. The information presented is supported by experimental data to aid in research and drug development decisions.

Executive Summary

This compound is the pharmacologically active S-enantiomer of the racemic drug etodolac (B1671708). It functions as a cyclooxygenase (COX) inhibitor, exhibiting preferential selectivity for the COX-2 isoform over COX-1. This preferential inhibition is believed to contribute to its anti-inflammatory and analgesic effects with a potentially more favorable gastrointestinal safety profile compared to non-selective NSAIDs. This guide delves into the in vitro and in vivo data that substantiates the activity of this compound and provides a comparative analysis with diclofenac, a potent non-selective NSAID, and celecoxib (B62257), a selective COX-2 inhibitor.

In Vitro Activity: COX Enzyme Inhibition

The primary mechanism of action of NSAIDs is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, and COX-2, which is induced during inflammation.

Comparative COX Inhibition Data

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and its comparators against human COX-1 and COX-2 enzymes. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for the COX-2 enzyme.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 RatioReference
This compound > 10053> 1.9[1]
Diclofenac 0.0760.0262.9[1]
Celecoxib 826.812[1]

Key Findings:

  • This compound demonstrates preferential inhibition of COX-2, with a significantly higher IC50 value for COX-1, suggesting a reduced potential for COX-1 related side effects.

  • Diclofenac is a potent inhibitor of both COX isoforms, with a slight preference for COX-2.

  • Celecoxib exhibits the highest selectivity for COX-2 among the compared drugs.

In Vivo Activity: Anti-Inflammatory Efficacy

The anti-inflammatory activity of this compound and its alternatives is commonly evaluated in animal models of inflammation, such as the carrageenan-induced paw edema model in rats. This model assesses the ability of a drug to reduce acute inflammation.

Carrageenan-Induced Paw Edema in Rats

In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume after drug administration is a measure of its anti-inflammatory effect.

DrugDose (mg/kg)Route% Inhibition of Paw EdemaReference
This compound 5, 10, 20p.o.Dose-dependent reduction[2]
Diclofenac 5i.p.Significant reductionNot directly compared in the same study
Celecoxib 3, 10, 30i.p.Dose-dependent reduction[3]

Clinical Efficacy:

Clinical trials in patients with osteoarthritis and rheumatoid arthritis have demonstrated the efficacy of etodolac. A systematic review of 29 randomized controlled trials concluded that etodolac (600–1000 mg/day) was as effective as other non-selective NSAIDs (including diclofenac) while offering equivalent or superior gastrointestinal tolerability.[4] Another study found that in patients with postoperative orthopedic pain, etodolac was significantly more effective in pain relief compared to diclofenac.

In a multicenter, double-blind, randomized trial for acute postoperative pain, celecoxib (initial dose 400 mg, then 200 mg) showed a significantly higher efficacy rate (76.2%) compared to both placebo (63.7%) and etodolac (200 mg) (68.0%).

Correlation of In Vitro and In Vivo Activity

A good correlation has been observed between the in vitro COX-2 selectivity and the in vivo anti-inflammatory and analgesic effects of NSAIDs. The preferential inhibition of COX-2 by this compound, as demonstrated by the in vitro IC50 values, translates to its effective anti-inflammatory activity in vivo with a reduced risk of gastrointestinal side effects commonly associated with COX-1 inhibition. Pharmacokinetic and pharmacodynamic studies have shown a good correlation between the plasma concentration of etodolac and its therapeutic effect.

Experimental Protocols

In Vitro COX Enzyme Inhibition Assay

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.

Methodology:

  • Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which is coupled to a colorimetric or fluorometric reaction.

  • Procedure:

    • The test compound at various concentrations is pre-incubated with the COX enzyme.

    • The reaction is initiated by the addition of arachidonic acid (the substrate).

    • The rate of product formation is measured over time using a plate reader.

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of test compounds.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Procedure:

    • The basal paw volume of each rat is measured using a plethysmometer.

    • The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a specific pre-treatment time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw.

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

G stimulus stimulus pathway_component pathway_component enzyme enzyme product product drug drug ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Pathogens) COX2 COX-2 (Inducible) ProInflammatory_Stimuli->COX2 Induces Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological Functions) COX1->Prostaglandins_COX1 Synthesizes Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Synthesizes Etodolac This compound Etodolac->COX2 Preferentially Inhibits Diclofenac Diclofenac Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Pro-inflammatory Signaling Pathway and NSAID Inhibition.

G cluster_0 In Vitro COX Inhibition Assay cluster_1 In Vivo Carrageenan-Induced Paw Edema A Prepare Reagents (Enzyme, Substrate, Buffer) B Add Test Compound to Plate A->B C Add COX Enzyme B->C D Pre-incubate C->D E Initiate Reaction (Add Arachidonic Acid) D->E F Measure Product Formation (Plate Reader) E->F G Calculate % Inhibition F->G H Determine IC50 G->H I Acclimatize Rats J Measure Basal Paw Volume I->J K Administer Test Compound J->K L Inject Carrageenan K->L M Measure Paw Volume (Multiple Time Points) L->M N Calculate % Inhibition of Edema M->N

Caption: Experimental Workflows for In Vitro and In Vivo Assays.

References

Comparative Ulcerogenic Potential of (-)-Etodolac and Other NSAIDs: A Research-Focused Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ulcerogenic potential of the (-)-enantiomer of Etodolac against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The information presented herein is supported by experimental data from preclinical and clinical studies, offering valuable insights for research and development in pain and inflammation therapeutics.

**Executive Summary

Non-steroidal anti-inflammatory drugs are widely utilized for their analgesic and anti-inflammatory properties. However, their use is often limited by their potential to cause gastrointestinal (GI) complications, including ulcers and bleeding.[1] This adverse effect is primarily attributed to the inhibition of cyclooxygenase-1 (COX-1), an enzyme responsible for producing prostaglandins (B1171923) that protect the gastric mucosa. Etodolac, a preferential cyclooxygenase-2 (COX-2) inhibitor, has demonstrated a more favorable GI safety profile compared to non-selective NSAIDs.[2][3] Etodolac is administered as a racemic mixture of S-(-)-Etodolac and R-(+)-Etodolac. The S-enantiomer is responsible for the therapeutic anti-inflammatory effects via COX-2 inhibition, while the R-enantiomer is largely inactive against COX enzymes but surprisingly contributes to the gastrointestinal safety of the racemic mixture by exhibiting gastroprotective effects.[4][5][6] This guide delves into the comparative ulcerogenic potential of (-)-Etodolac and other NSAIDs, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Comparative Ulcerogenic Effects

The following tables summarize quantitative data from various studies, comparing the ulcerogenic potential of this compound (or racemic Etodolac, where specified) with other NSAIDs.

Table 1: Gastric Lesion Index in Rat Models

NSAIDDose (mg/kg)Mean Gastric Lesion IndexStudy Reference
Control-0[5][6]
This compound (S-Etodolac)100Lower than Racemic Etodolac at high doses[5][6]
(+)-Etodolac (R-Etodolac)100No ulcerogenic activity[5][6]
Racemic Etodolac100Lower than S-Etodolac alone at high doses[5][6]
Indomethacin10Significantly higher than Etodolac[2]
Diclofenac Sodium10Significantly higher than Etodolac[2]

Note: The gastric lesion index is a quantitative measure of ulcer severity, often calculated based on the number and size of lesions in the stomach.

Table 2: Endoscopic Evaluation of Gastroduodenal Mucosa in Humans

Treatment (7 days)Direct Gastric Score (Mean)Direct Duodenal Score (Mean)Study Reference
PlaceboComparable to EtodolacComparable to Etodolac[7]
Etodolac (200mg & 400mg)Significantly better than Indomethacin, Ibuprofen, and Naproxen (B1676952)Comparable to placebo[7]
Indomethacin (150mg)Significantly worse than placebo and EtodolacSignificantly worse than placebo[7]
Ibuprofen (2400mg)Significantly worse than placebo and EtodolacNot significantly different from placebo[7]
Naproxen (750mg)Significantly worse than placebo and EtodolacSignificantly worse than placebo[7]

Note: Scores were assigned based on direct endoscopic observation of the gastric and duodenal mucosa.[7]

Table 3: Comparative Effects on Gastric Mucosal Prostaglandin (B15479496) E2 (PGE2) Production in Healthy Volunteers

Treatment (4 weeks)Change in Gastric Mucosal PGE2 Production from BaselineStudy Reference
PlaceboNo significant change[8]
Etodolac (400mg b.i.d.)No significant change[8]
Naproxen (500mg b.i.d.)Significant decrease[8]

Note: PGE2 is a key gastroprotective prostaglandin. Its suppression is a major factor in NSAID-induced gastric injury.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used to assess the ulcerogenic potential of NSAIDs.

NSAID-Induced Gastropathy Model in Rats

This is a widely used preclinical model to evaluate the gastrointestinal toxicity of NSAIDs.[9][10]

  • Animals: Male Wistar or Sprague-Dawley rats are typically used. Animals are fasted overnight before drug administration to ensure an empty stomach, which increases susceptibility to gastric injury.[10]

  • Drug Administration: The test compounds (e.g., this compound, Indomethacin, Diclofenac) and a vehicle control are administered orally (p.o.) or intraperitoneally (i.p.).

  • Assessment of Gastric Damage:

    • Several hours after drug administration, the animals are euthanized.

    • The stomachs are removed, opened along the greater curvature, and rinsed with saline.

    • The gastric mucosa is then examined for lesions under a dissecting microscope.

    • Ulcer Index Calculation: The severity of gastric damage is quantified using an ulcer index. This is often calculated by scoring the number and severity of lesions (e.g., 0 = no pathology; 1 = pinpoint ulcers; 2 = ulcers <1 mm; 3 = ulcers >1 mm). The total score for each stomach is then calculated.

  • Biochemical Analysis: Stomach tissue homogenates can be used for biochemical assays, such as measuring levels of prostaglandins (e.g., PGE2) or markers of oxidative stress.

Endoscopic Evaluation in Human Volunteers

Clinical studies in healthy volunteers provide direct evidence of the effects of NSAIDs on the human gastrointestinal mucosa.

  • Study Design: These are often randomized, double-blind, placebo-controlled studies.

  • Subjects: Healthy volunteers with no history of gastrointestinal disease are recruited.

  • Procedure:

    • A baseline endoscopy is performed to ensure the absence of pre-existing mucosal lesions.

    • Subjects are then randomized to receive the study drug (e.g., Etodolac, Naproxen) or a placebo for a specified period (e.g., 7 days to 4 weeks).

    • Endoscopies are repeated at specified intervals during and after the treatment period.

  • Mucosal Damage Scoring: A gastroenterologist, blinded to the treatment allocation, scores the gastric and duodenal mucosa based on the number and severity of erosions and ulcers. Biopsies may also be taken to assess prostaglandin levels.[8]

Mandatory Visualizations

Signaling Pathway of NSAID-Induced Gastric Damage

NSAID_Gastropathy Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Stomach Prostaglandins (PGE2, PGI2) in Stomach COX1->Prostaglandins_Stomach Prostaglandins_Inflammation Prostaglandins at site of Inflammation COX2->Prostaglandins_Inflammation Gastric_Protection Gastric Protection (Mucus, Bicarbonate, Blood Flow) Prostaglandins_Stomach->Gastric_Protection Inflammation_Pain Inflammation & Pain Prostaglandins_Inflammation->Inflammation_Pain NonSelective_NSAIDs Non-selective NSAIDs (e.g., Indomethacin, Naproxen) NonSelective_NSAIDs->COX1 Inhibition NonSelective_NSAIDs->COX2 Inhibition Etodolac This compound Etodolac->COX2 Preferential Inhibition Ulcer_Workflow start Start: Animal Model Selection (e.g., Wistar Rats) fasting Overnight Fasting start->fasting grouping Randomization into Treatment Groups fasting->grouping dosing Oral Administration of NSAIDs (Vehicle, this compound, Other NSAIDs) grouping->dosing euthanasia Euthanasia (after defined period) dosing->euthanasia stomach_removal Stomach Excision and Preparation euthanasia->stomach_removal evaluation Macroscopic Evaluation of Gastric Mucosa stomach_removal->evaluation scoring Calculation of Ulcer Index evaluation->scoring analysis Statistical Analysis and Comparison scoring->analysis

References

Validating the safety profile of (-)-Etodolac in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Preclinical Safety Profile of (-)-Etodolac: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical safety profile of this compound, the pharmacologically active S-enantiomer of Etodolac (B1671708), with its racemic mixture and other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is compiled from various preclinical studies to assist in the evaluation of its safety profile for drug development.

Executive Summary

This compound, also known as S-Etodolac, is the primary contributor to the anti-inflammatory and analgesic effects of racemic Etodolac. Preclinical data suggests that this compound may offer a superior safety profile, particularly concerning gastrointestinal (GI) toxicity, compared to its racemic counterpart and some other NSAIDs. This is attributed to the differential effects of the etodolac enantiomers, where the R-enantiomer may have gastroprotective properties. This guide summarizes key preclinical safety data, including acute and subchronic toxicity, gastrointestinal toxicity, genotoxicity, and carcinogenicity.

Comparative Toxicity Data

The following tables summarize the available quantitative preclinical toxicity data for this compound and its comparators. It is important to note that specific LD50 and NOAEL values for the individual enantiomers of etodolac are not widely available in public literature. Therefore, data for the racemate is presented as a primary reference for etodolac.

Table 1: Acute Toxicity (LD50)

The LD50 is the median lethal dose, the dose of a substance that is lethal to 50% of a test population.

Compound Species Route LD50 (mg/kg) Citation
This compound (S-Etodolac) RatOralData Not Available
MouseOralData Not Available
Racemic Etodolac RatOral94 - 132[1][2][3]
MouseOral593 - 883[1][2]
Celecoxib RatOral> 2000[4][5]
Ibuprofen RatOral636[6]
Naproxen RatOral248 - 500[7][8][9]
MouseOral360 - 1234[8][10]

Note: The range in LD50 values for Racemic Etodolac and Naproxen reflects data from different sources.

Table 2: Subchronic Toxicity (No-Observed-Adverse-Effect Level - NOAEL)

The NOAEL is the highest dose of a substance at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects.

Compound Species Duration NOAEL (mg/kg/day) Citation
This compound (S-Etodolac) Rat90-dayData Not Available
Racemic Etodolac Rat90-dayData Not Available
Ibuprofen RatSingle Dose200[11][12]
Rat-200[13]
Naproxen Rat-40[13]
Table 3: Comparative Gastrointestinal Toxicity in Rats

This table presents data from a preclinical study directly comparing the ulcerogenic activity of etodolac enantiomers and the racemate.

Compound Dose (mg/kg) Gastric Lesion Index (mm) Citation
Control -0[14]
This compound (S-Etodolac) 10015.3 ± 4.4[14]
(+)-Etodolac (R-Etodolac) 1000[14]
Racemic Etodolac 2008.5 ± 2.9[14]

Data from Inoue et al. (2011). The gastric lesion index was measured 6 hours after oral administration.[14]

Genotoxicity and Carcinogenicity

Genotoxicity
  • Racemic Etodolac :

    • Was not mutagenic in in vitro tests with S. typhimurium (Ames test) and mouse lymphoma cells.[1]

    • Was not mutagenic in an in vivo mouse micronucleus test.[1]

    • An in vitro human peripheral lymphocyte test showed an increase in the number of chromosomal gaps.[1]

Carcinogenicity
  • Racemic Etodolac :

    • No carcinogenic effect was observed in mice or rats receiving oral doses of 15 mg/kg/day for up to 2 years.[15]

Signaling Pathways and Experimental Workflows

Mechanism of Action and GI Toxicity Pathway

The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. The differential effects on COX-1 and COX-2 are key to both their therapeutic efficacy and side effect profile.

NSAID_Pathway cluster_Arachidonic_Acid Arachidonic Acid Metabolism cluster_COX1 COX-1 Pathway (Constitutive) cluster_COX2 COX-2 Pathway (Inducible) cluster_Drugs Drug Action AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PG_COX1 Prostaglandins (e.g., PGE2, PGI2) COX1->PG_COX1 GI_Protection GI Mucosal Protection Platelet Aggregation PG_COX1->GI_Protection PG_COX2 Prostaglandins COX2->PG_COX2 Inflammation Pain & Inflammation PG_COX2->Inflammation Etodolac This compound Etodolac->COX2 Inhibition (Preferential) Other_NSAIDs Non-selective NSAIDs (Ibuprofen, Naproxen) Other_NSAIDs->COX1 Inhibition Other_NSAIDs->COX2 Inhibition REtodolac (+)-Etodolac Gastroprotection Gastroprotective Effect? REtodolac->Gastroprotection

Caption: NSAID mechanism of action and differential COX inhibition.

General Workflow for Preclinical Safety Assessment

The following diagram illustrates a typical workflow for the preclinical safety assessment of a new chemical entity like this compound.

Preclinical_Workflow cluster_genotox Genotoxicity Battery start Test Compound (this compound) acute Acute Toxicity Studies (e.g., OECD 423) - Determine LD50 - Single high dose start->acute safety_pharm Safety Pharmacology - Cardiovascular - Respiratory - CNS effects start->safety_pharm genotox Genotoxicity Testing start->genotox subchronic Subchronic Toxicity Studies (e.g., OECD 408) - 90-day repeated dose - Determine NOAEL acute->subchronic report Integrated Safety Assessment Report acute->report carcino Carcinogenicity Studies - Long-term (2-year) studies subchronic->carcino subchronic->report safety_pharm->report genotox->report ames Ames Test (OECD 471) - Gene mutation micronucleus Micronucleus Test (OECD 474) - Chromosomal damage chromo_aberration Chromosome Aberration Test - Structural chromosome changes carcino->report

Caption: Standard workflow for preclinical toxicology studies.

Experimental Protocols

The preclinical safety studies cited in this guide generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols.

Acute Oral Toxicity (Following OECD Guideline 423)
  • Purpose : To determine the acute oral toxicity of a substance.

  • Test Animals : Typically rodents (e.g., rats or mice), usually a single sex (females are generally used).

  • Procedure : A stepwise procedure is used where a small group of animals (typically 3) is dosed at a defined level. The outcome (mortality or survival) determines the next step:

    • If mortality occurs, the test is repeated with a lower dose.

    • If no mortality occurs, a higher dose is used in the next group.

  • Observation Period : Animals are observed for up to 14 days for signs of toxicity and mortality.

  • Endpoint : The study allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category and an estimation of the LD50.

Subchronic Oral Toxicity Study (Following OECD Guideline 408)
  • Purpose : To characterize the toxicological profile of a substance following repeated oral administration over a 90-day period.

  • Test Animals : Typically rodents (e.g., rats).

  • Procedure : The test substance is administered orally on a daily basis to several groups of animals at different dose levels for 90 days. A control group receives the vehicle only.

  • Observations : Includes daily clinical observations, weekly measurement of body weight and food/water consumption, hematology, clinical biochemistry, and urinalysis.

  • Endpoint : At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Bacterial Reverse Mutation Test (Ames Test, Following OECD Guideline 471)
  • Purpose : To detect gene mutations induced by the test substance.

  • Test System : Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan).

  • Procedure : The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid.

  • Endpoint : A positive result is indicated by a significant increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the control.

In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)
  • Purpose : To detect damage to chromosomes or the mitotic apparatus in vivo.

  • Test Animals : Typically rodents (e.g., mice or rats).

  • Procedure : Animals are exposed to the test substance, usually on one or more occasions. Bone marrow or peripheral blood is collected at appropriate times after treatment.

  • Analysis : Immature (polychromatic) erythrocytes are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

  • Endpoint : A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a genotoxic effect.

Conclusion

The available preclinical data indicates that this compound possesses a favorable safety profile. The key differentiating safety feature appears to be a reduced potential for gastrointestinal toxicity compared to racemic etodolac and other non-selective NSAIDs. This is supported by direct comparative studies showing that the (+)-Etodolac (R-enantiomer) may have a gastroprotective effect, which is absent when only the active this compound is administered, but which also means the racemate has a better GI safety profile than this compound alone at an equivalent anti-inflammatory dose. The genotoxicity and carcinogenicity profile of racemic etodolac does not indicate a significant risk. While a lack of publicly available, specific acute and subchronic toxicity data for the individual enantiomers limits a direct quantitative comparison, the existing evidence supports the continued investigation of this compound as a potentially safer alternative to existing NSAIDs. Further studies to delineate the complete preclinical safety profile of the individual enantiomers are warranted.

References

Safety Operating Guide

Navigating the Safe Disposal of (-)-Etodolac: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (-)-Etodolac, ensuring compliance with safety regulations and minimizing environmental impact.

This compound is a non-steroidal anti-inflammatory drug (NSAID) that requires careful handling and disposal due to its potential hazards.[1] It is classified as toxic if swallowed and causes serious eye irritation.[2][3][4] Adherence to proper disposal protocols is therefore not just a matter of regulatory compliance, but a fundamental aspect of safe laboratory practice.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety precautions. The following table summarizes the key hazard information.

Hazard ClassificationGHS Hazard Statement(s)Precautionary Statement(s)
Acute Oral ToxicityH301: Toxic if swallowedP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3][4]
Serious Eye IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4]

Personal Protective Equipment (PPE): When handling this compound for disposal, it is imperative to wear appropriate personal protective equipment, including:

  • Protective gloves

  • Protective clothing

  • Eye and face protection[2][4]

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[5] The following steps provide a general framework for its proper disposal.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, spatulas), and solutions.

    • Segregate this compound waste from other chemical waste streams to ensure proper handling and disposal.

  • Containerization:

    • Place this compound waste in a suitable, clearly labeled, and closed container.[2]

    • The label should include the chemical name, "this compound," and appropriate hazard symbols.

  • Disposal Method:

    • The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[6]

    • Incineration in a permitted hazardous waste incinerator is a common and effective disposal method for pharmaceutical waste.[6][7]

    • Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination.

  • Accidental Spills:

    • In the event of a spill, avoid dust formation.[2]

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Collect the spilled material using spark-proof tools and place it in a designated waste container for disposal.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 This compound Waste Disposal Workflow Start Start: Identify This compound Waste Assess Assess Waste Type (Pure compound, contaminated material, solution) Start->Assess Segregate Segregate from other waste streams Assess->Segregate Containerize Place in a labeled, sealed hazardous waste container Segregate->Containerize Store Store temporarily in a designated hazardous waste accumulation area Containerize->Store Arrange Arrange for pickup by a licensed hazardous waste disposal company Store->Arrange Incinerate Recommended Disposal: Incineration Arrange->Incinerate End End: Disposal Complete Incinerate->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.